molecular formula C17H24N2O5 B1582480 Diethyl N-[4-(methylamino)benzoyl]-L-glutamate CAS No. 2378-95-2

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Cat. No.: B1582480
CAS No.: 2378-95-2
M. Wt: 336.4 g/mol
InChI Key: WBYNXAAEBPJETG-AWEZNQCLSA-N
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Description

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate
Source PubChem
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InChI

InChI=1S/C17H24N2O5/c1-4-23-15(20)11-10-14(17(22)24-5-2)19-16(21)12-6-8-13(18-3)9-7-12/h6-9,14,18H,4-5,10-11H2,1-3H3,(H,19,21)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBYNXAAEBPJETG-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20883832
Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2378-95-2
Record name 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
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Record name L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester
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Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Record name L-Glutamic acid, N-[4-(methylamino)benzoyl]-, 1,5-diethyl ester
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Record name Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
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Foundational & Exploratory

An In-depth Technical Guide to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS No. 2378-95-2)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the synthesis of pivotal pharmaceutical compounds. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis and purification protocols, analytical characterization, and its significant role in the development of antifolate therapeutics.

Introduction: A Pivotal Building Block in Medicinal Chemistry

This compound, with the CAS number 2378-95-2, is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry.[1] Its molecular architecture, which combines an L-glutamate backbone with a 4-(methylamino)benzoyl moiety, makes it a critical precursor in the synthesis of a class of drugs known as antifolates.[1][2] These drugs, most notably Methotrexate, are cornerstone therapies in the treatment of cancer and autoimmune diseases.[3]

The L-glutamate portion of the molecule is of particular importance. In the final drug compounds, this moiety allows for polyglutamation within the cell, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS).[4][5] This addition of glutamate residues enhances the intracellular retention and potency of the drug, leading to a more sustained inhibition of its target enzymes.[4][6] The 4-(methylamino)benzoyl group is essential for the molecule's interaction with the target enzyme, dihydrofolate reductase (DHFR).[1]

This guide will provide an in-depth exploration of this crucial molecule, from its fundamental properties to its practical applications in pharmaceutical synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.

PropertyValueSource(s)
CAS Number 2378-95-2[1]
Molecular Formula C₁₇H₂₄N₂O₅[7][8]
Molecular Weight 336.38 g/mol [8][9]
Melting Point 88-89 °C[1][7][10]
Boiling Point (Predicted) 518.3 ± 50.0 °C at 760 mmHg[1][10]
Density (Predicted) 1.2 ± 0.1 g/cm³[1][10]
Appearance Powder or liquid[10]
Solubility Sparingly soluble in methanol, slightly soluble in DMSO and aqueous acid[1]
Storage Keep in a dark place, sealed in dry, room temperature conditions.[11]

Synthesis and Purification: A High-Yield Approach

The efficient synthesis of this compound is critical for its use as a pharmaceutical intermediate. An optimized, high-yield, two-step process has been developed, starting from Diethyl N-(p-aminobenzoyl)-L-glutamate.[1][12] This method offers significant advantages over traditional routes, which were often plagued by low yields of around 30% and the formation of byproducts.[1]

Synthetic Workflow

The synthesis can be logically broken down into two main stages: the formation of the methylated intermediate and its subsequent conversion to the final product.

Synthesis_Workflow A Diethyl N-(p-aminobenzoyl)-L-glutamate (Starting Material) B One-Pot Reaction: 1. Benzylation (Protection) 2. Methylation A->B High-Purity Synthesis C Intermediate: Diethyl N-benzyl-N-[4-(methylamino)benzoyl]-L-glutamate B->C D Debenzylation (Catalytic Hydrogenation) C->D Pd/C Catalyst E This compound (Final Product) D->E High Yield (up to 88%)

A high-level overview of the synthetic workflow.
Detailed Experimental Protocol

The following protocol is a self-validating system designed for reproducibility and high yield.

Step 1: One-Pot Benzylation and Methylation

  • Reaction Setup: In a clean, dry reaction vessel, dissolve Diethyl N-(p-aminobenzoyl)-L-glutamate in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Benzylation: Add a benzylating agent (e.g., benzyl bromide) to the solution to protect the primary amino group. This step is crucial to prevent N,N-dimethylation in the subsequent step.

  • Methylation: Introduce a methylating agent (e.g., methyl iodide) to the reaction mixture. The reaction is typically carried out in the presence of a mild base to facilitate the methylation of the protected amino group.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete conversion of the starting material.

  • Work-up: Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude benzylated and methylated intermediate.

Step 2: Debenzylation to Yield the Final Product

  • Catalytic Hydrogenation: The crude intermediate from the previous step is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to catalytic hydrogenation.[1]

  • Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for this deprotection step.[1]

  • Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at a suitable pressure and temperature until the debenzylation is complete, which can be achieved in as little as six hours.[1]

  • Filtration and Purification: The catalyst is removed by filtration through a pad of celite. The filtrate is then concentrated, and the final product, this compound, is purified by crystallization or column chromatography to achieve high purity. The overall yield for this two-step process can be as high as 88%.[1]

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of this compound, especially given its role as a pharmaceutical intermediate.[7]

Chromatographic Methods

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the primary technique for assessing the purity of the compound.[7]

  • Column: A C18 stationary phase is typically employed.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is effective for separating the target compound from any impurities.

  • Detection: UV detection at a wavelength between 254 nm and 280 nm is suitable due to the strong chromophoric nature of the benzoyl moiety.[7]

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides crucial information about the proton environment in the molecule, confirming the presence of the ethyl ester groups, the glutamate backbone, and the substituted benzoyl ring.

  • ¹³C NMR: Complements the ¹H NMR data by providing information on the carbon skeleton of the molecule.

Mass Spectrometry (MS):

  • Mass spectrometry is used to confirm the molecular weight of the compound.[12] High-resolution mass spectrometry (HRMS) can be employed for accurate mass determination and to confirm the elemental composition.[7]

Role in Antifolate Drug Development

This compound is a cornerstone intermediate in the synthesis of antifolate drugs that target dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[10][13] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[13][14]

The Folate Synthesis Pathway and DHFR Inhibition

The diagram below illustrates the central role of DHFR in the folate pathway and how its inhibition by drugs derived from Diethyl N-[4-(methylamino)benzoyl)-L-glutamate disrupts DNA synthesis.

Folate_Pathway cluster_0 Folate Metabolism cluster_1 DHFR Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) mTHF 5,10-Methylene-THF THF->mTHF Serine Hydroxymethyltransferase Serine Serine Glycine Glycine Serine->Glycine One-Carbon Transfer mTHF->DHF Thymidylate Synthase dUMP dUMP dTMP dTMP dUMP->dTMP DNA Synthesis DHFR->THF NADPH -> NADP+ Antifolate Antifolate Drug (e.g., Methotrexate) Antifolate->DHFR Inhibition

Inhibition of DHFR by antifolates blocks the regeneration of THF.
Synthesis of Methotrexate

A key application of this compound is in the synthesis of Methotrexate. The process involves the alkylation of the methylamino group with a pteridine derivative.[3][15]

Methotrexate_Synthesis A This compound C Alkylation Reaction (in a polar aprotic solvent with KI) A->C B 2,4-diamino-6-chloromethylpteridine hydrochloride B->C D Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate C->D E Hydrolysis D->E Aqueous NaOH/Ethanol F Methotrexate E->F

The final steps in the synthesis of Methotrexate.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a testament to the intricate design and synthesis that underpins modern pharmaceutical development. Its role as a critical intermediate in the production of life-saving antifolate drugs highlights the importance of robust and efficient synthetic methodologies. As our understanding of disease pathways deepens, the demand for precisely engineered molecules like this will continue to grow. Future research may focus on developing even more efficient and sustainable synthetic routes, as well as exploring the potential of this scaffold in the creation of novel therapeutics targeting a broader range of diseases. The principles of chemical synthesis and analysis detailed in this guide provide a solid foundation for researchers and scientists to build upon in their pursuit of the next generation of medicines.

References

  • Goldman, I. D. (2017). The Antifolates. Oncohema Key. Retrieved from [Link]

  • McGuire, J. J., & Goldman, I. D. (2017). The Antifolates. Holland-Frei Cancer Medicine. 9th edition. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic pathway of folate metabolism. DHFR catalyzes the passage of a... [Image]. Retrieved from [Link]

  • McGuire, J. J., Tsukamoto, T., Hart, B. P., Coward, J. K., Kalman, T. I., & Galivan, J. (1996). Exploitation of folate and antifolate polyglutamylation to achieve selective anticancer chemotherapy. Investigational New Drugs, 14(3), 317–323. Retrieved from [Link]

  • Goldman, I. D. (1999). Roles of folylpoly-gamma-glutamate synthetase in therapeutics with tetrahydrofolate antimetabolites: an overview. Current Drug Targets, 1(1), 1-13. Retrieved from [Link]

  • Google Patents. (n.d.). US4080325A - Synthesis of methotrexate.
  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • ResearchGate. (n.d.). Folate pathway and the role of DHFR in tetrahydrofolate synthesis. [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). CA1077477A - Synthesis of methotrexate.
  • Roswell Park Comprehensive Cancer Center. (n.d.). Method for Increasing Efficacy of Anti-Folates. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway showing mechanism of action of DHFR inhibitor and sulfonamide... [Image]. Retrieved from [Link]

  • Google Patents. (n.d.). WO2012074496A1 - A process for the preparation of methotrexate and intermediates thereof.
  • European Patent Office. (n.d.). Method for preparing N-[4-[[(2,4-diamino-6-pteridinyl)-methyl]methylamino]benzoyl]glutamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Dihydrofolate reductase inhibitor. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of Diethyl N-(4-ethynylbenzoyl)-L-glutamate. Retrieved from [Link]

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Retrieved from [Link]

  • GSRS. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Retrieved from [Link]

  • precisionFDA. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-L-GLUTAMATE. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. Retrieved from [Link]pubchem.ncbi.nlm.nih.gov/compound/97400)

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the synthesis of the antifolate drug methotrexate. The document delves into the molecule's structural characteristics, physicochemical properties, and a detailed, field-proven synthetic protocol. Furthermore, it explores the compound's biological significance and mechanism of action, offering insights for researchers in medicinal chemistry and drug development.

Introduction

This compound, hereafter referred to as DEAM-Glu, is a synthetic derivative of L-glutamic acid. Its significance in the pharmaceutical landscape stems primarily from its role as a crucial precursor in the manufacturing of methotrexate, a cornerstone chemotherapeutic agent.[1][2] Understanding the molecular architecture and synthetic pathways of DEAM-Glu is paramount for optimizing the production of methotrexate and for the potential development of novel antifolate agents. This guide offers a detailed exploration of DEAM-Glu, from its fundamental chemical properties to a step-by-step synthesis and characterization protocol.

Molecular Structure and Physicochemical Properties

The molecular structure of DEAM-Glu is characterized by an L-glutamate backbone where the alpha-amino group is acylated with a 4-(methylamino)benzoyl moiety. The two carboxylic acid groups of the glutamate are esterified with ethyl groups.[3] This specific arrangement of functional groups dictates its chemical reactivity and biological activity.

Structural Elucidation

The chemical structure of this compound is presented below:

Caption: 2D structure of this compound.

The stereochemistry of the molecule is defined by the L-configuration of the glutamate residue, which is crucial for its biological recognition and activity.[3]

Physicochemical Data

A summary of the key physicochemical properties of DEAM-Glu is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₁₇H₂₄N₂O₅[3][4]
Molecular Weight 336.39 g/mol [5]
CAS Number 2378-95-2[3][5]
Melting Point 88-89 °C[3]
Appearance Off-white to pale brown solid[5]
Solubility Slightly soluble in aqueous acid and DMSO, sparingly soluble in methanol.[3]
IUPAC Name diethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate[4]

Synthesis of this compound

An efficient and high-yield two-step synthesis of DEAM-Glu has been developed, starting from Diethyl N-(p-aminobenzoyl)-L-glutamate. This method involves a one-pot benzylation and methylation, followed by a debenzylation step.[6]

Synthetic Workflow

The overall workflow for the synthesis is depicted in the following diagram:

synthesis_workflow start Diethyl N-(p-aminobenzoyl)-L-glutamate step1 One-pot Benzylation & Methylation start->step1 intermediate N-benzyl-N-methyl intermediate step1->intermediate step2 Debenzylation (Pd/C, H2) intermediate->step2 product This compound step2->product purification Purification product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: One-pot Benzylation and Methylation

This initial step aims to protect the primary amine and subsequently introduce the methyl group.

  • Materials:

    • Diethyl N-(p-aminobenzoyl)-L-glutamate

    • Benzyl bromide

    • Methyl iodide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve Diethyl N-(p-aminobenzoyl)-L-glutamate in anhydrous DMF.

    • Add potassium carbonate to the solution, and stir the suspension at room temperature.

    • Slowly add benzyl bromide to the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the benzylation is complete, add methyl iodide to the same reaction mixture.

    • Continue stirring at room temperature until the methylation is complete, as indicated by TLC analysis.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-benzyl-N-methyl intermediate.

Causality Behind Experimental Choices: The one-pot nature of this reaction is designed for efficiency, minimizing handling and potential loss of material between steps.[6] Potassium carbonate acts as a base to deprotonate the amine, facilitating nucleophilic attack on benzyl bromide and subsequently on methyl iodide. DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the ionic intermediates.

Step 2: Debenzylation

The final step involves the removal of the benzyl protecting group to yield the target compound.

  • Materials:

    • Crude N-benzyl-N-methyl intermediate from Step 1

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the crude intermediate in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Causality Behind Experimental Choices: Catalytic hydrogenation with Pd/C is a standard and highly effective method for cleaving benzyl ethers and N-benzyl groups under mild conditions, leaving the ester functionalities intact.[3][6]

Purification

The crude product can be purified by column chromatography on silica gel.

  • Materials:

    • Crude this compound

    • Silica gel (for column chromatography)

    • Hexane

    • Ethyl acetate

  • Procedure:

    • Prepare a silica gel column using a slurry of silica in hexane.

    • Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

    • Collect the fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and evaporate the solvent to obtain the purified this compound as an off-white to pale brown solid.

Spectroscopic Characterization

The identity and purity of the synthesized DEAM-Glu must be confirmed by spectroscopic methods.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of the molecule. The expected signals would be consistent with the various proton environments in the structure.

Mass Spectrometry

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) should confirm the molecular ion [M+H]⁺ at an m/z of approximately 337.1709, corresponding to the molecular formula C₁₇H₂₅N₂O₅⁺.[3]

Biological Significance and Mechanism of Action

DEAM-Glu is a key intermediate in the synthesis of methotrexate, a potent inhibitor of dihydrofolate reductase (DHFR).[1][7] DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[8][9]

Antifolate Pathway

The mechanism of action of methotrexate, and by extension the rationale for the synthesis of its precursors like DEAM-Glu, is centered on the disruption of the folate pathway.

antifolate_pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide_Synthesis Purine & Thymidylate Synthesis THF->Nucleotide_Synthesis One-carbon transfer DHFR->THF Methotrexate Methotrexate Methotrexate->DHFR Inhibition DNA_RNA DNA & RNA Synthesis Nucleotide_Synthesis->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation

Caption: Simplified schematic of the antifolate mechanism of action.

By inhibiting DHFR, methotrexate depletes the intracellular pool of tetrahydrofolates, leading to a cessation of DNA and RNA synthesis and ultimately to cell death.[8][9] This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleotide precursors. The structural features of DEAM-Glu, particularly the 4-(methylamino)benzoyl moiety, are essential for its conversion into the active methotrexate molecule.[3]

Conclusion

This compound is a molecule of significant interest in medicinal chemistry and pharmaceutical manufacturing. This guide has provided a detailed overview of its molecular structure, physicochemical properties, and a robust synthetic protocol. The elucidation of its role as a key intermediate in the synthesis of methotrexate underscores its importance in the development of antifolate therapies. The provided experimental details are intended to serve as a valuable resource for researchers working in this field, enabling them to reliably synthesize and characterize this important compound for further investigation and application.

References

  • Google Patents. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Available from: [Link]

  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Available from: [Link]

  • PubChem. Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Available from: [Link]

  • Google Patents. US4224446A - Process for the production of methotrexate.
  • Google Patents. US4211883A - Process for the production of p-(N-methyl)-aminobenzoyl-L-glutamic acid.
  • ASH Publications. Disparate mechanisms of antifolate resistance provoked by methotrexate and its metabolite 7-hydroxymethotrexate in leukemia cells. Available from: [Link]

  • PA SL. CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Available from: [Link]

  • PubMed Central. The Antifolates. Available from: [Link]

  • Encyclopedia.pub. Methotrexate—Mechanisms of Drug Action. Available from: [Link]

  • Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. Available from: [Link]

  • NIH. Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. Available from: [Link]

  • NIH. Improved Cleanup and Derivatization for Gas Chromatographic Determination of Monosodium Glutamate in Foods. Available from: [Link]

  • PubMed. Purification of L-glutamate decarboxylase by affinity chromatography. Available from: [Link]

  • SciRP.org. Validation of a HPLC Method for Determination of Glutamine in Food Additives Using Post-Column Derivatization. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Science Behind Methotrexate: Mechanism of Action and Pharmacological Insights. Available from: [Link]

Sources

Spectroscopic Profile of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the synthesis of the widely used anticancer drug, Methotrexate.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the interpretation of the resulting data.

Introduction

This compound, with the molecular formula C₁₇H₂₄N₂O₅ and a molecular weight of 336.39 g/mol , is a crucial building block in pharmaceutical synthesis.[1][3] Its structural integrity is paramount to ensure the quality and efficacy of the final active pharmaceutical ingredient. Spectroscopic techniques are indispensable tools for the unambiguous confirmation of its chemical structure and purity. This guide will provide a detailed analysis of its characteristic spectral features.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. This compound comprises a central L-glutamic acid backbone, a p-substituted aromatic ring, an amide linkage, a secondary amine, and two ethyl ester groups.[4]

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Theoretical Principles and Experimental Rationale

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for confirming the carbon-hydrogen framework of the molecule. The chemical shift (δ) of a nucleus is influenced by its local electronic environment, allowing for the differentiation of protons and carbons in various functional groups. Spin-spin coupling between adjacent protons provides valuable information about the connectivity of the atoms.

For this compound, a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) is typically used to dissolve the sample without introducing interfering proton signals. Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl esters, the glutamic acid backbone, the aromatic ring, and the methylamino group. While the full experimental spectrum from a database like SpectraBase requires a subscription for detailed analysis, published data and spectral prediction tools allow for a reliable assignment of the expected peaks.[4][5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 1.25Triplet6H-OCH₂CH ₃ (Two ethyl esters)
~ 2.10 - 2.60Multiplet4H-CH ₂-CH ₂- (Glutamate backbone)
~ 2.90Singlet3HAr-NHCH
~ 4.20Quartet4H-OCH ₂CH₃ (Two ethyl esters)
~ 4.70Multiplet1Hα-CH (Glutamate backbone)
~ 6.60Doublet2HAromatic protons ortho to -NHCH₃
~ 7.70Doublet2HAromatic protons ortho to -C=O
~ 8.20Doublet1H-NH - (Amide proton)
~ 4.80Broad Singlet1HAr-NH CH₃
¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~ 14.0-OCH₂C H₃ (Two ethyl esters)
~ 25.0-C H₂-CH₂- (Glutamate backbone)
~ 30.0Ar-NHC H₃
~ 31.0-CH₂-C H₂- (Glutamate backbone)
~ 52.0α-C H (Glutamate backbone)
~ 61.0-OC H₂CH₃ (Two ethyl esters)
~ 111.0Aromatic C H ortho to -NHCH₃
~ 125.0Aromatic quaternary C attached to -C=O
~ 129.0Aromatic C H ortho to -C=O
~ 152.0Aromatic quaternary C attached to -NHCH₃
~ 167.0Amide C =O
~ 172.0Ester C =O (α-carboxyl)
~ 173.0Ester C =O (γ-carboxyl)
Experimental Protocol: NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of CDCl₃ or DMSO-d₆ add_tms Add a small drop of TMS dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer insert Insert sample into NMR spectrometer transfer->insert shim Shim the magnetic field insert->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier Transform acquire->fourier phase Phase Correction fourier->phase baseline Baseline Correction phase->baseline integrate Integrate and pick peaks baseline->integrate

Caption: Workflow for NMR spectroscopic analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a small vial. Add a small drop of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required for the ¹³C spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections to obtain a clean spectrum. Integrate the peaks in the ¹H spectrum and identify the chemical shifts of all peaks in both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their vibrational modes.

Theoretical Principles and Experimental Rationale

The IR spectrum provides a "fingerprint" of a molecule, with characteristic absorption bands for various functional groups. For this compound, we expect to see characteristic absorptions for the N-H bonds of the secondary amine and the amide, the C=O bonds of the esters and the amide, C-O bonds of the esters, and the aromatic ring.

As the compound is a solid at room temperature, a common sample preparation technique is the potassium bromide (KBr) pellet method. This involves mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent pellet.

IR Spectrum Analysis

The IR spectrum of this compound is expected to display the following key absorption bands. The data is referenced from spectral databases and known characteristic vibrational frequencies.[4]

Wavenumber (cm⁻¹)IntensityAssignment
~ 3350MediumN-H stretch (secondary amine and amide)
~ 3050WeakAromatic C-H stretch
~ 2980MediumAliphatic C-H stretch
~ 1735StrongC=O stretch (ester)
~ 1640StrongC=O stretch (amide I band)
~ 1610, 1520MediumC=C stretch (aromatic ring) and N-H bend (amide II band)
~ 1250StrongC-O stretch (ester)
~ 1180StrongC-N stretch (aromatic amine)
Experimental Protocol: IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of this compound with approximately 100 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer. Record a background spectrum of a blank KBr pellet. Then, record the spectrum of the sample.

  • Data Analysis: The spectrometer software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum. Identify the key absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.

Theoretical Principles and Experimental Rationale

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. In ESI-MS, the sample is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and enter the mass analyzer.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, providing valuable structural information.

Mass Spectrum Analysis

The ESI mass spectrum of this compound in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 337.1758.[6]

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the cleavage of the ester groups and the amide bond.

MS_Fragmentation M_H [M+H]⁺ m/z 337 frag1 Loss of C₂H₄ (ethylene) M_H->frag1 - C₂H₄ frag2 Loss of C₂H₅OH (ethanol) M_H->frag2 - C₂H₅OH frag3 Cleavage of amide bond M_H->frag3 ion1 m/z 309 frag1->ion1 ion2 m/z 291 frag2->ion2 ion3 [C₈H₁₀NO]⁺ m/z 136 frag3->ion3 ion4 [C₉H₁₄NO₄]⁺ m/z 202 frag3->ion4

Caption: A plausible fragmentation pathway for [M+H]⁺ of this compound.

m/zPossible Fragment
337[M+H]⁺
291[M+H - C₂H₅OH]⁺
263[M+H - C₂H₅OH - CO]⁺
202[Diethyl glutamate fragment]⁺
136[4-(methylamino)benzoyl]⁺
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of acetonitrile and water with a small amount of formic acid to promote protonation.

  • Infusion and Ionization: Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the full scan mass spectrum in positive ion mode to determine the m/z of the molecular ion.

  • Tandem MS (Optional): If further structural confirmation is needed, perform an MS/MS experiment by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to obtain a fragment ion spectrum.

  • Data Analysis: Analyze the resulting spectra to confirm the molecular weight and interpret the fragmentation pattern to corroborate the proposed structure.

Conclusion

The comprehensive spectroscopic analysis using NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and offers further structural insights through fragmentation analysis. The protocols and data interpretation outlined in this guide serve as a robust framework for the quality control and characterization of this important pharmaceutical intermediate.

References

  • PubChem. Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. [Link]

  • Molkem. N-(4-Methylaminobenzoyl)-L-Glutamic Acid Diethyl Ester. [Link]

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. [Link]

  • Pharmaffiliates. Diethyl (4-(methylamino)benzoyl)-L-glutamate. [Link]

  • PubChemLite. This compound (C17H24N2O5). [Link]

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A Technical Guide to the Organic Solvent Solubility of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive analysis of the solubility of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS: 2378-95-2), a key research chemical and potential antifolate agent.[1] Addressed to researchers, scientists, and drug development professionals, this document synthesizes known physicochemical data, qualitative solubility information, and predictive analysis based on molecular structure. It offers a detailed, field-proven experimental protocol for quantitative solubility determination using the equilibrium shake-flask method, explaining the causality behind critical procedural steps. The guide aims to equip scientists with the foundational knowledge and practical methodology required to effectively work with this compound in various organic solvent systems.

Introduction to this compound

This compound is a synthetic compound of interest in medicinal chemistry, primarily recognized for its structural relation to antifolates, which target the enzyme dihydrofolate reductase (DHFR).[2] Its molecular architecture, featuring a diethyl ester on an L-glutamate backbone and a 4-(methylamino)benzoyl group, makes it a valuable substrate in the synthesis of more complex molecules, such as novel furo[2,3-d]pyrimidines.[1][2]

Understanding the solubility of this active pharmaceutical ingredient (API) is a cornerstone of successful research and development. Solubility dictates the choice of solvents for synthesis, purification, formulation, and analytical characterization.[] Poor solubility can hinder reaction kinetics, complicate purification processes, and ultimately impact the bioavailability and therapeutic efficacy of final drug products.[4] This guide provides a detailed examination of the compound's solubility profile and a robust methodology for its empirical determination.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is fundamentally governed by its physicochemical properties. The key to predicting and understanding these interactions lies in analyzing the molecular structure.

The molecule consists of three main regions influencing its polarity and solubility:

  • L-Glutamate Diethyl Ester Core: The two ethyl ester groups are lipophilic, increasing the compound's affinity for less polar organic solvents.[2]

  • Benzoyl Ring: The aromatic ring is nonpolar and contributes to the molecule's overall hydrophobicity.

  • Amide and Methylamino Groups: The amide linkage and the secondary amine (-NHCH₃) are polar and capable of acting as hydrogen bond donors and acceptors.[2] These groups enhance solubility in polar solvents, particularly those that are protic or can accept hydrogen bonds.

This combination of lipophilic and polar functional groups results in a molecule with intermediate polarity, suggesting it will not be highly soluble in the extremes of either very polar (like water) or very nonpolar (like hexane) solvents. The principle of "like dissolves like" is paramount; solvents with similar intermediate polarity and hydrogen bonding capabilities are expected to be the most effective.[5][6]

A summary of the key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 2378-95-2[2][7][8]
Molecular Formula C₁₇H₂₄N₂O₅[2][7]
Molecular Weight 336.4 g/mol [2][9]
Melting Point 88–89 °C[2][7][8]
Predicted Boiling Point 518.3 ± 50.0 °C at 760 mmHg[2][7][8]
Density ~1.2 g/cm³ (Predicted)[7][8]
XLogP3 2.48[7][10]
Polar Surface Area (PSA) 93.73 Ų[7][10]

The XLogP3 value of 2.48 indicates a moderate level of lipophilicity.[7][10] This computed partition coefficient suggests that the compound will favor partitioning into a nonpolar solvent like octanol over water, but not to an extreme degree. This aligns with the structural analysis pointing towards preferential solubility in solvents of intermediate polarity.

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound is not widely published in the literature. However, available qualitative data and physicochemical properties allow for a well-grounded assessment.

Known Qualitative Solubility

Vendor-supplied data provides a baseline understanding of the compound's solubility in a few common laboratory solvents. This information, while not quantitative, is useful for initial solvent screening.

SolventClassObserved SolubilitySource
Methanol Polar ProticSparingly soluble[2][8]
Dimethyl Sulfoxide (DMSO) Polar AproticSlightly soluble[2][8]
Aqueous Acid AqueousSlightly soluble[2][8]
Predictive Solubility Analysis

Based on the structural features and the "like dissolves like" principle, we can predict the compound's likely solubility in other common organic solvent classes:

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Tetrahydrofuran - THF): These solvents are expected to be effective. They can engage in dipole-dipole interactions and accept hydrogen bonds from the compound's amide and amine groups. Given the "slight" solubility in DMSO, other solvents in this class are promising candidates.

  • Chlorinated Solvents (e.g., Dichloromethane - DCM, Chloroform): These solvents are weakly polar and should be effective at dissolving the compound due to its significant nonpolar character (benzoyl ring, ester groups). They are often good choices for compounds of intermediate polarity.

  • Alcohols (e.g., Ethanol, Isopropanol): Similar to methanol, these polar protic solvents should offer moderate to sparing solubility. The alkyl chains on these alcohols make them slightly less polar than methanol, which may favorably interact with the lipophilic parts of the solute.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Solubility is expected to be low in these solvents. While the compound has lipophilic regions, the polar amide and amine functionalities will limit its dissolution in highly nonpolar environments. Toluene, being aromatic, may show slightly better performance than alkanes like hexane due to potential π-π stacking interactions with the benzoyl ring.

Standardized Protocol for Experimental Solubility Determination

To move beyond qualitative estimates, a robust, quantitative experimental method is required. The Equilibrium Shake-Flask Method is the gold-standard technique, recommended by the OECD (Organisation for Economic Co-operation and Development) for its reliability.[11]

Principle of the Method

The shake-flask method determines the saturation solubility of a compound in a specific solvent at a controlled temperature.[12] An excess amount of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach thermodynamic equilibrium between the dissolved and undissolved solute. The supernatant is then carefully separated and analyzed to determine the concentration of the dissolved compound.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_separation Phase Separation cluster_analysis Analysis Phase prep1 Add excess solid compound to a glass vial prep2 Add a precise volume of the selected organic solvent prep1->prep2 Step 1 & 2 equil Seal vial and agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow system to settle equil->sep1 sep2 Centrifuge to pellet undissolved solid sep1->sep2 sep3 Withdraw aliquot of the clear supernatant sep2->sep3 ana1 Dilute supernatant with a suitable mobile phase sep3->ana1 ana2 Quantify concentration using a validated HPLC method ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mmol/L) ana2->ana3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of crystalline this compound to a clear glass vial (e.g., 4 mL). "Excess" is critical; enough solid must remain at the end of the experiment to confirm that saturation was achieved. A starting point is to add ~10-20 mg of the compound.

    • Pipette a precise volume (e.g., 2.0 mL) of the desired high-purity organic solvent into the vial.

  • Equilibration:

    • Securely cap the vial. Place it in an orbital shaker or on a rotator within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the mixture for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical, but this should be experimentally verified by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus.[12]

  • Phase Separation:

    • Remove the vial from the shaker and let it stand undisturbed for at least 1-2 hours to allow the bulk of the undissolved solid to sediment.

    • To ensure complete removal of particulate matter, centrifuge the vial at a moderate speed (e.g., 5000 rpm for 10 minutes).[11] This step is crucial to avoid artificially high results from suspended microparticles.

  • Sampling and Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Causality Note: Be extremely careful not to disturb the solid pellet at the bottom of the vial.

    • Immediately dilute the aliquot with a suitable solvent (typically the mobile phase of the analytical method) to prevent precipitation and to bring the concentration within the linear range of the analytical instrument. A high dilution factor (e.g., 1:100 or 1:1000) is common.

    • Quantify the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

  • Calculation:

    • Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

Trustworthiness: A Self-Validating System

This protocol is self-validating through several key checks:

  • Visual Confirmation of Excess Solid: At the end of the equilibration period, undissolved solid must be visible in the vial. Its absence indicates that the compound completely dissolved, and the experiment must be repeated with more solute.

  • Equilibrium Confirmation: As mentioned, sampling at multiple time points (e.g., 24h and 48h) should yield statistically identical concentration values, proving that equilibrium has been reached.[12]

  • Analytical Method Validation: The HPLC method used for quantification must be validated for linearity, accuracy, and precision to ensure trustworthy results.

Conclusion

This compound is a compound of moderate lipophilicity, with its solubility governed by a balance of nonpolar ester and aromatic groups and polar amide and amine functionalities. Existing data indicates it is sparingly to slightly soluble in polar solvents like methanol and DMSO.[2][8] Based on its structure, it is predicted to have favorable solubility in other polar aprotic and chlorinated solvents, with poor solubility in nonpolar alkanes. For definitive, application-critical work, the qualitative data presented herein should be supplemented by quantitative measurements obtained via a robust, systematic protocol such as the equilibrium shake-flask method detailed in this guide.

References

  • Benchchem. This compound | 2378-95-2.

  • ResearchGate. How to determine the solubility of a substance in an organic solvent? (2024).

  • Echemi. 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate.

  • ChemicalBook. This compound | 2378-95-2.

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds.

  • BOC Sciences. API Solubility: Key Factor in Oral Drug Bioavailability.

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method (2006).

  • European Commission. Method A.8. Partition Coefficient.

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

  • ChemicalBook. This compound Chemical Properties,Uses,Production.

  • KREATiS. High-accuracy water solubility determination using logK.

  • Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds? (2025).

  • Ashland. Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve?

  • Scribd. Experiment 1 Solubility of Organic Compounds | PDF.

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester.

  • Upperton Pharma Solutions. A Guide to Improving API Solubility with Spray-Dried Dispersions.

  • Sigma-Aldrich. API Solubility and Dissolution Enhancement Via Formulation.

  • Regulations.gov. Water Solubility (Flask Method).

  • PubMed. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. (2008).

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. (2015).

  • Echemi. This compound.

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An In-depth Technical Guide to the Physicochemical Characterization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the melting and boiling points of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a compound of interest in medicinal chemistry. Beyond presenting its known physical constants, this document offers detailed, field-proven methodologies for the experimental determination of these properties. The guide emphasizes the scientific principles underlying these techniques, ensuring a robust understanding for researchers in drug discovery and development. The protocols are designed to be self-validating, promoting accuracy and reproducibility in the laboratory setting.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₅. Structurally, it is a derivative of the amino acid L-glutamic acid, featuring a 4-(methylamino)benzoyl group attached to the glutamate backbone via an amide linkage, and diethyl esters at the carboxylic acid positions. This unique combination of an amino acid moiety and a substituted aromatic ring makes it a subject of interest in pharmaceutical research, particularly in the design of novel therapeutics. A thorough understanding of its physicochemical properties, such as its melting and boiling points, is fundamental for its synthesis, purification, formulation, and overall drug development process.

Physicochemical Properties of this compound

A compilation of the known melting and boiling points for this compound is presented below. It is crucial to note that while the melting point has been experimentally determined, the boiling point is a predicted value due to the compound's thermal lability at high temperatures.

PropertyValueSource(s)
Melting Point 88-89 °C[1][2][3][4][5]
Boiling Point 518.3 ± 50.0 °C at 760 mmHg (Predicted)[1][3]

The Science Behind Phase Transitions: Melting and Boiling Points

The melting point of a solid is the temperature at which it changes state from solid to liquid at atmospheric pressure. For a pure crystalline solid, this transition is sharp, occurring over a narrow temperature range (typically 0.5-1.0°C). The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression , where the melting point is lowered and the range over which the substance melts is broadened.[3][6] This makes melting point determination a critical technique for assessing the purity of a compound. At a specific composition, a mixture of two components will have a minimum melting temperature known as the eutectic point .[3][7]

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[8] This physical property is highly dependent on the external pressure; a lower external pressure results in a lower boiling point.[8][9][10] The strength of intermolecular forces also plays a significant role; stronger forces, such as hydrogen bonding and dipole-dipole interactions, lead to higher boiling points.[11][12]

Experimental Determination of Melting Point

The following protocols describe standard laboratory methods for accurately determining the melting point of a solid organic compound like this compound.

Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method used in modern research laboratories.

Principle: A small, finely powdered sample is heated in a sealed capillary tube within a calibrated heating block. The temperature is slowly increased, and the range from the first appearance of liquid to the complete liquefaction of the sample is recorded as the melting point range.[13]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent can act as an impurity and depress the melting point.[2]

    • Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.

    • Press the open end of a capillary tube into the powder until a small amount of the solid is packed into the tube.[2]

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to compact the sample into the sealed end. The packed sample should be approximately 2-3 mm high.[2][4][14]

  • Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.[2]

    • If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a fast rate (e.g., 10-20°C per minute).[13]

    • Allow the apparatus to cool to at least 20°C below the approximate melting point.[2]

    • For an accurate measurement, heat the sample to about 15-20°C below the expected melting point, then decrease the heating rate to 1-2°C per minute.[14]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).

    • The recorded range between these two temperatures is the melting point of the sample. For a pure compound, this range should be narrow.

  • Self-Validation and Trustworthiness:

    • Perform the determination in triplicate with fresh samples for each run to ensure reproducibility.

    • Calibrate the thermometer of the apparatus using certified melting point standards.

Thiele Tube Method

This classical method provides a cost-effective alternative to digital apparatuses and is still widely used in educational and research settings.

Principle: A Thiele tube is designed to allow for uniform heating of an oil bath through convection currents. A capillary tube containing the sample is attached to a thermometer and immersed in the oil bath for melting point determination.[5][13][15]

Experimental Protocol:

  • Sample Preparation: Prepare the packed capillary tube as described in section 4.1.1.

  • Apparatus Setup:

    • Attach the capillary tube to a thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the middle of the thermometer bulb.[2]

    • Fill the Thiele tube with a high-boiling, non-flammable liquid (e.g., mineral oil or silicone oil) to a level just above the side-arm.[5]

    • Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and detaching.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating.[2] The convection currents will circulate the hot oil, providing a uniform temperature.

    • Follow the same heating rate guidelines as for the digital apparatus (a rapid initial heating followed by a slow rate of 1-2°C per minute near the melting point).

    • Record the temperatures at the onset and completion of melting.

Experimental Determination of Boiling Point

Given that the boiling point of this compound is a high, predicted value, experimental determination may lead to decomposition. However, the following micro-scale method is suitable for determining the boiling point of small quantities of high-boiling liquids and minimizes thermal stress on the compound.

Micro Boiling Point Determination (Thiele Tube Method)

This technique is advantageous as it requires only a small amount of the sample.[1]

Principle: A small sample of the liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, the air trapped in the capillary expands and escapes. When the liquid's vapor pressure equals the atmospheric pressure (i.e., it boils), a steady stream of bubbles will emerge from the capillary. Upon cooling, the liquid will be drawn into the capillary tube at the moment its vapor pressure drops below the atmospheric pressure. The temperature at which this occurs is the boiling point.[1][12][16]

Experimental Protocol:

  • Apparatus Setup:

    • Attach a small test tube (e.g., a Durham tube) to a thermometer with a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

    • Add a few drops of this compound to the test tube (approximately 0.5 mL).

    • Take a melting point capillary tube and seal one end. Place the sealed capillary tube, open end down, into the test tube containing the sample.[1]

    • Set up a Thiele tube with a suitable heating oil as described for the melting point determination.

    • Insert the thermometer assembly into the Thiele tube.

  • Measurement:

    • Heat the side arm of the Thiele tube gently.

    • Observe the inverted capillary tube. A stream of bubbles will emerge as the trapped air and then the sample's vapor escape.

    • Continue heating until a continuous and rapid stream of bubbles is observed, indicating that the sample is boiling.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid is just drawn up into the capillary tube.[1][12][16]

    • Record the barometric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Safety and Handling

This compound should be handled with appropriate care in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[17][18]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18] Use in a well-ventilated area or a fume hood.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.[17]

    • In case of eye contact: Rinse cautiously with water for several minutes.[17][18]

    • If inhaled: Move the person into fresh air.[17]

    • If swallowed: Rinse mouth with water.[17]

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.[17]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described in this guide.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement P1 Dry Sample P2 Grind to Fine Powder P1->P2 P3 Pack Capillary Tube (2-3 mm) P2->P3 M1 Place in Apparatus P3->M1 M2 Rapid Heating (Approx. MP) M1->M2 M3 Cool Down M2->M3 M4 Slow Heating (1-2°C/min) M3->M4 M5 Observe & Record Range M4->M5

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_measurement Measurement S1 Attach Test Tube to Thermometer S2 Add Liquid Sample S1->S2 S3 Insert Inverted Capillary S2->S3 S4 Place in Thiele Tube S3->S4 B1 Heat Gently S4->B1 B2 Observe Continuous Bubbles B1->B2 B3 Remove Heat & Cool B2->B3 B4 Record Temp. at Liquid Entry B3->B4

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The accurate determination of the melting and boiling points of this compound is a fundamental aspect of its characterization. This guide has provided both the established physical constants and detailed, reliable protocols for their experimental verification. By understanding the theoretical principles and adhering to the meticulous procedures outlined, researchers and drug development professionals can ensure the integrity of their materials and the validity of their subsequent studies.

References

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  • ResearchGate. (2025, August 6). Melting-Point Depression by Insoluble Impurities: A Finite Size Effect. Retrieved from [Link]

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Sources

stability and storage conditions for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the (CAS No. 2378-95-2). As a crucial intermediate in the synthesis of antifolates like methotrexate, its chemical integrity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[1] This document synthesizes data on the compound's physicochemical properties, identifies potential degradation pathways—including hydrolysis, oxidation, and photolysis—and provides field-proven protocols for storage, handling, and stability assessment. The methodologies outlined herein are designed to ensure the long-term integrity of the compound for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound is a synthetic compound featuring a diethyl ester group attached to an L-glutamate backbone and a 4-(methylamino)benzoyl moiety.[1] Its molecular structure, particularly the presence of ester linkages, an aromatic amine, and a chromophoric benzoyl group, dictates its stability profile. Understanding these structural features is the first step in designing effective storage and handling strategies. The L-stereoisomer is essential for its biological activity and interaction with target enzymes.[2]

The compound's stability is not merely an academic concern; it is a critical quality attribute. Degradation can lead to the formation of impurities that may be difficult to remove in downstream synthetic steps, potentially impacting the impurity profile of the final API and compromising patient safety. This guide provides the foundational knowledge required to mitigate these risks.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for predicting its behavior under various conditions. Key properties are summarized below.

PropertyValueSource(s)
CAS Number 2378-95-2[3][4]
Molecular Formula C₁₇H₂₄N₂O₅[2][3]
Molecular Weight 336.38 g/mol [3][5]
Melting Point 88-89 °C[2][3][6]
Boiling Point (Predicted) 518.3 ± 50.0 °C at 760 mmHg[2][3]
Appearance Solid (form may vary)[4]
Solubility Sparingly soluble in Methanol; Slightly soluble in DMSO and Aqueous Acid.[2][6]
Density (Predicted) 1.2 ± 0.1 g/cm³[3]

These properties indicate a compound with considerable thermal stability under standard laboratory conditions but also highlight its limited solubility in aqueous media, a factor that can influence hydrolysis rates in solution.[2]

Intrinsic Stability Profile and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, oxidation, and photolysis.

Hydrolytic Degradation

Causality: The molecule contains two ethyl ester functionalities. Ester linkages are susceptible to cleavage via hydrolysis under both acidic and basic conditions. The ethyl esters enhance susceptibility to hydrolysis compared to more sterically hindered esters (e.g., tert-butyl esters).[2] This reaction results in the formation of the corresponding mono- or di-carboxylic acid, which would be considered a process-related impurity.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and ethanol. This process is generally faster and irreversible compared to acid-catalyzed hydrolysis.

Given the presence of sensitive groups, hydrolysis should be carefully controlled, preferably conducted at or below room temperature in a mixture of water and organic solvents.[2][7]

Oxidative Degradation

Causality: The secondary aromatic amine (methylamino group) on the benzoyl ring is a potential site for oxidation. Aromatic amines can be oxidized by atmospheric oxygen or other oxidizing agents, leading to a variety of colored degradation products and a loss of purity. While specific studies on this molecule are limited, the general chemistry of aromatic amines suggests this is a plausible degradation pathway.[8][9] The presence of antioxidants is a common strategy to improve the stability of compounds with such functional groups.[8][10]

Photodegradation

Causality: The N-benzoyl moiety acts as a chromophore, meaning it absorbs light, particularly in the UV range. This absorption of energy can excite the molecule to a higher energy state, initiating photochemical reactions that lead to degradation.[11][12] Light exposure can catalyze reactions, leading to the formation of new compounds and impurities.[11] The higher energy wavelengths between 300 and 500 nm are responsible for most photodegradation events.[11][12] Therefore, the compound must be considered photosensitive.

Thermal Degradation

The compound's melting point of 88-89°C and high predicted boiling point suggest good stability at ambient and refrigerated temperatures.[2] However, decomposition can occur at extreme temperatures.[2] Forced degradation studies typically employ temperatures between 40-80°C to intentionally induce and identify potential thermal degradants.[13]

The diagram below illustrates the primary potential degradation pathways for this compound.

G cluster_main This compound cluster_degradation Degradation Products parent Parent Compound C₁₇H₂₄N₂O₅ hydrolysis_prod Hydrolysis Product (Di-acid) parent->hydrolysis_prod Hydrolysis (H⁺ or OH⁻, H₂O) oxidation_prod Oxidation Products (e.g., N-oxide) parent->oxidation_prod Oxidation ([O], Air) photo_prod Photodegradation Products parent->photo_prod Photolysis (UV/Visible Light)

Caption: Potential degradation pathways for the target compound.

Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, the following conditions are recommended to preserve the integrity of this compound.

Storage Conditions
ParameterRecommendationRationale
Temperature Short-term (days-weeks): Store at 2-8°C.[4] Long-term (months-years): Store at -20°C or below.Reduced temperature slows the rates of all chemical degradation reactions (hydrolysis, oxidation).[14]
Light Store in a dark place. Use amber or opaque containers.[6][14]Prevents photodegradation by blocking exposure to UV and visible light.[11][15]
Atmosphere Store in a tightly sealed container. For long-term storage, consider backfilling the container with an inert gas (e.g., Argon, Nitrogen).Protects from atmospheric moisture, which can cause hydrolysis, and from oxygen, which can cause oxidation.[3][16]
Form Store as a solid whenever possible.The solid state generally offers greater stability than solutions, where molecules have higher mobility and are more susceptible to hydrolysis and other reactions.
Handling Procedures
  • Minimize Light Exposure: When weighing or preparing solutions, work under subdued lighting conditions.[14] Use amber-colored glassware or wrap standard glassware in aluminum foil to provide protection.[12][15]

  • Control Atmosphere: Open containers for the shortest time possible to minimize exposure to air and humidity.

  • Solvent Selection: For preparing solutions, use high-purity, dry (anhydrous) solvents if subsequent reactions are sensitive to water. If preparing stock solutions for storage, ensure the solvent is compatible and consider potential for solvolysis.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, as the compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3][16] Ensure adequate ventilation or use only in a well-ventilated area.[3][16]

Stability Testing and Forced Degradation Studies

To fully characterize the stability of the compound and develop a stability-indicating analytical method, a forced degradation study is essential.[13][17] This involves intentionally stressing the compound under various conditions to identify likely degradation products and establish degradation pathways.[17][18]

Experimental Protocol: Forced Degradation Study

Objective: To identify potential degradation products and validate a stability-indicating HPLC method. An appropriate level of degradation is typically targeted between 5-20%.[18][19]

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber vials

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Untreated Control: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze immediately. This serves as the time-zero reference.

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Heat the mixture (e.g., at 60°C) for a specified time (e.g., 2-8 hours).

    • Cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for a specified time (e.g., 1-4 hours). Base hydrolysis is often faster than acid hydrolysis.

    • Neutralize with an equivalent amount of 0.1 M HCl and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Keep at room temperature for a specified time (e.g., 24 hours), protected from light.

    • Dilute to the target concentration.

  • Thermal Degradation (Solid State):

    • Place a known quantity of the solid compound in an oven (e.g., at 80°C) for a specified time (e.g., 48 hours).

    • Cool, dissolve in the solvent, and dilute to the target concentration.

  • Photostability:

    • Expose the stock solution in a clear vial to a light source compliant with ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and near UV energy of ≥200 watt-hours/m²).[14]

    • Simultaneously, keep a control sample wrapped in aluminum foil at the same temperature.

    • After exposure, dilute both samples to the target concentration.

  • Analysis: Analyze all samples (control, stressed, and photostability dark control) using a validated HPLC method. The method should be capable of separating the parent peak from all generated degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

The following workflow diagram outlines the process for conducting a stability study.

G cluster_prep 1. Sample Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (HCl, Heat) prep->acid Expose base Base Hydrolysis (NaOH, RT) prep->base Expose oxid Oxidation (H₂O₂, RT) prep->oxid Expose photo Photolysis (ICH Q1B Light) prep->photo Expose thermo Thermal (Solid, Heat) prep->thermo Expose hplc Stability-Indicating HPLC-PDA Analysis acid->hplc Analyze base->hplc Analyze oxid->hplc Analyze photo->hplc Analyze thermo->hplc Analyze report Characterize Degradants & Quantify Purity hplc->report

Caption: Workflow for a forced degradation stability study.

Conclusion and Best Practices

The chemical stability of this compound is governed by its susceptibility to hydrolysis, oxidation, and photolysis. Adherence to proper storage and handling protocols is critical for maintaining its purity and ensuring the reliability of research and development outcomes.

Summary of Best Practices:

  • Store Cold and Dark: For long-term viability, store the solid compound at -20°C, protected from all light sources in a tightly sealed, opaque container.

  • Inert Atmosphere: For maximum protection, especially for reference standards, store under an inert gas.

  • Handle with Care: Minimize exposure to light, humidity, and oxygen during all handling procedures.

  • Validate Stability: Perform or consult forced degradation studies to understand the compound's specific liabilities and to ensure analytical methods are stability-indicating.

By implementing these scientifically grounded strategies, researchers and drug developers can ensure the integrity of this vital chemical intermediate, thereby upholding the quality and safety standards essential in the pharmaceutical industry.

References

  • Benchchem. (n.d.). This compound | 2378-95-2.
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  • Benchchem. (n.d.). Technical Support Center: Prevention of Photosensitive Compound Degradation During Storage.
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  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • PubMed. (n.d.). [Study on alkaline hydrolysis of polyglutamate for de-esterification]. Retrieved from [Link]

  • Frontiers. (2024, January 30). Biocatalytic route scouting and enzyme screening toward the synthesis of α-benzyl L-glutamate. Retrieved from [Link]

  • Thieme. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Retrieved from [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Retrieved from [Link]

  • ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic degradation protects neurons from glutamate excitotoxicity. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate] | Request PDF. Retrieved from [Link]

  • Smart Eureka. (n.d.). Determination of the Effects of Aminic and Phenolic Antioxidants on the Oxidation Resistance Performance of TMP and TMP Complex Esters by RBOT. Retrieved from [Link]

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  • PubMed. (n.d.). Effect of biologically active substances on oxidative stability of flaxseed oil. Retrieved from [Link]

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Diethyl N-[4-(methylamino)benzoyl]-L-glutamate chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate in pharmaceutical synthesis. We will delve into its fundamental chemical properties, molecular architecture, validated synthesis protocols, and its significant role in the development of antifolate therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.

Core Chemical Identity

This compound is a synthetic derivative of L-glutamic acid. Its structure is characterized by an L-glutamate backbone where the amino group is acylated with a 4-(methylamino)benzoyl moiety, and the two carboxylic acid groups are esterified with ethanol.

  • Chemical Formula: C₁₇H₂₄N₂O₅[1][2][3][4][5][6][7]

  • Molecular Weight: 336.4 g/mol [1][2][4][8][9]

The compound is also referred to by several synonyms, including:

  • N-(p-Methylaminobenzoyl)glutamic acid diethyl ester[2][5]

  • Diethyl N-(p-N-methylaminobenzoyl)glutamate[2][5]

  • (S)-Diethyl 2-(4-(methylamino)benzamido)pentanedioate[5][6]

Physicochemical Properties

A summary of the key physicochemical properties is presented below, offering a snapshot of the compound's characteristics under standard laboratory conditions.

PropertyValueSource(s)
Melting Point 88-89 °C[1][5][6][10]
Boiling Point ~518.3 °C (Predicted)[1][5][6][10]
Density ~1.2 g/cm³ (Predicted)[1][6]
Appearance Powder or liquid
Solubility Sparingly soluble in Methanol, slightly soluble in DMSO and aqueous acid.[1]

Molecular Architecture and Stereochemistry

The biological and chemical functionality of this compound is intrinsically linked to its specific molecular structure.

Key Structural Components
  • L-Glutamate Backbone: The molecule is built upon the L-enantiomer of glutamic acid. This specific stereochemistry is crucial for its role as a precursor, as biological targets like enzymes are highly stereoselective.[1]

  • Diethyl Ester Groups: The two carboxylic acid groups of the glutamate are protected as diethyl esters. This enhances the compound's lipophilicity, which can influence its solubility and reactivity in organic solvents used during synthesis.[1]

  • 4-(Methylamino)benzoyl Moiety: This aromatic component is critical. The para-substituted methylamino group is a key pharmacophore for binding to the active site of target enzymes such as dihydrofolate reductase (DHFR), a primary target in antifolate drug design.[1]

Structural Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D structure of this compound.

Synthesis Protocol: A Validated Approach

The synthesis of this compound has been optimized for efficiency and yield. A widely adopted and reliable method involves a two-step, one-pot process starting from Diethyl N-(p-aminobenzoyl)-L-glutamate.[1][11] This approach avoids tedious purification steps and delivers the final product with high purity.

Rationale Behind the Synthesis Strategy

The core of the synthesis is the selective methylation of the para-amino group on the benzoyl ring. A direct methylation is often challenging due to potential side reactions. Therefore, a protection-methylation-deprotection strategy is employed. The amino group is first protected (in this case, via benzylation), then methylated, and finally deprotected to yield the desired secondary amine. The one-pot modification streamlines this process, making it highly efficient.[3][11]

Step-by-Step Experimental Protocol

Starting Material: Diethyl N-(p-aminobenzoyl)-L-glutamate.

Step 1: One-Pot Benzylation and Methylation

  • Dissolve the starting material, Diethyl N-(p-aminobenzoyl)-L-glutamate, in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF).

  • Add a base (e.g., Potassium Carbonate) to the solution to deprotonate the amino group.

  • Introduce a benzylating agent (e.g., Benzyl Bromide) to the reaction mixture. This protects the primary amine.

  • Following the benzylation, introduce a methylating agent (e.g., Methyl Iodide) into the same pot. This reaction selectively methylates the protected nitrogen atom.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, perform an aqueous workup to remove inorganic salts and isolate the crude intermediate product.

Step 2: Debenzylation

  • Dissolve the crude product from Step 1 in a suitable solvent (e.g., Ethanol or Methanol).

  • Add a catalyst, typically Palladium on Carbon (Pd/C).[1][11]

  • Subject the mixture to a hydrogen atmosphere (hydrogenolysis) at room temperature. The Pd/C catalyst facilitates the cleavage of the benzyl group.

  • Monitor the reaction until the intermediate is fully converted.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to yield the final product, this compound. This process has been reported to achieve an overall yield as high as 88% within six hours.[1][11]

Synthesis Workflow Diagram

G start Start: Diethyl N-(p-aminobenzoyl) -L-glutamate step1 Step 1: One-Pot Reaction (Benzylation & Methylation) Reagents: Base, Benzyl Bromide, Methyl Iodide start->step1 step2 Step 2: Debenzylation (Hydrogenolysis) Catalyst: Pd/C step1->step2 end_product Final Product: Diethyl N-[4-(methylamino)benzoyl] -L-glutamate step2->end_product

Caption: High-yield, two-step synthesis workflow.

Application in Drug Development: A Crucial Intermediate

While this compound itself generally lacks direct therapeutic activity, it is an indispensable precursor in the synthesis of potent pharmaceuticals, most notably antifolate drugs.[1]

Precursor to Methotrexate (MTX)

Its most prominent application is as a key building block for Methotrexate, a cornerstone drug in chemotherapy and for treating autoimmune diseases. The synthesis of MTX involves the alkylation of this compound with a pteridine derivative (specifically, 2,4-diamino-6-chloromethylpteridine), followed by hydrolysis of the diethyl ester groups.[1]

Role in Targeting Dihydrofolate Reductase (DHFR)

The structural motif derived from this intermediate is essential for the mechanism of action of antifolate drugs. The 4-(methylamino)benzoyl-L-glutamate portion of Methotrexate mimics the natural substrate (dihydrofolic acid) of the enzyme Dihydrofolate Reductase (DHFR). This mimicry allows the drug to bind tightly to the active site of DHFR, inhibiting its function.[1] The inhibition of DHFR disrupts the synthesis of purines and pyrimidines, which are essential for DNA replication, thereby halting the proliferation of rapidly dividing cells like cancer cells.[1]

Logical Role as a Pharmaceutical Precursor

G cluster_0 Synthesis Pathway cluster_1 Mechanism of Action precursor Diethyl N-[4-(methylamino)benzoyl] -L-glutamate intermediate Alkylation with Pteridine Moiety precursor->intermediate final_drug Methotrexate (MTX) (Active Drug) intermediate->final_drug enzyme Dihydrofolate Reductase (DHFR) final_drug->enzyme Inhibits final_drug->enzyme process DNA Synthesis (Purine/Pyrimidine Production) enzyme->process Catalyzes

Caption: Role as a precursor to MTX and its inhibitory mechanism.

Conclusion

This compound is a compound of significant interest not for its own bioactivity, but for its critical role as a sophisticated intermediate in pharmaceutical manufacturing. Its well-defined stereochemistry and functional groups are purposefully designed for incorporation into complex drug molecules. The optimized, high-yield synthesis protocols available make it a reliable and efficient component in the production pipeline for essential medicines like Methotrexate. For researchers and professionals in drug development, a thorough understanding of this molecule's properties and synthesis is fundamental to the broader field of antifolate chemistry and cancer therapy.

References

  • Benchchem. (n.d.). This compound.
  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 2378-95-2, this compound. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. National Center for Biotechnology Information. Retrieved from [Link]

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • AHH Chemical Co., Ltd. (n.d.). CAS No: 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Retrieved from [Link]

  • Watson International. (n.d.). diethylN-[4-(methylamino)benzoyl]-L-glutamate CAS 2378-95-2. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.

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understanding the functional groups in Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

<An In-Depth Technical Guide to the Functional Groups in Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound of significant interest in medicinal chemistry.[1] Its molecular structure, comprised of several key functional groups, underpins its potential biological activities. This guide provides a comprehensive analysis of these functional groups, offering insights into their chemical behavior and the analytical techniques used for their characterization. Understanding the interplay of these groups is crucial for professionals engaged in drug design and development. The compound has a molecular formula of C₁₇H₂₄N₂O₅ and a molecular weight of 336.4 g/mol .[1][2]

Molecular Architecture and Key Functional Groups

The structure of this compound is characterized by a central L-glutamate backbone modified with a 4-(methylamino)benzoyl moiety and two ethyl ester groups.[1] The primary functional groups that define the molecule's properties are:

  • Secondary Aromatic Amine (-NHCH₃ attached to a benzene ring): This group significantly influences the electronic properties of the aromatic ring.

  • Amide (-CONH-): Linking the benzoyl group to the L-glutamate, this amide bond provides structural rigidity.

  • Diester (-COOCH₂CH₃): The two ethyl ester groups enhance the molecule's lipophilicity.

  • Aromatic Ring (Benzene): The central phenyl group serves as a scaffold for substitution.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₇H₂₄N₂O₅[1][2]
Molecular Weight336.38 g/mol [2][3][4][5]
Melting Point88-89 °C[1][2][6]
Boiling Point (Predicted)518.3 ± 50.0 °C at 760 mmHg[1][2][6]
Density1.2 ± 0.1 g/cm³[2][6]
Flash Point267.2 ± 30.1 °C[2][6]
Refractive Index1.536[2][6]

Spectroscopic and Analytical Characterization

The identification and characterization of the functional groups in this compound are primarily achieved through spectroscopic techniques.[7][8]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying specific functional groups based on their characteristic vibrational frequencies.[7][9]

  • N-H Stretch (Secondary Aromatic Amine): A single, sharp absorption band is expected in the region of 3350-3310 cm⁻¹.[10]

  • C=O Stretch (Amide): A strong absorption band typically appears between 1680 and 1630 cm⁻¹.[11]

  • C=O Stretch (Ester): A strong absorption is observed in the range of 1750-1735 cm⁻¹.[9][11][12]

  • C-N Stretch (Aromatic Amine): This stretch is found in the 1335-1250 cm⁻¹ region.[10]

  • C-O Stretch (Ester): Two distinct C-O stretching bands are characteristic of esters, appearing between 1300 and 1000 cm⁻¹.[12]

  • Aromatic C=C Bending: Peaks in the 1600-1450 cm⁻¹ region indicate the presence of the benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule.[7][8]

¹H NMR Spectroscopy
  • Aromatic Protons: Signals from the protons on the benzene ring typically appear in the downfield region of 6.5-8.0 ppm.

  • Amide N-H Proton: A broad signal can be observed, the chemical shift of which is highly dependent on solvent and concentration.

  • Amine N-H Proton: The proton of the secondary amine will also present as a broad signal, generally between 3-5 ppm for aromatic amines.[10][13]

  • Glutamate Backbone Protons: The protons on the glutamate moiety will have characteristic shifts. The α-proton, adjacent to the amide nitrogen and one of the ester groups, will be deshielded and appear around 4.5-5.0 ppm. The β and γ protons will appear further upfield.

  • Ethyl Ester Protons: The methylene protons (-OCH₂CH₃) will appear as a quartet around 4.0-4.3 ppm, and the methyl protons (-OCH₂CH₃) will be an upfield triplet around 1.2-1.4 ppm.

  • Methylamino Proton: The methyl group protons (-NHCH₃) will be a singlet in the range of 2.8-3.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbons (Amide and Ester): These carbons will have characteristic signals in the downfield region of the spectrum, typically between 160-180 ppm.[9][11]

  • Aromatic Carbons: The carbons of the benzene ring will show signals in the 110-150 ppm range.

  • Glutamate Backbone Carbons: The α, β, and γ carbons will have distinct chemical shifts. The α-carbon will be in the range of 50-60 ppm.

  • Ethyl Ester Carbons: The methylene carbon (-OCH₂) will be around 60-65 ppm, and the methyl carbon (-CH₃) will be upfield at approximately 14 ppm.

  • Methylamino Carbon: The methyl carbon of the methylamino group will appear in the 30-40 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which can help confirm its structure.[14][15] The molecular ion peak (M+) for this compound would be expected at m/z 336.[1][16] Common fragmentation patterns would involve the loss of the ethyl ester groups and cleavage of the amide bond.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

Protocol 1: Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) for solution-phase analysis.

  • Instrument Setup: Set the IR spectrometer to scan the mid-infrared region (4000-400 cm⁻¹).

  • Data Acquisition: Obtain the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the different functional groups as detailed in the IR Spectroscopy section above.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • ¹H NMR Data Acquisition: Acquire the ¹H NMR spectrum.

  • ¹³C NMR Data Acquisition: Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to assign the signals to the specific atoms in the molecule.

Protocol 3: Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular weight.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Caption: A generalized workflow for the analytical characterization of the compound.

Conclusion

A thorough understanding of the functional groups within this compound is fundamental for researchers and scientists in the field of drug development. The secondary aromatic amine, amide, and diester moieties each contribute uniquely to the molecule's overall chemical and physical properties. The application of standard analytical techniques such as IR, NMR, and mass spectrometry allows for the comprehensive characterization of this compound, providing the necessary foundation for further investigation into its biological activity and potential therapeutic applications.

References

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  • National Institutes of Health. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives. Available from: [Link]

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  • Google Patents. Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
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Methodological & Application

synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate from diethyl N-(p-aminobenzoyl)-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the preparation of antifolate drugs such as Methotrexate.[1] The described methodology starts with the readily available Diethyl N-(p-aminobenzoyl)-L-glutamate and proceeds through a high-yield, two-step sequence involving a one-pot N-benzylation and N-methylation, followed by a catalytic debenzylation.[2][3] This guide is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical guidance to ensure a successful and efficient synthesis.

Introduction and Strategic Overview

This compound (CAS 2378-95-2) is a crucial synthetic intermediate whose structural integrity is paramount for the efficacy of the final active pharmaceutical ingredient.[4] The primary synthetic challenge lies in the selective mono-methylation of the aromatic amino group of Diethyl N-(p-aminobenzoyl)-L-glutamate without affecting the amide linkage or the ester functionalities. Direct methylation of the primary aromatic amine can lead to a mixture of un-, mono-, and di-methylated products, necessitating arduous purification.

To circumvent this, a protection-methylation-deprotection strategy is employed.[4] The aromatic amine is first protected, in this case by benzylation, to form a secondary amine. This intermediate is then methylated, and the benzyl protecting group is subsequently removed to yield the desired product. An optimized approach combines the benzylation and methylation steps into a single, efficient one-pot reaction, which significantly streamlines the process and enhances the overall yield.[2][3]

The overall synthetic pathway is depicted below:

Synthetic_Pathway A Diethyl N-(p-aminobenzoyl)-L-glutamate B Intermediate: Diethyl N-benzyl-N-(p-aminobenzoyl)-L-glutamate A->B Step 1a: Benzylation (Protection) C Intermediate: Diethyl N-[4-(N-benzyl-N-methylamino)benzoyl]-L-glutamate B->C Step 1b: Methylation (One-Pot) D Final Product: This compound C->D Step 2: Debenzylation (Deprotection)

Caption: Overall synthetic strategy for this compound.

Physicochemical Properties and Safety

A summary of the key properties and safety information for the starting material and final product is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceKey Hazards
Diethyl N-(p-aminobenzoyl)-L-glutamateC16H22N2O5322.36135-137Off-white solidIrritant
This compoundC17H24N2O5336.3988-89Off-white to beige powderHarmful if swallowed, in contact with skin, or if inhaled.[5]

Note: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Detailed Experimental Protocols

Protocol 1: One-Pot N-Benzylation and N-Methylation

This protocol details the conversion of Diethyl N-(p-aminobenzoyl)-L-glutamate to Diethyl N-[4-(N-benzyl-N-methylamino)benzoyl]-L-glutamate. This one-pot procedure is highly efficient, achieving both protection and methylation in a single reaction vessel.[2]

Rationale: The initial benzylation of the primary aromatic amine prevents subsequent over-methylation. The resulting secondary amine is then readily methylated in situ. While a classic Eschweiler-Clarke reaction using formaldehyde and formic acid is a powerful method for N-methylation, this one-pot benzylation/methylation approach offers excellent control and high yields for this specific substrate.[2][6][7] The Eschweiler-Clarke reaction proceeds by forming an iminium ion from the amine and formaldehyde, which is then reduced by formic acid.[6][7] This method avoids the formation of quaternary ammonium salts.[2]

Materials:

  • Diethyl N-(p-aminobenzoyl)-L-glutamate

  • Benzyl bromide

  • Methyl iodide

  • Potassium carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Diethyl N-(p-aminobenzoyl)-L-glutamate (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (2.5 eq).

  • To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) to confirm the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Add methyl iodide (1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 12-16 hours (overnight). Continue to monitor by TLC for the formation of the methylated product.

  • Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Diethyl N-[4-(N-benzyl-N-methylamino)benzoyl]-L-glutamate. This crude product is often of sufficient purity for the next step.

Protocol 2: Catalytic N-Debenzylation

This protocol describes the removal of the N-benzyl protecting group to yield the final product, this compound. Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor is a mild and effective method for this transformation.[4][8]

Rationale: The benzyl group is readily cleaved by hydrogenolysis. The use of a hydrogen donor like ammonium formate provides a safer and more convenient alternative to high-pressure hydrogen gas, operating under neutral conditions.[8] The palladium catalyst facilitates the transfer of hydrogen from the donor to the substrate, cleaving the C-N bond of the benzyl group.

Materials:

  • Crude Diethyl N-[4-(N-benzyl-N-methylamino)benzoyl]-L-glutamate

  • 10% Palladium on carbon (Pd/C)

  • Ammonium formate

  • Methanol

  • Celite®

Procedure:

  • Dissolve the crude product from Protocol 1 in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (approximately 10% by weight of the substrate) to the solution.

  • Add ammonium formate (4-5 eq) in one portion.

  • Heat the mixture to reflux and stir vigorously. The reaction is typically complete within 2-4 hours.[2] Monitor the reaction by TLC until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Experimental_Workflow cluster_0 Protocol 1: One-Pot Reaction cluster_1 Protocol 2: Debenzylation A 1. Dissolve Starting Material in DMF B 2. Add K2CO3 and Benzyl Bromide A->B C 3. Heat and Monitor (TLC) B->C D 4. Cool and Add Methyl Iodide C->D E 5. Stir Overnight and Monitor (TLC) D->E F 6. Aqueous Workup and Extraction E->F G 7. Dry and Concentrate F->G H 8. Dissolve Intermediate in Methanol G->H Crude Product I 9. Add Pd/C and Ammonium Formate H->I J 10. Reflux and Monitor (TLC) I->J K 11. Filter through Celite J->K L 12. Concentrate and Purify K->L M Final Product Characterization L->M Purified Product

Caption: Step-by-step experimental workflow for the synthesis.

Purification and Characterization

The final product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Analytical Data:

  • Thin-Layer Chromatography (TLC): Monitor reaction progress on silica gel plates. A typical eluent system is 1:1 ethyl acetate/hexanes. Visualize spots under UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC): Purity can be assessed using a C18 reverse-phase column with a gradient of water and acetonitrile (containing 0.1% trifluoroacetic acid) as the mobile phase.

  • ¹H NMR Spectroscopy: The structure of the final product can be confirmed by ¹H NMR. Key expected signals include the methyl group of the methylamino functionality, the aromatic protons, and the protons of the glutamate backbone and ethyl esters.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak [M+H]⁺ for C17H24N2O5 at m/z 337.17.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Benzylation (Protocol 1) Insufficient reaction time or temperature; Inactive benzyl bromide; Insufficient base.Increase reaction time or temperature slightly. Use fresh benzyl bromide. Ensure K2CO3 is anhydrous and in sufficient excess.
Over-methylation or side products Reaction temperature too high during methylation; Presence of moisture.Perform methylation at room temperature. Ensure all reagents and solvents are anhydrous.
Incomplete Debenzylation (Protocol 2) Inactive catalyst; Insufficient hydrogen donor.Use fresh Pd/C catalyst. Ensure sufficient ammonium formate is added. Purge the reaction flask with an inert gas before adding the catalyst.
Low Overall Yield Mechanical losses during workup and transfers; Incomplete reactions; Decomposition of intermediates.Handle material carefully during extractions and filtrations. Monitor each step by TLC to ensure completion before proceeding. Avoid unnecessarily high temperatures.

Conclusion

The synthesis of this compound from Diethyl N-(p-aminobenzoyl)-L-glutamate can be accomplished with high efficiency and yield through a strategic two-step process. The one-pot benzylation and methylation followed by catalytic debenzylation offers a robust and scalable route for producing this valuable intermediate. The protocols and insights provided in this guide are designed to facilitate a successful synthesis for researchers in the field of medicinal chemistry and drug development. An overall yield of up to 88% has been reported for this two-step process.[2]

References

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved January 20, 2026, from

  • Grokipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved January 20, 2026, from [Link]

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  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved January 20, 2026, from [Link]

  • Name-Reaction.com. (n.d.). Eschweiler-Clarke reaction. Retrieved January 20, 2026, from [Link]

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved January 20, 2026, from [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved January 20, 2026, from [Link]

  • European Patent Office. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
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Application Note and Detailed Protocols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Role of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate in Methotrexate Synthesis

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, is an antifolate agent that functions by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cellular replication.[1][2] The precise chemical architecture of MTX is paramount to its therapeutic efficacy. A pivotal intermediate in many modern synthetic routes to Methotrexate is this compound. This application note provides a detailed exploration of the role of this key intermediate, offering in-depth mechanistic insights, field-proven experimental protocols, and robust analytical methodologies for researchers, scientists, and drug development professionals.

The Strategic Importance of the Glutamate Side Chain

The molecular structure of Methotrexate can be deconstructed into three primary components: a pteridine ring system, a p-aminobenzoic acid linker, and a glutamic acid tail. This compound serves as the precursor for the latter two components, providing the entire side chain required for the final active pharmaceutical ingredient (API).[3] Its use offers several strategic advantages in synthesis:

  • Stereochemical Control: Utilizing the L-enantiomer of the glutamate derivative ensures the synthesis of the biologically active L-Methotrexate, avoiding racemization which can be a challenge in other synthetic approaches.[4][5]

  • Synthetic Convergence: It allows for a convergent synthesis strategy where the complex pteridine core and the side chain are prepared separately and then coupled in a later step, often leading to higher overall yields and simpler purification.

  • Purity and Scalability: Modern synthetic routes utilizing this intermediate are designed to be efficient and scalable, minimizing tedious purification steps like column chromatography in favor of precipitation and crystallization.[5][6]

Synthesis Pathway and Core Mechanism

The journey to Methotrexate via this compound involves two primary stages: the formation of the intermediate itself, followed by its coupling with the pteridine core.

Preparation of the Intermediate

The most common and efficient method for preparing this compound begins with Diethyl N-(p-aminobenzoyl)-L-glutamate.[6][7] The synthesis employs a protection-methylation-deprotection strategy, which can be streamlined into an efficient two-step, one-pot process.[8]

  • Benzylation and Methylation: The starting material undergoes benzylation to protect the primary amine, followed by methylation. This sequence is crucial for selectively introducing a single methyl group.[6][7]

  • Debenzylation: The benzyl protecting group is subsequently removed, typically via catalytic hydrogenation using palladium on carbon (Pd/C), to yield the final intermediate with high purity and an overall yield often reaching up to 88%.[6][8]

Coupling to the Pteridine Core: The Final Condensation

The central role of this compound is realized in its reaction with a halogenated pteridine derivative, most commonly 2,4-diamino-6-chloromethylpteridine or its brominated analogue.[4][5][9]

  • Alkylation Reaction: This step is a nucleophilic substitution (alkylation) where the secondary amine of the glutamate derivative attacks the chloromethyl or bromomethyl group of the pteridine ring.[6] This forms the crucial N-10 linkage of the Methotrexate molecule. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[5][6] The inclusion of potassium iodide is a common and effective strategy, as it facilitates a Finkelstein reaction, converting the chloro-intermediate in-situ to the more reactive iodo-intermediate, thereby accelerating the reaction.[5]

  • Saponification (Hydrolysis): The alkylation reaction yields Diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate, the diethyl ester of Methotrexate. The final step is the hydrolysis (saponification) of the two ethyl ester groups to carboxylic acids, typically achieved by treatment with a base like sodium hydroxide in aqueous ethanol.[5][10] Careful control of pH and temperature during this step is critical to prevent degradation and racemization.[11][12]

The overall synthetic pathway is visualized below.

G cluster_0 Intermediate Synthesis cluster_1 Core MTX Synthesis A Diethyl N-(p-aminobenzoyl)-L-glutamate B This compound A->B 1. Benzylation & Methylation 2. Debenzylation (Pd/C) D Methotrexate Diethyl Ester B->D C 2,4-diamino-6-chloromethylpteridine C->D Alkylation (KI, DMSO) E Methotrexate (API) D->E Hydrolysis (NaOH) B_alias This compound

Diagram 1: Overall synthesis pathway from the precursor to the final Methotrexate API.

Experimental Protocols

The following protocols are presented for research and development purposes and should be performed by qualified personnel with appropriate safety precautions.

Protocol: Synthesis of Methotrexate

This protocol details the alkylation of this compound followed by hydrolysis.

Materials:

  • 2,4-Diamino-6-chloromethylpteridine hydrochloride (Formula I)

  • This compound (Formula II)[6][13]

  • Potassium Iodide (KI)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric Acid (HCl)

  • Deionized Water

Experimental Workflow Visualization:

Workflow start Start reagents 1. Dissolve Reactants (Formula II, KI in DMSO) start->reagents addition 2. Add Pteridine Core (Formula I) reagents->addition reaction 3. Alkylation Reaction (Heat to 40-50°C, ~20h) addition->reaction monitoring 4. Monitor Progress (TLC/HPLC) reaction->monitoring hydrolysis 5. In-situ Hydrolysis (Add NaOH in aq. Ethanol) monitoring->hydrolysis Reaction Complete precipitation 6. Product Precipitation (Adjust pH to ~4-5 with HCl) hydrolysis->precipitation purification 7. Isolate & Purify (Filter, Wash with Water/Ethanol) precipitation->purification analysis 8. Characterize Final Product (HPLC, MS, NMR) purification->analysis end End analysis->end

Diagram 2: Step-by-step experimental workflow for Methotrexate synthesis.

Procedure:

  • Alkylation: In a suitable reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and potassium iodide (1-5 eq) in anhydrous DMSO.[5]

  • Add 2,4-diamino-6-chloromethylpteridine hydrochloride (1.0 eq) to the mixture.

  • Heat the reaction mixture to 40-50°C and stir for 18-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by a suitable chromatographic technique (e.g., HPLC or TLC) until the starting materials are consumed.[11]

  • Hydrolysis: Once the alkylation is complete, cool the reaction mixture. Prepare a solution of sodium hydroxide (approx. 2.5-3.0 eq) in a mixture of ethanol and water and add it to the reaction vessel.

  • Stir the mixture at room temperature for 2-4 hours to facilitate the hydrolysis of the diethyl ester.

  • Precipitation and Isolation: After hydrolysis, carefully adjust the pH of the solution to approximately 4.0-5.0 using dilute hydrochloric acid. This will cause the crude Methotrexate to precipitate.

  • Stir the resulting slurry, then collect the solid product by filtration.

  • Purification: Wash the filtered solid sequentially with deionized water, ethanol, and then dry under vacuum to yield the final product. Further purification can be achieved by recrystallization if necessary.[14]

ParameterRecommended ConditionsRationale / Notes
Reactants Pteridine Core (I), Glutamate Side Chain (II)Equimolar amounts are typically used.
Solvent Dimethyl Sulfoxide (DMSO)A polar aprotic solvent is required to dissolve reactants and facilitate the SN2 reaction.[5]
Catalyst/Promoter Potassium Iodide (KI)Promotes the reaction via in-situ formation of the more reactive 6-iodomethylpteridine derivative.[5]
Alkylation Temp. 40-50°CProvides sufficient energy to overcome the activation barrier without causing significant degradation.
Hydrolysis Agent Sodium Hydroxide (NaOH)A strong base is required for the saponification of the ethyl esters.
Final pH 4.0 - 5.0Methotrexate is least soluble near its isoelectric point, allowing for efficient precipitation and isolation.[12]
Typical Yield > 75%High yields are achievable with optimized conditions and careful handling.
Stereochemistry L-MethotrexateThe stereocenter of the L-glutamate starting material is retained throughout the process.[5]
Table 1: Summary of key reaction parameters and their scientific justification.

Analytical and Quality Control

Ensuring the purity and identity of the synthesized Methotrexate is critical for its intended application. A suite of analytical techniques should be employed for comprehensive characterization.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity and quantifying impurities.[1][] A reversed-phase C18 column is commonly used with a UV detector set between 302-310 nm.[16]

  • Mass Spectrometry (MS): Confirms the molecular weight of the final product. Techniques like LC-MS are invaluable for identifying process-related impurities and degradation products.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural confirmation of the Methotrexate molecule, ensuring all components have been coupled correctly.

Analytical TechniqueParameterTypical Result
HPLC Purity≥ 98% for pharmaceutical use.[1]
Retention Time (RT)Specific to the column and method used; should match a reference standard.
Mass Spec. (ESI+) [M+H]⁺Expected: 455.18 m/z for C₂₀H₂₂N₈O₅
¹H NMR Chemical ShiftsCharacteristic peaks for pteridine, benzoyl, and glutamate protons should be present and integrated correctly.
Purity Assessment Impurity ProfileCommon process impurities include aminopterin and N-methylfolic acid, which should be below specified limits.[12][]
Table 2: Key analytical data for the characterization of synthesized Methotrexate.

Conclusion

This compound is a highly strategic and efficient intermediate in the synthesis of Methotrexate. Its use facilitates a convergent, scalable, and stereospecific manufacturing process that delivers high-purity L-Methotrexate. Understanding the mechanistic principles behind its synthesis and subsequent coupling reaction, as detailed in this guide, empowers researchers and drug development professionals to optimize reaction conditions, control for impurities, and reliably produce this vital therapeutic agent. The protocols and analytical standards described herein provide a robust framework for the successful laboratory-scale synthesis and characterization of Methotrexate.

References

  • Gpatindia. METHOTREXATE SAR, Synthesis, Mechanism of action, Therapeutic actions, Side effects and MCQ. (2020-01-06). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methotrexate: A Deep Dive into its Chemical Properties and Synthesis. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Methotrexate? (2024-07-17). Available from: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of monoamides of methotrexate from L-glutamic acid monoamide t-butyl esters. (1981). Available from: [Link]

  • Google Patents. US4080325A - Synthesis of methotrexate.
  • ResearchGate. Synthesis of MTX by the reaction between metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid and 2,4-diamino-6-bromomethylpteridine hydrobromide. Available from: [Link]

  • Pride. methotrexate:hemically known as N424diamino-6. Available from: [Link]

  • PubMed. A synthetic approach to poly-gamma-glutamyl analogs of methotrexate. (1982). Available from: [Link]

  • YouTube. Synthesis of Methotrexate | Mechanism of Action | Uses | BP 501T | L~14. (2020-08-29). Available from: [Link]

  • Google Patents. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • YouTube. SYNTHESIS OF METHOTREXATE | MEDICINAL CHEMISTRY | GPAT| B.Pharm 5th SEMESTER. (2019-09-17). Available from: [Link]

  • PubChem. Synthesis of methotrexate - Patent CA-1077477-A. Available from: [Link]

  • Google Patents. Method for preparing N-\4-\2,4-diamino-6-pteridinyl-methyl\methylamino\benzoyl\glutamic acid and analogues thereto. (1982-03-24).
  • International Journal of Pharmaceutical Research. Different Analytical Methodology for The Analysis of Methotrexate. (2024-12-05). Available from: [Link]

  • Google Patents. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof.
  • Google Patents. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Available from: [Link]

  • PubMed Central. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. Available from: [Link]

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Available from: [Link]

  • National Institutes of Health. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes. (2021-03-04). Available from: [Link]

  • ACS Omega. Synthesis and Biological Properties of Ferrocenyl and Organic Methotrexate Derivatives. (2024-07-23). Available from: [Link]

  • Prime Scholars. Different Analytical Method used for the Estimation of Methotrexate in Rheumatoid Arthritis. (2022-07-15). Available from: [Link]

  • ScienceOpen. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples. (2019-06-20). Available from: [Link]

  • Pharmaffiliates. CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Available from: [Link]

  • Googleapis.com. Method for preparing N-\4-\2,4-diamino-6-pteridinyl-methyl\methylamino\benzoyl\glutamic acid. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Validation of HPLC method for the analysis of methotrexate in bulk drug and pharmaceutical dosage forms. Available from: [Link]

  • SIELC. Diethyl N-(4-(((2,4-diamino-6-pteridinyl)methyl)methylamino)benzoyl)-L-glutamate. (2018-05-16). Available from: [Link]

  • Gsrs. DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Available from: [Link]

  • PubMed. Syntheses and thymidylate synthase inhibitory activity of the poly-gamma-glutamyl conjugates of N-[5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino ]-2-thenoyl]-L-glutamic acid (ICI D1694) and other quinazoline antifolates. (1994). Available from: [Link]

Sources

Application Notes and Protocols: Diethyl N-[4-(methylamino)benzoyl]-L-glutamate as a Key Intermediate in Folic Acid Antagonist Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Core Moiety

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (CAS No. 2378-95-2) is a pivotal intermediate in the synthesis of several classical folic acid antagonists, most notably Methotrexate (MTX)[1][2]. Folic acid antagonists are a cornerstone of chemotherapy and treatment for autoimmune diseases, functioning by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and subsequent cell proliferation[3]. The structural integrity of this compound, particularly the N-methylated aminobenzoyl and the L-glutamate diethyl ester components, provides the necessary backbone for the construction of these potent therapeutic agents. The methylamino group is critical for binding to DHFR, making this intermediate's purity and correct stereochemistry paramount for the efficacy of the final active pharmaceutical ingredient (API)[3].

This guide provides a detailed overview of the synthesis, purification, and analytical characterization of this compound, along with its application in the synthesis of folic acid antagonists. The protocols described are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below:

PropertyValue
Molecular Formula C₁₇H₂₄N₂O₅[1][4][5]
Molecular Weight 336.39 g/mol [4][5]
CAS Number 2378-95-2[1][4][5]
Appearance Light yellow solid[6]
Melting Point 88-90 °C[7][8]
Boiling Point 518.3±50.0 °C at 760 mmHg[7]
Solubility Soluble in organic solvents such as acetonitrile and ethyl acetate.[6]
Storage 2-8°C Refrigerator[5]

Synthetic Pathway and Protocol

The synthesis of this compound is most efficiently achieved through a two-step process starting from Diethyl N-(p-aminobenzoyl)-L-glutamate. This method involves a one-pot benzylation and methylation, followed by a debenzylation step, and has been reported to achieve an overall yield of up to 88% within a short reaction time[3][9].

Synthesis_Pathway A Diethyl N-(p-aminobenzoyl)-L-glutamate B Benzylated & Methylated Intermediate A->B  1. Benzylation  2. Methylation  (One-pot) C This compound B->C Debenzylation (Pd/C, H₂)

Caption: Synthetic route to this compound.

Protocol 1: Synthesis of this compound

Materials:

  • Diethyl N-(p-aminobenzoyl)-L-glutamate

  • Benzyl bromide

  • Methyl iodide

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

Step 1: One-Pot Benzylation and Methylation

  • To a solution of Diethyl N-(p-aminobenzoyl)-L-glutamate in anhydrous DMF, add anhydrous potassium carbonate.

    • Rationale: Potassium carbonate acts as a base to deprotonate the amino group, facilitating nucleophilic attack. Anhydrous conditions are crucial to prevent side reactions.

  • Add benzyl bromide dropwise to the mixture at room temperature and stir.

    • Rationale: Benzylation protects the amino group, preventing N,N-dimethylation in the subsequent step and allowing for selective N-monomethylation.

  • After completion of the benzylation (monitored by TLC), add methyl iodide to the reaction mixture and continue stirring.

    • Rationale: Methyl iodide is the methylating agent that introduces the essential methyl group onto the nitrogen atom.

  • Upon completion of the methylation (monitored by TLC), quench the reaction by adding water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude benzylated and methylated intermediate.

Step 2: Debenzylation

  • Dissolve the crude intermediate from Step 1 in methanol.

  • Add 10% Palladium on carbon (Pd/C) catalyst to the solution.

    • Rationale: Pd/C is a highly effective catalyst for catalytic hydrogenation, which cleaves the benzyl protecting group.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification and Characterization

Purification of the crude product is essential to ensure its suitability for subsequent steps in API synthesis.

Protocol 2: Purification
  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) can be employed to obtain a high-purity product[10].

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR Spectroscopy: To confirm the chemical structure, including the presence of the methylamino group and the diethyl ester moieties.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[9].

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A typical purity of >98% is desired for use as a pharmaceutical intermediate.

Application in Folic Acid Antagonist Synthesis: The Path to Methotrexate

This compound is a direct precursor to Methotrexate. The synthesis involves the coupling of this intermediate with a pteridine derivative, followed by saponification of the ester groups.

Methotrexate_Synthesis A This compound C Methotrexate Diethyl Ester A->C Coupling Reaction B 2,4-diamino-6-bromomethylpteridine B->C D Methotrexate C->D Saponification (Base Hydrolysis)

Caption: Synthesis of Methotrexate from the key intermediate.

Protocol 3: Synthesis of Methotrexate
  • Coupling Reaction: this compound is reacted with 2,4-diamino-6-bromomethylpteridine hydrobromide in a suitable solvent such as dimethylformamide (DMF)[2].

    • Rationale: This is a nucleophilic substitution reaction where the methylamino group of the intermediate displaces the bromine atom on the pteridine ring, forming the core structure of Methotrexate.

  • Saponification: The resulting Methotrexate diethyl ester is then subjected to basic hydrolysis (e.g., using sodium hydroxide) to convert the diethyl ester groups into carboxylic acids, yielding Methotrexate[2].

    • Rationale: The free carboxylic acid groups are essential for the biological activity of Methotrexate, as they facilitate its transport into cells and its binding to dihydrofolate reductase. Careful control of hydrolysis conditions is necessary to avoid unwanted side reactions[3][6].

Mechanism of Action of Folic Acid Antagonists

The final product, Methotrexate, acts as a competitive inhibitor of dihydrofolate reductase (DHFR).

DHFR_Inhibition cluster_0 Normal Folic Acid Metabolism cluster_1 Inhibition by Methotrexate DHF Dihydrofolate (DHF) DHFR_enzyme Dihydrofolate Reductase (DHFR) DHF->DHFR_enzyme Binds to THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA) THF->Nucleotide_Synthesis Essential for DHFR_enzyme->THF Reduces MTX Methotrexate DHFR_inhibited Dihydrofolate Reductase (DHFR) MTX->DHFR_inhibited Competitively Inhibits No_THF No Tetrahydrofolate DHFR_inhibited->No_THF Blocks Reduction No_Nucleotides Inhibition of Nucleotide Synthesis No_THF->No_Nucleotides Leads to

Caption: Mechanism of DHFR inhibition by Methotrexate.

By binding to DHFR, Methotrexate prevents the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines and thymidylate, thereby inhibiting DNA synthesis and cell division in rapidly proliferating cancer cells[2].

Conclusion

This compound is a compound of significant interest to medicinal chemists and drug development professionals. Its efficient synthesis and purification are critical for the production of high-quality folic acid antagonists. The protocols and explanations provided in this guide offer a comprehensive framework for the preparation and application of this key intermediate, empowering researchers to advance the development of this important class of therapeutics.

References

  • Benchchem. (n.d.). This compound | 2378-95-2.
  • Molkem. (n.d.). N-(4-Methylaminobenzoyl)-L-Glutamic Acid Diethyl Ester | Intermediate of Methotrexate.
  • Smolecule. (n.d.). Buy this compound | 2378-95-2.
  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • Clearsynth. (n.d.). Diethyl (4-(methylamino)benzoyl)-L-glutamate | CAS No. 2378-95-2.
  • Gorgani, L., et al. (2022). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Molecules, 27(19), 6232.
  • ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].
  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester.
  • Pharmaffiliates. (n.d.). CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate.
  • Echemi. (n.d.). This compound.
  • SVAK Life Sciences. (n.d.). N-(4-N-Methylaminobenzoyl)-L-glutamic acid diethyl ester | CAS No - 2378-95-2.
  • Google Patents. (n.d.). United States Patent (19).

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analytical methods for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate characterization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Comprehensive Analytical Characterization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Authored by: A Senior Application Scientist

Introduction

This compound (DEAM-Glu) is a synthetic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] With the molecular formula C₁₇H₂₄N₂O₅, its structure uniquely combines an L-glutamate backbone with a 4-(methylamino)benzoyl moiety, making it a key intermediate in the synthesis of antifolate drugs like methotrexate.[1][2] Given its role as a critical precursor, ensuring the identity, purity, and stability of DEAM-Glu is paramount. Incomplete reactions or side reactions during its multi-step synthesis can introduce impurities that may compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3]

This document provides a detailed guide to the essential analytical methodologies required for the comprehensive characterization of this compound. We move beyond simple checklists, offering field-proven protocols and explaining the scientific rationale behind the selection of each technique. This integrated analytical approach ensures a self-validating system for quality control, regulatory submission, and advanced research applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of DEAM-Glu is essential for developing appropriate analytical methods, particularly for chromatography and sample preparation.

PropertyValueSource
CAS Number 2378-95-2[4]
Molecular Formula C₁₇H₂₄N₂O₅[1][2]
Molecular Weight 336.4 g/mol [1][5]
Melting Point 88–89 °C[1][2]
Predicted Boiling Point ~518.3 °C[1][2]
Solubility Sparingly soluble in methanol; Slightly soluble in DMSO and aqueous acid.[2]
Stereochemistry L-enantiomer of glutamic acid[2]

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic techniques are the cornerstone for assessing the purity of DEAM-Glu and identifying potential process-related impurities or degradants.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Scientific Rationale: RP-HPLC is the primary analytical tool for this compound due to its exceptional resolving power and quantitative accuracy.[1] The DEAM-Glu molecule possesses both hydrophobic (benzoyl ring, diethyl esters) and hydrophilic (amide, amino group) characteristics, making it ideally suited for separation on C18 stationary phases. The mobile phase composition, particularly its pH, is a critical parameter; it controls the ionization state of the secondary amine and any residual carboxylic acids, thereby directly influencing retention time and peak shape.[1]

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation:

    • HPLC or UPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • A summary of typical starting conditions is provided below. These must be optimized for the specific instrument and column used.

ParameterRecommended ConditionRationale & Optimization Notes
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides robust performance. For higher throughput and resolution, a sub-2 µm particle column (UPLC) can be used, but the method must be re-validated.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and controls the pH (typically 2.5-3.5), ensuring protonation of the amine for sharp, symmetrical peaks.[1]
Mobile Phase B AcetonitrileAcetonitrile is the preferred organic modifier due to its low viscosity and UV cutoff.
Gradient Elution 10% to 90% B over 20 minA gradient is necessary to elute the main compound and any potential impurities with different polarities. The slope of the gradient can be adjusted to improve the resolution of closely eluting peaks.[1]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. This should be scaled accordingly for columns with different dimensions.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 254 nm or 280 nmSet based on the UV absorbance maxima of the benzoyl chromophore. A PDA detector allows for peak purity analysis across a spectrum.
Injection Volume 10 µLAdjust as needed based on sample concentration and detector sensitivity.
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of DEAM-Glu and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of DEAM-Glu using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • Use the PDA detector to assess peak purity and identify any co-eluting impurities.

UPLC-MS for Structural Characterization of Impurities

Scientific Rationale: For drug development, simply detecting impurities is insufficient; they must be identified. Coupling UPLC with high-resolution mass spectrometry (HRMS) provides an unparalleled capability for this task.[1] UPLC enhances chromatographic resolution, while HRMS delivers accurate mass measurements, enabling the assignment of molecular formulas to unknown peaks. Tandem mass spectrometry (MS/MS) further fragments these ions to provide detailed structural information.[1]

Workflow for DEAM-Glu Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Interpretation prep Weigh & Dissolve DEAM-Glu Sample filter Filter (0.45 µm) prep->filter hplc RP-HPLC / UPLC Separation filter->hplc pda PDA Detection hplc->pda ms HRMS / MS-MS hplc->ms purity Purity Calculation (Area %) pda->purity impurity_id Impurity Structural Elucidation ms->impurity_id

Caption: Integrated workflow for chromatographic analysis of DEAM-Glu.

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques provide orthogonal information to confirm the molecular structure of DEAM-Glu.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: ¹H NMR spectroscopy is a definitive technique for confirming the structural integrity of a molecule by mapping its proton environment.[2][3] Every unique proton in the DEAM-Glu structure will produce a distinct signal, and the chemical shift, splitting pattern, and integration of these signals provide a comprehensive fingerprint of the compound. For purity assessment, Quantitative NMR (qNMR) offers an advantage by allowing for the determination of absolute purity without the need for a specific reference standard of the analyte, instead using a certified internal standard.[1]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of DEAM-Glu in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent is rigorously dried to avoid interference from water signals.[1]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using standard parameters. Ensure relaxation delays (d1) are sufficient (e.g., 5 times the longest T1) for accurate integration, which is especially critical for qNMR.[1]

  • Expected ¹H NMR Signals (in CDCl₃, approximate):

    • ~7.7 ppm (d, 2H): Aromatic protons ortho to the carbonyl group.

    • ~6.6 ppm (d, 2H): Aromatic protons ortho to the methylamino group.

    • ~4.8 ppm (m, 1H): Alpha-proton of the glutamate backbone.

    • ~4.2 ppm (q, 2H) & ~4.1 ppm (q, 2H): Methylene protons of the two diethyl esters.

    • ~2.9 ppm (s, 3H): Methyl protons of the N-methyl group.

    • ~2.5 ppm (m, 2H) & ~2.2 ppm (m, 2H): Beta and gamma protons of the glutamate backbone.

    • ~1.3 ppm (t, 3H) & ~1.2 ppm (t, 3H): Methyl protons of the two diethyl esters.

High-Resolution Mass Spectrometry (HRMS)

Scientific Rationale: HRMS provides an exact mass measurement of the parent ion, which is used to confirm the elemental composition. This technique offers a high degree of confidence in the compound's identity. For DEAM-Glu, the expected protonated molecule [M+H]⁺ has a calculated exact mass that can be verified to within a few parts per million (ppm).[2]

Experimental Protocol: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: An ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Method: Introduce the sample via direct infusion or through an LC system. Acquire the data in positive ion mode.

  • Expected Result: A prominent ion corresponding to the [M+H]⁺ adduct.

    • Calculated m/z for [C₁₇H₂₄N₂O₅+H]⁺: 337.1707

    • Observed m/z: Should be within 5 ppm of the calculated value (e.g., 337.1707 ± 0.0017).

Proposed MS/MS Fragmentation Pathway

G parent Parent Ion [M+H]⁺ m/z 337.17 frag1 Loss of C₂H₅OH (m/z 291.14) parent->frag1 -46 Da frag2 Benzoyl Cation Fragment (m/z 134.06) parent->frag2 Amide bond cleavage frag3 Glutamate Fragment (m/z 204.12) parent->frag3 Amide bond cleavage

Caption: Key fragmentation pathways for DEAM-Glu in MS/MS analysis.

Holistic Quality Assessment: Integrating Multiple Techniques

A robust characterization of this compound relies not on a single method, but on the synergistic integration of orthogonal techniques. Each method validates the others, providing a comprehensive and trustworthy assessment of the material's quality.

Integrated Analytical Strategy

G cluster_purity Purity & Impurities cluster_identity Identity & Structure cluster_properties Other Properties center_node DEAM-Glu Sample hplc HPLC-UV (Purity %) center_node->hplc lcms LC-MS/MS (Impurity ID) center_node->lcms nmr ¹H NMR center_node->nmr hrms HRMS center_node->hrms ir FTIR center_node->ir kf Karl Fischer (Water Content) center_node->kf gc GC-HS (Residual Solvents) center_node->gc

Caption: A multi-technique approach for full characterization.

Conclusion

The analytical characterization of this compound demands a multi-faceted approach. While RP-HPLC forms the foundation for purity assessment, it must be complemented by spectroscopic techniques like NMR and HRMS for unequivocal structural confirmation. This integrated strategy, which also accounts for non-chromatographic impurities like water and residual solvents, provides a complete and reliable profile of the material. The protocols and rationale outlined in this guide serve as a robust framework for researchers, scientists, and drug development professionals to ensure the quality and integrity of this critical pharmaceutical intermediate.

References

  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. Retrieved from [Link]

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Application Notes and Protocols for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate in cancer research. This document outlines the compound's putative mechanism of action as an antifolate, offers detailed protocols for its experimental application, and provides insights into data interpretation.

Introduction: The Role of Antifolates in Oncology

Folate is an essential B vitamin crucial for the synthesis of nucleotides, the building blocks of DNA and RNA.[1][2] Rapidly proliferating cancer cells have a high demand for nucleotides to support their growth and division.[3] Antifolates are a class of chemotherapeutic agents that are structurally similar to folic acid and act by inhibiting key enzymes in the folate metabolic pathway.[4][5] By doing so, they disrupt the synthesis of purines and pyrimidines, leading to the inhibition of DNA replication and cell death in cancer cells.[6][7][8]

Classic antifolates like methotrexate and aminopterin have been cornerstones of cancer therapy for decades.[9][10][11][12] More recent research has focused on developing novel antifolates with improved selectivity and efficacy, targeting specific enzymes in the de novo purine synthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and aminoimidazole carboxamide ribonucleotide formyltransferase (AICARFTase).[13][14][15][16]

This compound: A Profile

This compound is a synthetic compound structurally related to folic acid.[17][18][19] Its chemical structure, featuring an L-glutamate tail and a 4-(methylamino)benzoyl moiety, strongly suggests its function as a competitive inhibitor of folate-dependent enzymes.[17] The L-glutamate portion is crucial for cellular uptake and intracellular polyglutamylation, a process that traps the drug inside the cell and enhances its inhibitory activity. The 4-(methylamino)benzoyl group is a key pharmacophore responsible for binding to the active site of target enzymes, such as dihydrofolate reductase (DHFR).[17]

Putative Mechanism of Action

Based on its structural similarity to other well-characterized antifolates, this compound is hypothesized to exert its anticancer effects by inhibiting one or more key enzymes in the folate pathway, primarily disrupting de novo purine biosynthesis. This leads to a depletion of the intracellular pool of purine nucleotides (ATP and GTP), which are essential for DNA and RNA synthesis, ultimately causing cell cycle arrest and apoptosis.[20][21][22]

cluster_0 Cell Membrane cluster_1 Cytoplasm Folate Transporter Folate Transporter Compound This compound Folate Transporter->Compound Uptake DHFR Dihydrofolate Reductase (DHFR) Compound->DHFR Inhibition GARFTase GARFTase Compound->GARFTase Inhibition AICARFTase AICARFTase Compound->AICARFTase Inhibition Purine_Synthesis De Novo Purine Synthesis DHFR->Purine_Synthesis Required for GARFTase->Purine_Synthesis Catalyzes step in AICARFTase->Purine_Synthesis Catalyzes step in DNA_RNA_Synthesis DNA & RNA Synthesis Purine_Synthesis->DNA_RNA_Synthesis Provides precursors Apoptosis Apoptosis DNA_RNA_Synthesis->Apoptosis Inhibition leads to

Caption: Putative mechanism of action for this compound.

Experimental Protocols

The following protocols are designed to investigate the anticancer properties of this compound.

Protocol 1: In Vitro Cell Viability Assay

This protocol determines the cytotoxic effect of the compound on cancer cell lines.

Principle: Cell viability assays, such as the MTT or CCK-8 assay, measure the metabolic activity of cells, which is proportional to the number of viable cells.[23][24][25] A decrease in metabolic activity indicates cytotoxicity.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the highest concentration used for dilutions).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Incubate for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer and incubate overnight.

    • CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[26]

Protocol 2: Enzyme Inhibition Assay (GARFTase)

This protocol assesses the direct inhibitory effect of the compound on a key enzyme in the purine synthesis pathway.

Principle: The activity of GARFTase can be measured by monitoring the conversion of its substrate, glycinamide ribonucleotide (GAR), to formylglycinamide ribonucleotide (fGAR). Inhibition of this reaction by the compound indicates direct enzyme targeting.[27]

Materials:

  • Recombinant human GARFTase

  • Glycinamide ribonucleotide (GAR)

  • 10-formyl-5,8-dideazafolate (a stable analog of the folate co-substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl)

  • This compound

  • 96-well UV-transparent plate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, GAR, and 10-formyl-5,8-dideazafolate.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a no-inhibitor control.

  • Enzyme Addition: Initiate the reaction by adding recombinant GARFTase to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of fGAR.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value for enzyme inhibition.

Protocol 3: Cellular Uptake and Polyglutamylation Assay

This protocol determines the extent to which the compound is transported into cells and metabolized to its active polyglutamated forms.

Principle: Radiolabeled compound or liquid chromatography-mass spectrometry (LC-MS) can be used to quantify the intracellular concentration of the parent compound and its polyglutamated metabolites over time.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • [3H]-labeled or unlabeled this compound

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Scintillation counter (for radiolabeled compound) or LC-MS system

  • Protein assay kit

Procedure:

  • Cell Treatment: Plate cells and treat with a defined concentration of the compound (radiolabeled or unlabeled) for various time points (e.g., 1, 4, 24 hours).

  • Cell Harvesting: At each time point, wash the cells with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Quantification:

    • Radiolabeled Compound: Measure the radioactivity in the cell lysate using a scintillation counter.

    • Unlabeled Compound: Analyze the cell lysate by LC-MS to separate and quantify the parent compound and its polyglutamated forms.

  • Normalization: Determine the total protein concentration in each lysate using a protein assay kit.

  • Data Analysis: Express the intracellular compound concentration as pmol/mg of protein. Plot the intracellular concentration over time to assess uptake and the relative abundance of polyglutamated species.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterCell LineValueReference Protocol
IC50 (Cell Viability) MCF-7[To be determined]Protocol 1
A549[To be determined]Protocol 1
HCT116[To be determined]Protocol 1
IC50 (GARFTase Inhibition) N/A[To be determined]Protocol 2
Cellular Uptake (t=4h) MCF-7[To be determined]Protocol 3
Experimental Workflow Visualization

cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies (Future Work) A Cell Viability Assay (Protocol 1) D Xenograft Tumor Model A->D Promising results lead to B Enzyme Inhibition Assay (Protocol 2) B->D C Cellular Uptake Assay (Protocol 3) E Pharmacokinetic Analysis C->E Informs dosing for F Toxicity Assessment D->F Requires

Caption: A typical experimental workflow for evaluating a novel antifolate compound.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. For instance, a potent IC50 value in the cell viability assay (Protocol 1) should correlate with significant inhibition of the target enzyme (Protocol 2) and efficient cellular uptake (Protocol 3). Discrepancies between these results would necessitate further investigation into off-target effects or alternative mechanisms of action. Consistent results across these orthogonal assays will build confidence in the compound's proposed mechanism.

Conclusion and Future Directions

This compound represents a promising candidate for further investigation as an anticancer agent. The provided protocols offer a robust framework for elucidating its mechanism of action and evaluating its therapeutic potential. Future studies should focus on in vivo efficacy using xenograft models, comprehensive pharmacokinetic and pharmacodynamic profiling, and assessment of potential toxicities.[28] The exploration of this and other novel antifolates continues to be a valuable avenue in the development of more effective and targeted cancer therapies.[29][30]

References

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  • Wikipedia. (2024). Methotrexate. [Link]

  • Pfizer. (n.d.). METHOTREXATE, VIALS 10 Clinical Pharmacology. Pfizer Medical Information - Canada. [Link]

  • The Content Rheum. (n.d.). Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. [Link]

  • Chan, E. S., & Cronstein, B. N. (2010). Understanding the mechanisms of action of methotrexate: implications for the treatment of rheumatoid arthritis. Bulletin of the NYU Hospital for Joint Diseases, 68(3), 168–173. [Link]

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  • Shih, C., et al. (1997). Biochemistry and pharmacology of glycinamide ribonucleotide formyltransferase inhibitors: LY309887 and lometrexol. Seminars in Oncology, 24(5 Suppl 18), S18-40-S18-49. [Link]

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Application Notes and Protocols for Investigating the Potential Neuroprotective Effects of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Rationale for Investigation

Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a known synthetic intermediate, particularly in the production of antifolate compounds such as methotrexate.[1][2][3] While its direct biological activities are not extensively characterized in publicly available literature, its structural resemblance to L-glutamate, a key neurotransmitter, presents a compelling rationale for investigating its potential neuroprotective properties and those of its derivatives.

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation is a central pathological mechanism in numerous neurodegenerative diseases. Excitotoxicity, a process where excessive glutamate receptor activation leads to neuronal damage and death, is a hallmark of conditions like ischemic stroke, Alzheimer's disease, and Parkinson's disease. Consequently, compounds that modulate the glutamatergic system are of significant interest as potential neuroprotective agents.[4]

These application notes provide a comprehensive framework for the systematic evaluation of this compound derivatives as potential neuroprotective agents. The protocols outlined below are designed to be self-validating, incorporating both in vitro and in vivo models to build a robust preclinical data package.

Part 1: Initial Screening and In Vitro Evaluation

The initial phase of investigation focuses on establishing the safety profile of the compounds and their efficacy in cellular models of neurodegeneration. Human-derived cell lines, such as the SH-SY5Y neuroblastoma line, are excellent initial models for assessing neurotoxicity and neuroprotection.[5]

Preliminary Cytotoxicity Assessment

Before evaluating neuroprotective effects, it is crucial to determine the inherent toxicity of the test compounds. This ensures that any observed protective effects are not confounded by direct toxicity at higher concentrations.

Protocol 1: MTT Assay for Cytotoxicity in SH-SY5Y Cells

  • Cell Culture: Culture SH-SY5Y cells in a humidified incubator at 37°C and 5% CO2.

  • Seeding: Plate the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and treat the cells for 24-48 hours.

  • MTT Incubation: Add MTT solution to each well and incubate to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the concentration at which 50% of cells are viable (IC50).

In Vitro Models of Neurodegeneration

Once non-toxic concentrations are established, the neuroprotective potential of the compounds can be assessed in various in vitro models that mimic different aspects of neurodegenerative pathology.

Protocol 2: Aβ-Induced Neurotoxicity Model for Alzheimer's Disease

This assay is designed to screen for compounds that can protect neurons from the toxic effects of amyloid-beta (Aβ) oligomers, a key pathological feature of Alzheimer's disease.[6]

  • Cell Preparation: Differentiate SH-SY5Y cells to a neuronal phenotype.

  • Aβ Oligomer Preparation: Prepare oligomeric Aβ1-42 according to established protocols.

  • Co-treatment: Treat the differentiated cells with the test compounds in the presence of toxic concentrations of Aβ1-42 oligomers for 24-48 hours.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or LDH release assay.

  • Data Analysis: Compare the viability of cells treated with the test compound and Aβ1-42 to those treated with Aβ1-42 alone to determine the degree of neuroprotection.

Table 1: Representative Data from Aβ-Induced Neurotoxicity Assay

CompoundConcentration (µM)Cell Viability (%)
Control-100
Aβ1-42 (10 µM)-52
Derivative X165
Derivative X1088
Derivative Y155
Derivative Y1062
Mechanistic Assays

To understand how the compounds exert their protective effects, further mechanistic studies are necessary.

Protocol 3: Assessment of Oxidative Stress

Oxidative stress is a common downstream effect of excitotoxicity and other neurotoxic insults.

  • Induction of Oxidative Stress: Induce oxidative stress in SH-SY5Y cells using agents like hydrogen peroxide (H2O2) or rotenone.

  • Compound Treatment: Treat the cells with the test compounds before or during the induction of oxidative stress.

  • ROS Measurement: Measure the levels of reactive oxygen species (ROS) using fluorescent probes like DCFDA.

  • Antioxidant Enzyme Activity: Assess the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[7]

Workflow for In Vitro Screening

Neuroprotective_Signaling_Pathway Compound Diethyl N-[4-(methylamino)benzoyl] -L-glutamate Derivative GlutamateReceptor Glutamate Receptor (e.g., NMDA, AMPA) Compound->GlutamateReceptor Antagonism? CalciumInflux Ca²⁺ Influx GlutamateReceptor->CalciumInflux Inhibition ROS Reactive Oxygen Species (ROS) Production CalciumInflux->ROS MitochondrialDysfunction Mitochondrial Dysfunction CalciumInflux->MitochondrialDysfunction Apoptosis Apoptosis ROS->Apoptosis MitochondrialDysfunction->Apoptosis Neuroprotection Neuroprotection Apoptosis->Neuroprotection Inhibition of

Caption: Hypothetical signaling pathway for neuroprotection.

Part 3: Data Interpretation and Future Directions

A successful preclinical evaluation will demonstrate a good safety profile, significant neuroprotective effects in vitro, and efficacy in a relevant in vivo model. Future work should focus on lead optimization, detailed mechanistic studies to identify the specific molecular targets, and preparation for Investigational New Drug (IND)-enabling studies.

References

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • PLOS One. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • PubMed. (2021, March 10). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cell-Based Assays to Assess Neuroprotective Activity. Retrieved from [Link]

  • Kim, J., et al. (2024, January 12). Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. PMC - NIH. Retrieved from [Link]

  • MDPI. (n.d.). Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. Retrieved from [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. Retrieved from [Link]

  • PMC - NIH. (n.d.). Animal Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

  • MDPI. (n.d.). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Retrieved from [Link]

  • ResearchGate. (2025, September). Design, Synthesis, and Biological Evaluation of Novel Multitarget 7-Alcoxyamino-3-(1,2,3-triazole)-coumarins as Potent Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models. Retrieved from [Link]

  • PubMed Central. (2013, July 18). A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. Retrieved from [Link]

  • MDPI. (2023, October 10). Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds. Retrieved from [Link]

  • gsrs. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Retrieved from [Link]

  • ResearchGate. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • PubMed - NIH. (1993, June 4). Neuroprotective effects of glutamate antagonists and extracellular acidity. Retrieved from [Link]

Sources

Application Notes and Protocols for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate in the Exploration of Folate-Dependent Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. This document elucidates the compound's role not as a direct modulator of general amino acid interactions, but as a crucial structural mimic and synthetic precursor for investigating folate-dependent pathways and developing potent inhibitors of key enzymes within this cascade, such as dihydrofolate reductase (DHFR).

Foundational Insights: Understanding the Strategic Importance of this compound

This compound is a synthetic molecule with a molecular formula of C₁₇H₂₄N₂O₅[1][2][3][4]. Its significance in biomedical research stems from its structural analogy to key components of folic acid. The molecule is comprised of an L-glutamate core, which is essential for recognition by folate transport systems and enzymes, linked to a 4-(methylamino)benzoyl moiety. This latter component is a critical pharmacophore for binding to the active site of dihydrofolate reductase (DHFR)[1].

The diethyl ester groups enhance its lipophilicity, which can influence its membrane permeability and solubility in organic solvents used during synthesis. However, for biological activity, these ester groups are often hydrolyzed in vivo or cleaved in the final stages of synthesizing active drug molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₇H₂₄N₂O₅[1][2][3][4]
Molecular Weight336.38 g/mol [2][3]
Melting Point88-89 °C[1][4]
Boiling Point (Predicted)518.3 °C[1][4]
IUPAC Namediethyl (2S)-2-[[4-(methylamino)benzoyl]amino]pentanedioate[3]
CAS Number2378-95-2[3][4]

Synthesis Protocol: A Reliable Pathway to a Key Intermediate

The synthesis of this compound is most efficiently achieved through a two-step, one-pot method starting from Diethyl N-(p-aminobenzoyl)-L-glutamate[5][6]. This procedure offers high yields and purity, making it a preferred method in many research and development settings[5].

Rationale for the Synthetic Strategy

The synthetic route involves the protection of the amino group via benzylation, followed by methylation, and concluding with debenzylation to yield the final product. This sequence is critical to ensure selective methylation of the intended nitrogen atom.

Visualizing the Synthesis Workflow

Synthesis_Workflow start Diethyl N-(p-aminobenzoyl)-L-glutamate intermediate One-pot Benzylation & Methylation start->intermediate protected_intermediate Benzylated & Methylated Intermediate intermediate->protected_intermediate debenzylation Debenzylation (Pd/C) protected_intermediate->debenzylation product This compound debenzylation->product

Caption: A streamlined two-step, one-pot synthesis of this compound.

Step-by-Step Synthesis Protocol

Materials:

  • Diethyl N-(p-aminobenzoyl)-L-glutamate

  • Benzyl bromide

  • Methyl iodide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • One-Pot Benzylation and Methylation:

    • In a round-bottom flask, dissolve Diethyl N-(p-aminobenzoyl)-L-glutamate and K₂CO₃ in DMF.

    • Add benzyl bromide dropwise at room temperature and stir for 2-3 hours.

    • To the same reaction mixture, add methyl iodide and continue stirring for an additional 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with EtOAc.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude benzylated and methylated intermediate.

  • Debenzylation:

    • Dissolve the crude intermediate in MeOH.

    • Carefully add 10% Pd/C to the solution.

    • Subject the mixture to hydrogenation (H₂ balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.

Application in Elucidating Folate-Dependent Mechanisms

The true utility of this compound lies in its application as a molecular probe and a synthetic building block to study biological systems that recognize and process folates.

Probing the Active Site of Dihydrofolate Reductase (DHFR)

DHFR is a critical enzyme in the folate pathway, responsible for reducing dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids. The L-glutamate tail of folate and its analogs is known to be crucial for binding to DHFR. While this compound is not a potent DHFR inhibitor itself, it can be used as a competitive ligand to study the binding of other molecules to the enzyme's active site.

Protocol: Competitive DHFR Binding Assay

This protocol describes a cell-free enzymatic assay to assess the ability of a test compound to compete with a known fluorescently labeled DHFR inhibitor, such as fluorescein-methotrexate, in the presence of this compound as a negative control or non-inhibitory competitor.

Workflow Visualization:

DHFR_Binding_Assay reagents Recombinant DHFR Fluorescently-labeled inhibitor Test Compound / Control incubation Incubation at 37°C reagents->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Calculate IC50 / Ki measurement->analysis

Caption: Workflow for a competitive DHFR binding assay using fluorescence polarization.

Procedure:

  • Prepare a solution of recombinant human DHFR in assay buffer.

  • In a 96-well black plate, add the DHFR solution.

  • Add varying concentrations of the test compound. For control wells, add either buffer (positive control) or a high concentration of unlabeled methotrexate (negative control). In a separate set of wells, add this compound to demonstrate its lack of potent inhibition.

  • Add a fixed concentration of a fluorescently labeled DHFR inhibitor (e.g., fluorescein-methotrexate).

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Investigating Folate Transporter Interactions

The uptake of folates into mammalian cells is mediated by specific transporters, including the reduced folate carrier (RFC) and the proton-coupled folate transporter (PCFT)[7][8]. The L-glutamate moiety is a key recognition element for these transporters. This compound can be used in competitive uptake assays to investigate the interaction of novel antifolates with these transport systems.

Protocol: Cell-Based Competitive Folate Uptake Assay

This protocol outlines a method to assess the ability of a compound to inhibit the uptake of radiolabeled folic acid (e.g., ³H-folic acid) into cells expressing folate transporters.

Workflow Visualization:

Folate_Uptake_Assay cells Seed cells expressing folate transporters in a 24-well plate preincubation Pre-incubate with test compound or this compound cells->preincubation uptake Add ³H-folic acid and incubate preincubation->uptake wash_lyse Wash cells and lyse uptake->wash_lyse scintillation Measure radioactivity by liquid scintillation counting wash_lyse->scintillation analysis Determine % inhibition of uptake scintillation->analysis

Caption: Workflow for a competitive cell-based folate uptake assay.

Procedure:

  • Seed cells known to express the folate transporter of interest (e.g., HeLa cells for RFC) in a 24-well plate and grow to confluence.

  • Wash the cells with a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • Pre-incubate the cells with varying concentrations of the test compound or this compound for 10-15 minutes at 37°C.

  • Initiate the uptake by adding a fixed concentration of ³H-folic acid to each well and incubate for a defined period (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of ³H-folic acid uptake at each concentration of the test compound relative to the control (no inhibitor).

Application in the Synthesis of Dihydrofolate Reductase Inhibitors

A primary and highly valuable application of this compound is its use as a key intermediate in the synthesis of methotrexate and its analogs, which are potent DHFR inhibitors used in cancer chemotherapy and for the treatment of autoimmune diseases[9][10][11][12].

Protocol: Synthesis of a Methotrexate Analog

This protocol describes a general method for the alkylation of this compound with a pteridine derivative to form a methotrexate analog. This is followed by hydrolysis of the diethyl ester to yield the active dicarboxylic acid.

Procedure:

  • Alkylation:

    • Dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF)[1].

    • Add a suitable base (e.g., potassium carbonate) and 2,4-diamino-6-(chloromethyl)pteridine hydrochloride[1].

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

    • Work up the reaction by quenching with water and extracting with an organic solvent. The crude product is the diethyl ester of the methotrexate analog.

  • Hydrolysis:

    • Dissolve the crude diethyl ester in a mixture of an alcohol (e.g., ethanol) and water.

    • Add a base such as sodium hydroxide (NaOH) and stir at room temperature.

    • Monitor the hydrolysis of the ester groups by TLC or HPLC.

    • Once the reaction is complete, neutralize the mixture with an acid (e.g., HCl) to precipitate the final methotrexate analog.

    • Collect the solid by filtration, wash with water, and dry to obtain the purified product.

Data Interpretation and Expected Outcomes

  • DHFR Binding Assay: A successful inhibitory test compound will show a dose-dependent decrease in fluorescence polarization, yielding a sigmoidal curve from which an IC₅₀ can be calculated. This compound is expected to show minimal to no inhibition in this assay.

  • Folate Uptake Assay: Compounds that interact with the folate transporter will exhibit a dose-dependent inhibition of ³H-folic acid uptake. This allows for the determination of their relative affinity for the transporter.

  • Synthesis: Successful synthesis will be confirmed by analytical techniques such as NMR, mass spectrometry, and HPLC to verify the structure and purity of the final products.

By leveraging this compound as a sophisticated chemical tool, researchers can gain deeper insights into the mechanisms of folate metabolism and develop novel therapeutics targeting these essential pathways.

References

  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Available from: [Link]

  • Verrey F, Singer D, Ramadan T, et al. Function and structure of heterodimeric amino acid transporters. Pflügers Archiv - European Journal of Physiology. 2004;447(5):547-556. Available from: [Link]

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  • Global Substance Registration System (GSRS). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Available from: [Link]

  • Google Patents. Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. EP0048001B1.
  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Available from: [Link]

  • Parker, J. L., Deme, J. C., & Newstead, S. (2022). Structural basis for recognition and transport of folic acid in mammalian cells. Nature communications, 13(1), 1397. Available from: [Link]

  • Longdom Publishing. Principles and Experimental Methodologies on Protein-Ligand Binding. Available from: [Link]

  • ResearchGate. Inhibition of dihydrofolate reductase by MTX and MTX analogues. Available from: [Link]

  • Al-Hujaily, E. M., Mohamed, G. E., & Al-Shar'i, N. A. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules (Basel, Switzerland), 25(15), 3469. Available from: [Link]

  • Spudič, V., & Taler-Verčič, A. (2024). Recent advances in computational and experimental protein-ligand affinity determination techniques. Expert opinion on drug discovery, 10.1080/17460441.2024.2349169. Advance online publication. Available from: [Link]

  • FRAT® Autism. Folate Transport Systems: Transmembrane Carriers. (2023). Available from: [Link]

  • Google Patents. Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. EP0048001B1.
  • Google Patents. Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid and analogues thereto. EP0048001A1.
  • Scott, D. E., & Ciulli, A. (2020). Methods for Identifying Ligand Binding Sites in Drug Discovery. Journal of medicinal chemistry, 63(17), 9155–9180. Available from: [Link]

  • King, S. M., & Wilson, G. M. (2022). The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. International journal of molecular sciences, 23(21), 13327. Available from: [Link]

  • Singh, N., & Ecker, G. F. (2018). Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. International journal of molecular sciences, 19(5), 1278. Available from: [Link]

  • Matherly, L. H., & Goldman, I. D. (2009). Membrane transporters and folate homeostasis: intestinal absorption, transport into systemic compartments and tissues. Current drug metabolism, 10(2), 102–115. Available from: [Link]

  • Liu, Y., Zhang, Y., & Liu, Y. (2020). Protein–Ligand Interaction Detection with a Novel Method of Transient Induced Molecular Electronic Spectroscopy (TIMES): Experimental and Theoretical Studies. The journal of physical chemistry. B, 124(38), 8295–8304. Available from: [Link]

  • Creative Biolabs. Methotrexate-DHFR Inhibitor Synthesis Service. Available from: [Link]

  • Matherly, L. H. (1999). CARRIER-MEDIATED MEMBRANE TRANSPORT OF FOLATES IN MAMMALIAN CELLS. Annual review of nutrition, 19, 435–464. Available from: [Link]

  • Institute for Research in Biomedicine (IRB Barcelona). Characterisation of the structure and function of a member of the L-Amino acid Transporter (LAT) family. (2019). Available from: [Link]

  • Chen, W. Q., Karnaukhova, E., & Lubec, G. (2013). The use of native gels for the concomitant determination of protein sequences and modifications by mass spectrometry with subseq. Amino acids, 45(1), 1–9. Available from: [Link]

  • Google Patents. Synthesis of methotrexate. US4080325A.
  • Taylor & Francis Online. Amino acid transporter – Knowledge and References. Available from: [Link]

  • Francis, A. A., Jones, A. W., & Watkins, J. C. (1980). L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Journal of neurochemistry, 35(6), 1458–1460. Available from: [Link]

  • ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction?. Available from: [Link]

  • ResearchGate. L amino acid transporter structure and molecular bases for the asymmetry of substrate interaction. Available from: [Link]

  • ResearchGate. (PDF) Novel localization of folate transport systems in the murine central nervous system. Available from: [Link]

  • Al-Hujaily, E. M., Mohamed, G. E., & Al-Shar'i, N. A. (2020). In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics. Molecules (Basel, Switzerland), 25(15), 3469. Available from: [Link]

  • WikiPharma. What is the mechanism of action of Methotrexate (dihydrofolate reductase inhibitor)?. Available from: [Link]

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Application Notes & Protocols: Synthesis of Novel Antifolates via Palladium-Catalyzed Cross-Coupling of a Diaminopyrimidine Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antifolates are a cornerstone class of chemotherapeutic agents that function by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] This inhibition disrupts the synthesis of tetrahydrofolate, a cofactor essential for the production of purines and thymidylate, which are necessary for DNA replication and cell division.[2][3] Consequently, rapidly proliferating cells, such as cancer cells and certain microbes, are particularly susceptible to DHFR inhibition.[2]

The clinical utility of classical antifolates like methotrexate is well-established; however, the emergence of drug resistance necessitates the development of novel analogues.[4][5] Key resistance mechanisms include impaired drug transport into the cell, mutations in the DHFR enzyme, and gene amplification.[5] Modern synthetic strategies focus on creating nonclassical, lipophilic antifolates that can bypass these resistance mechanisms, often by modifying the core heterocyclic scaffold to enhance cell permeability and explore alternative binding interactions within the DHFR active site.[6]

This guide provides a detailed experimental protocol for the synthesis of a library of novel antifolates based on a 2,4-diaminopyrimidine scaffold. The core of this strategy involves a versatile palladium-catalyzed Heck coupling reaction, which allows for the introduction of diverse chemical moieties to a key pyrimidine intermediate.[4] The protocols herein are designed to be robust and adaptable for the generation of a compound library for subsequent biological evaluation.

Core Synthetic Strategy

The overall synthetic approach begins with the preparation of an iodinated diaminopyrimidine intermediate. This intermediate serves as a versatile anchor point for introducing chemical diversity. The subsequent Heck vinylation reaction with various acrylate derivatives, catalyzed by a palladium complex, forms the carbon-carbon bond that is central to the novel antifolate structures. This method is highly efficient and allows for the creation of a wide array of derivatives by simply changing the coupling partner.[4]

The general workflow is depicted below:

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Diversification cluster_2 Part 3: Analysis A 2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidine B Iodination Reaction A->B I2, HIO3 C Key Intermediate: 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine B->C E Heck Cross-Coupling C->E Pd(OAc)2, Base D N-Substituted Acryloyl Phthalazines (Diversity Elements) D->E F Library of Novel Antifolate Candidates E->F Purification & Characterization G Biological Screening (e.g., DHFR Inhibition Assay, MIC Assay) F->G

Caption: General workflow for the synthesis of novel antifolates.

Detailed Experimental Protocols

Protocol 1: Synthesis of Key Intermediate: 2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine

This protocol describes the iodination of the commercially available 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine. The resulting iodo-derivative is a crucial intermediate for the subsequent palladium-catalyzed coupling reactions. The causality behind this step is to install a reactive handle (the iodo group) on the benzyl ring, which is susceptible to oxidative addition by the palladium catalyst in the next step.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
2,4-Diamino-5-(3,4-dimethoxybenzyl)pyrimidineC13H16N4O2260.2910.0 g38.4
Iodine (I2)I2253.815.85 g23.0
Iodic Acid (HIO3)HIO3175.912.70 g15.4
Glacial Acetic AcidC2H4O260.05200 mL-
Deionized WaterH2O18.0240 mL-
Sodium ThiosulfateNa2S2O3158.11As needed-
Saturated Sodium Bicarbonate SolutionNaHCO384.01As needed-

Procedure:

  • To a 500 mL round-bottom flask, add 2,4-diamino-5-(3,4-dimethoxybenzyl)pyrimidine (10.0 g, 38.4 mmol), glacial acetic acid (200 mL), and deionized water (40 mL).

  • Stir the mixture at room temperature to obtain a suspension.

  • Add iodine (5.85 g, 23.0 mmol) and iodic acid (2.70 g, 15.4 mmol) to the suspension.

  • Heat the reaction mixture to 70-75 °C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium thiosulfate until the dark iodine color disappears.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7-8. The product will precipitate out of the solution.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Dry the solid under vacuum to yield 2,4-diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidine as an off-white solid. The expected yield is typically in the range of 60-70%.[4]

  • Confirm the structure of the intermediate using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Heck Cross-Coupling for Synthesis of Novel Antifolate Analogues

This protocol details the palladium-catalyzed Heck reaction between the iodinated intermediate and a representative N-substituted acryloyl phthalazine. This reaction is the key diversification step. The choice of a palladium acetate catalyst is common for such couplings due to its efficiency. The base (N-ethylpiperidine) is crucial for regenerating the active Pd(0) catalyst in the catalytic cycle.

Materials and Reagents:

ReagentFormulaMW ( g/mol )QuantityMoles (mmol)
2,4-Diamino-5-(5-iodo-3,4-dimethoxybenzyl)pyrimidineC13H15IN4O2386.191.00 g2.59
(±)-1-(1-Methylphthalazin-2(1H)-yl)prop-2-en-1-oneC12H12N2O200.240.57 g2.85
Palladium(II) Acetate (Pd(OAc)2)C4H6O4Pd224.5020 mg0.089
N-EthylpiperidineC7H15N113.200.32 g (0.40 mL)2.84
Anhydrous N,N-Dimethylformamide (DMF)C3H7NO73.098 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the iodinated intermediate (1.00 g, 2.59 mmol) and anhydrous DMF (6 mL).

  • In a separate vial, dissolve the N-substituted acryloyl phthalazine (0.57 g, 2.85 mmol) in anhydrous DMF (2 mL).

  • Add the solution from step 2 to the Schlenk flask, followed by N-ethylpiperidine (0.40 mL, 2.84 mmol) and Palladium(II) Acetate (20 mg, 0.089 mmol).

  • Heat the reaction mixture to 140 °C and stir for 18-24 hours. The choice of high temperature is necessary to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • The crude product can be purified directly by column chromatography on silica gel.

Protocol 3: Purification and Characterization

Effective purification is critical to isolate the desired compound for accurate biological testing. Characterization ensures the structure and purity of the synthesized antifolate.

Purification:

  • Prepare a silica gel column (e.g., 50 cm x 2.5 cm) slurry packed with an appropriate non-polar solvent like Dichloromethane (CH₂Cl₂).

  • Directly load the cooled crude reaction mixture onto the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with 100% CH₂Cl₂ and gradually increasing the percentage of methanol (e.g., from 0% to 10% MeOH in CH₂Cl₂).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the final compound as a solid. The expected yield for this specific coupling is approximately 70-75%.[4]

Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and the successful formation of the new vinyl bond.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

G cluster_protocol Experimental Protocol Logic Start Start with Iodinated Intermediate Setup Combine Reagents in Anhydrous DMF under Inert Atmosphere Start->Setup Reaction Heat at 140°C for 18-24h Setup->Reaction Monitor Monitor Progress via TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool and Prepare for Purification Monitor->Workup Complete Purify Silica Gel Column Chromatography Workup->Purify Characterize NMR, HRMS, HPLC Analysis Purify->Characterize End Pure Novel Antifolate Characterize->End

Caption: Step-by-step logic of the Heck coupling and purification workflow.

Concluding Remarks

The described protocols offer a robust and versatile platform for the synthesis of novel 2,4-diaminopyrimidine-based antifolates. The use of a palladium-catalyzed Heck coupling reaction in the key diversification step allows for the systematic exploration of the chemical space around the core scaffold. By varying the acrylate coupling partner, researchers can generate a library of compounds with diverse physicochemical properties, which is essential for developing structure-activity relationships (SAR) and identifying candidates with improved potency, selectivity, or the ability to overcome existing drug resistance mechanisms. Rigorous purification and characterization are paramount to ensure that the subsequent biological data are reliable and accurately reflect the properties of the synthesized molecules.

References

  • Title: Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Dihydrofolate reductase inhibitor Source: Wikipedia URL: [Link]

  • Title: What are DHFR inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]

  • Title: Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents Source: MDPI URL: [Link]

  • Title: Diaminopyrimidine Source: PDB-101 URL: [Link]

  • Title: Novel antifolate drugs Source: Johns Hopkins University URL: [Link]

  • Title: Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities Source: National Institutes of Health (NIH) URL: [Link]

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Application Notes and Protocols for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of Folate Metabolism in Cellular Proliferation and as a Therapeutic Target

Folate (Vitamin B9) and its derivatives are indispensable for life, playing a pivotal role as coenzymes in one-carbon transfer reactions. These metabolic processes are fundamental for the de novo synthesis of purines (adenine and guanine) and thymidylate, the essential building blocks of DNA and RNA.[1] Furthermore, the folate pathway is crucial for the biosynthesis of several amino acids, such as methionine, and for cellular methylation reactions.[2] The critical reliance of rapidly proliferating cells, including cancer cells, on a constant supply of nucleotides makes the folate metabolic pathway a highly attractive target for therapeutic intervention.[3]

Antifolates are a class of antimetabolite drugs designed to mimic the structure of folic acid, thereby competitively inhibiting key enzymes in the folate pathway.[4] By doing so, they disrupt the synthesis of DNA, RNA, and proteins, ultimately leading to cell cycle arrest and apoptosis.[5] The most prominent target for classical antifolates is Dihydrofolate Reductase (DHFR), an enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of the coenzyme.[5] Methotrexate, a cornerstone of cancer chemotherapy for decades, is a potent inhibitor of DHFR.[6]

This application note focuses on Diethyl N-[4-(methylamino)benzoyl]-L-glutamate , a key synthetic intermediate in the production of Methotrexate and other novel antifolate agents. While this compound itself does not possess therapeutic activity, its structural backbone is a critical component for building potent DHFR inhibitors. We will provide a detailed exploration of its application in the synthesis of antifolate drugs and present robust protocols for the subsequent evaluation of these synthesized compounds in a drug discovery setting.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this intermediate is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 2378-95-2[7]
Molecular Formula C₁₇H₂₄N₂O₅[7]
Molecular Weight 336.39 g/mol [5]
Appearance White to off-white crystalline powder
Melting Point 88-89 °C[8]
Solubility Soluble in organic solvents like DMSO and DMF.

The Folate Metabolic Pathway: A Target for Drug Discovery

The folate pathway is a complex and highly regulated network of enzymatic reactions. A simplified overview is presented below to highlight the critical role of DHFR.

Folate_Pathway Folate Folate (Diet) DHF Dihydrofolate (DHF) Folate->DHF Reduction THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHF->THF DHFR dUMP dUMP THF->dUMP One-carbon transfer Purines Purine Synthesis THF->Purines Serine Serine Glycine Glycine Serine->Glycine THF -> 5,10-methylene-THF dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA MTX Methotrexate (Antifolate) DHFR Dihydrofolate Reductase (DHFR) MTX->DHFR Inhibition

Caption: Simplified Folate Metabolic Pathway Highlighting DHFR Inhibition.

As illustrated, DHFR is central to regenerating THF from DHF. By inhibiting DHFR, antifolates like Methotrexate cause a depletion of the THF pool, which in turn halts the synthesis of dTMP and purines, essential precursors for DNA replication. This leads to "thymine-less death" in rapidly dividing cells.

Application in Synthesis: A Protocol for Methotrexate Preparation

This compound serves as the core scaffold to which the pteridine ring system, responsible for binding to the active site of DHFR, is attached. The following protocol is a representative synthesis of Methotrexate, adapted from established procedures.[9]

Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMSO facilitates the nucleophilic substitution reaction. Potassium iodide acts as a catalyst by converting the chloromethylpteridine to the more reactive iodomethyl intermediate in situ. The subsequent hydrolysis of the diethyl ester to the dicarboxylic acid is crucial for the biological activity of Methotrexate, as the glutamate moiety facilitates cellular uptake and polyglutamation, which enhances intracellular retention and inhibitory potency.[3][6]

Protocol 1: Synthesis of Methotrexate from this compound

Materials:

  • This compound

  • 2,4-diamino-6-chloromethylpteridine hydrochloride

  • Potassium iodide (KI)

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Isopropyl alcohol (IPA)

  • Acetone

  • Ethanol

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Condensation Reaction:

    • In a round-bottom flask, dissolve this compound and a catalytic amount of KI in DMSO.

    • To this solution, add 2,4-diamino-6-chloromethylpteridine hydrochloride portion-wise while stirring at room temperature.

    • Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Hydrolysis:

    • Once the condensation is complete, cool the reaction mixture to room temperature.

    • Add a solution of NaOH in a mixture of THF and water.

    • Stir the mixture at room temperature overnight to facilitate the hydrolysis of the diethyl ester.

  • Precipitation and Purification:

    • After hydrolysis, add IPA to the reaction mixture to precipitate the crude Methotrexate disodium salt.

    • Filter the solid, wash with acetone, and dry under vacuum.

    • For further purification, dissolve the crude product in a minimal amount of water and adjust the pH to ~4.0 with HCl to precipitate the free acid form of Methotrexate.

    • Filter the yellow precipitate, wash with water and then ethanol, and dry under vacuum to yield pure Methotrexate.

Self-Validation: The identity and purity of the synthesized Methotrexate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

Protocols for In Vitro Evaluation of Synthesized Antifolates

Once novel antifolate compounds are synthesized using this compound as a starting material, their biological activity must be assessed. The following are standard protocols for determining their efficacy as DHFR inhibitors and their cytotoxic effects on cancer cells.

Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP⁺ during the DHFR-catalyzed reduction of DHF to THF.[10][11] The presence of an inhibitor will slow down this reaction.

DHFR_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, DHFR Enzyme, DHF, NADPH, and Inhibitor solutions Add_Components Add Buffer, DHFR, and Inhibitor to wells. Incubate. Reagents->Add_Components Initiate_Reaction Add DHF and NADPH to initiate the reaction. Add_Components->Initiate_Reaction Measure_Abs Measure absorbance at 340 nm in kinetic mode. Initiate_Reaction->Measure_Abs Calculate_IC50 Calculate % inhibition and determine the IC₅₀ value. Measure_Abs->Calculate_IC50

Caption: Workflow for the DHFR Inhibition Assay.

Materials:

  • Recombinant human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Synthesized inhibitor compounds and a positive control (Methotrexate)

  • 96-well UV-transparent microplate

  • Microplate reader capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the synthesized inhibitor and Methotrexate in DMSO. Create a serial dilution in the assay buffer.

    • Prepare working solutions of DHFR, DHF, and NADPH in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • To each well, add:

      • Assay Buffer

      • DHFR enzyme solution

      • Inhibitor solution (at various concentrations) or vehicle control (DMSO in buffer).

    • Include wells for a no-enzyme control (background) and a no-inhibitor control (maximum activity).

    • Incubate the plate at room temperature for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a mixture of DHF and NADPH to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance of the formazan solution is proportional to the number of viable cells.[12]

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized inhibitors in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include vehicle-treated wells as a control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion and Future Directions

This compound is a fundamentally important building block in the discovery and development of antifolate drugs. Its versatile chemical nature allows for the synthesis of a diverse library of compounds that can be screened for inhibitory activity against DHFR and other enzymes in the folate pathway. The protocols detailed in this application note provide a robust framework for the synthesis of potential antifolate drug candidates and their subsequent in vitro evaluation. By employing these methods, researchers can efficiently identify and characterize novel compounds with therapeutic potential in oncology and other diseases characterized by rapid cellular proliferation. Future work could involve using this intermediate to synthesize inhibitors targeting other folate-dependent enzymes or to develop folate-targeted drug conjugates for selective delivery to cancer cells overexpressing folate receptors.

References

  • Assaraf, Y. G., Levanon, E. Y., & Spisak, S. (2012). Antifolates in cancer therapy: structure, activity and mechanisms of drug resistance. Drug Resistance Updates, 15(4), 231-246. [Link]

  • Cancer Treatment Centers of America. (n.d.). Antifolates for Cancer Treatment. Mesothelioma. [Link]

  • Rosowsky, A. (1995). Anticancer antifolates: current status and future directions. Advances in experimental medicine and biology, 375, 131-148. [Link]

  • Jackson, R. C. (1999). Antifolate Drugs in Cancer Therapy. Humana Press.
  • Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature reviews. Cancer, 3(5), 330–338. [Link]

  • Goldman, I. D., & Matherly, L. H. (2012). The antifolates. Hematology/oncology clinics of North America, 26(3), 549–ix. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind Methotrexate: Mechanism of Action and Pharmacological Insights. [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. [Link]

  • Gopen, T., & Stark, J. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Clinical Chemistry, 44(8), 1762-1763. [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]

  • SciSpace. (1998). Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. [Link]

  • Assay Genie. (n.d.). Dihydrofolate Reductase Activity Kit (Colorimetric). [Link]

  • PubChem. (n.d.). Folate Metabolism. [Link]

  • Google Patents. (1978).
  • Technical Disclosure Commons. (2024). Novel process for preparation of Methotrexate disodium salt. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (Product No. 2378-95-2). This molecule is a key intermediate in the development of various pharmaceutical compounds, most notably as a precursor to antifolates like Methotrexate.[1][2] Achieving a high yield and purity is paramount for downstream applications. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis, transforming potential setbacks into successful outcomes.

Section 1: Synthesis Overview & Core Principles

The synthesis of this compound is fundamentally an amide bond formation—a type of peptide coupling reaction.[3] The goal is to create a stable amide linkage between the carboxyl group of 4-(methylamino)benzoic acid and the primary amine of L-glutamic acid diethyl ester. The success of this reaction hinges on the controlled activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.

Two primary synthetic strategies are prevalent:

  • Direct Coupling: This is the most straightforward approach, involving the direct reaction of 4-(methylamino)benzoic acid and L-glutamic acid diethyl ester in the presence of a coupling agent.

  • Post-Methylation Route: This strategy begins with the more accessible Diethyl N-(p-aminobenzoyl)-L-glutamate. The aromatic amine is first protected (e.g., via benzylation), then methylated, and finally deprotected to yield the target compound. While multi-step, this route can achieve very high overall yields (up to 88%).[4][5]

This guide will focus primarily on troubleshooting the Direct Coupling method, as it is more common and its challenges are broadly applicable to many amide bond syntheses.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Downstream Processing SM1 4-(methylamino)benzoic acid Reaction Amide Coupling Reaction (Solvent, Temp, Time) SM1->Reaction SM2 L-Glutamic acid diethyl ester SM2->Reaction CouplingAgent Coupling Agent (e.g., EDC, DCC, HATU) CouplingAgent->Reaction Activates Carboxyl Group Workup Aqueous Workup (Quenching, Extraction) Reaction->Workup Crude Product Purification Purification (Chromatography or Recrystallization) Workup->Purification Product Final Product: Diethyl N-[4-(methylamino)benzoyl] -L-glutamate Purification->Product

Figure 1: General workflow for the direct coupling synthesis.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct, question-and-answer format.

Problem Area: Persistently Low Reaction Yield

Q: My final isolated yield is consistently below 40-50%. I've confirmed the identity of my product, but the mass balance is poor. What are the most likely causes?

A: Persistently low yield is often a multi-factorial problem stemming from either an incomplete reaction or the formation of difficult-to-separate side products. Let's break down the primary culprits:

  • Inefficient Carboxyl Group Activation: The coupling agent is the engine of this reaction. Its job is to convert the carboxylic acid's hydroxyl group into a better leaving group, forming a highly reactive intermediate (e.g., an O-acylisourea ester with EDC/DCC).[6] If this activation is slow or incomplete, the reaction will stall.

    • Cause: Your coupling agent may have degraded due to moisture. Carbodiimides (EDC, DCC) and uronium salts (HATU, HBTU) are moisture-sensitive.

    • Solution: Use a freshly opened bottle of the coupling agent or dry it under a vacuum before use. Store reagents in a desiccator. Always run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Suboptimal Reaction pH: The pH of the reaction medium is critical. The nucleophile in this reaction is the free amine (-NH2) of the glutamate ester.

    • Cause: If the environment is too acidic, the amine will be protonated to its ammonium salt (-NH3+), rendering it non-nucleophilic and halting the reaction.[6]

    • Solution: Add a non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), to the reaction mixture. A typical molar ratio is Starting Amine : Base = 1 : 1.2. This base scavenges the protons generated during the reaction, keeping the amine in its active, neutral state.

  • Side Reaction Pathways: The activated carboxylic acid is highly reactive and can be attacked by other nucleophiles besides the intended amine, leading to yield loss.

    • Cause: A common side reaction is the formation of a stable N-acylurea byproduct if the activated intermediate rearranges before it can be intercepted by the amine. This is particularly an issue with carbodiimide reagents.

    • Solution: Introduce an activating additive like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure). These additives rapidly react with the activated intermediate to form a new, more stable activated ester that is less prone to rearrangement but still highly reactive towards the amine.[3] This two-step activation (e.g., EDC/HOBt) is a cornerstone of modern peptide synthesis for minimizing side reactions and reducing racemization.[7][8]

G cluster_main Desired Reaction Pathway cluster_side Common Side Reactions CarboxylicAcid R-COOH ActiveIntermediate Reactive Intermediate (O-acylisourea) CarboxylicAcid->ActiveIntermediate CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveIntermediate Product Desired Amide (R-CO-NH-R') ActiveIntermediate->Product Rearrangement N-acylurea (Stable Byproduct) ActiveIntermediate->Rearrangement Slow amine attack Amine R'-NH2 Amine->Product Protonation Amine Protonation (R'-NH3+) NON-REACTIVE Amine->Protonation Acidic Conditions

Figure 2: Competing reaction pathways that can lower yield.

Problem Area: Product Purity and Separation

Q: My crude product shows multiple spots on TLC, and purification by column chromatography is giving mixed fractions. How can I improve purity?

A: Purity issues are most often traced to byproducts from the coupling reaction itself or racemization of the chiral center on the L-glutamate.

  • Coupling Reagent Byproducts:

    • Issue: If you are using Dicyclohexylcarbodiimide (DCC), the primary byproduct is dicyclohexylurea (DCU). DCU is notoriously insoluble in many common organic solvents and often precipitates directly from the reaction mixture, trapping some of your product.[9] It can also be difficult to separate via chromatography.

    • Solution:

      • Filtration: After the reaction is complete, cool the mixture (e.g., to 0 °C) to maximize DCU precipitation and remove it by filtration before workup. A wash with a solvent like dichloromethane or ethyl acetate can help recover any occluded product.

      • Switch Reagents: A better solution is to use a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The corresponding urea byproduct is water-soluble and is easily removed during the aqueous workup phase, completely eliminating this purification headache.

  • Racemization:

    • Issue: The alpha-proton of the activated L-glutamate ester is susceptible to deprotonation, especially in the presence of excess base. This can lead to racemization, forming the Diethyl N-[4-(methylamino)benzoyl]-D -glutamate diastereomer, which may be difficult to separate from your desired L-isomer.

    • Solution:

      • Use Additives: As mentioned for improving yield, additives like HOBt and particularly HOAt (1-Hydroxy-7-azabenzotriazole) are excellent racemization suppressants.[3][7]

      • Control Stoichiometry & Temperature: Avoid using a large excess of base. Perform the reaction at a lower temperature (starting at 0 °C and allowing it to slowly warm to room temperature) to minimize the rate of side reactions, including racemization.

Section 3: Frequently Asked Questions (FAQs)

Q1: Which coupling agent is best for this synthesis?

A: There is no single "best" agent, as the choice depends on cost, scale, and desired purity. A highly reliable and recommended system for lab-scale synthesis is using EDC in combination with Oxyma Pure or HOBt . EDC's water-soluble byproduct simplifies purification immensely, while the additive boosts efficiency and suppresses side reactions. For difficult couplings, a stronger uronium salt like HATU can be used, but it is more expensive.

Coupling SystemProsCons
DCC Inexpensive, effective.Insoluble DCU byproduct complicates purification.[9]
EDC / HOBt Water-soluble urea byproduct, easy workup, suppresses racemization.[6]More expensive than DCC, HOBt has explosive potential on large scales.
HATU Very fast and efficient, low racemization.[3]High cost, requires careful handling.
T3P® High yields, low racemization, byproducts are water-soluble.[7]Moderately expensive.

Q2: What is the ideal solvent and temperature for this reaction?

A: Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent solvents for this type of coupling. DCM is easy to remove, while DMF is better at dissolving all components, which can be beneficial if you experience solubility issues. A common and effective temperature profile is to combine the reagents at 0 °C to control the initial exothermic reaction and then allow the mixture to stir at room temperature for 12-24 hours to ensure completion.

Q3: How do I properly perform the workup?

A: A standard aqueous workup is highly effective, especially when using EDC. After the reaction, dilute the mixture with a suitable organic solvent (like Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl) to remove any unreacted amine and base, followed by a weak base (e.g., 5% sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt, and finally with brine to remove residual water. Dry the organic layer over sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

Q4: Is column chromatography necessary for purification?

A: It depends on the success of your reaction and workup. If the crude product is highly pure by TLC or ¹H NMR analysis, recrystallization from a solvent system like Ethyl Acetate/Hexanes can be a highly efficient method for obtaining the final product. However, if multiple byproducts are present, flash column chromatography on silica gel is the most reliable method to ensure high purity.

Section 4: Optimized Experimental Protocol (EDC/HOBt Method)

This protocol is a robust starting point for achieving high yield and purity.

Materials:

  • 4-(methylamino)benzoic acid (1.0 eq)

  • L-Glutamic acid diethyl ester hydrochloride (1.0 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.2 eq - one equivalent to free-base the ester salt, 1.2 for the reaction)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: To a round-bottom flask under a nitrogen atmosphere, add 4-(methylamino)benzoic acid (1.0 eq), L-Glutamic acid diethyl ester hydrochloride (1.0 eq), HOBt (1.2 eq), and anhydrous DCM.

  • Cooling: Cool the resulting suspension to 0 °C in an ice bath with magnetic stirring.

  • Base Addition: Slowly add DIPEA (2.2 eq) to the mixture and stir for 15 minutes. The suspension should become a clear solution as the hydrochloride salt is converted to the free amine.

  • Activation: Add EDC·HCl (1.2 eq) to the reaction mixture in one portion.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let the reaction proceed at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purification:

    • Purify the crude oil/solid by flash column chromatography on silica gel using a gradient of Ethyl Acetate in Hexanes.

    • Alternatively, attempt recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Characterization: Dry the purified product under high vacuum. The final product should be a solid with a melting point around 88-89 °C.[10][11] Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Section 5: References

  • ResearchGate. (n.d.). What is coupling reagents in peptide synthesis? Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Available from: [Link]

  • Pasanphan, W., & Chitosan, N. O. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Molecules, 24(16), 2999. Available from: [Link]

  • Bandgar, B. P., Pandit, S. S. (2003). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 44(10), 2131-2133. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]

  • Boumoud, B., et al. (2015). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 7(4), 1181-1188. Retrieved from [Link]

  • Mako, Z., et al. (2019). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 25(1), 1. Retrieved from [Link]

  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid. Retrieved from

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

  • MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 25(21), 5195. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and gelation of N-stearoyl-L-glutamic acid and N-stearoyl-L-glutamic diethyl ester. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • PubMed. (1991). L-glutamate diethyl ester and deaminated analogues as excitatory amino acid antagonists in rat cerebral cortex. Retrieved from [Link]

Sources

Technical Support Center: Purification of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu), CAS No: 2378-95-2. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this critical compound. As a key intermediate in the synthesis of the antifolate drug methotrexate, achieving high purity is paramount.[1][2][3] This guide is structured to address the specific challenges arising from its common synthetic pathways, focusing on practical, field-proven solutions.

Section 1: Understanding the Source of Impurities

Effective purification begins with understanding the reaction chemistry. DEAM-Glu is most commonly synthesized from diethyl N-(p-aminobenzoyl)-L-glutamate. A highly efficient method involves a one-pot, two-step reaction sequence: 1) Benzylation to protect the primary amine, 2) Methylation, and 3) Debenzylation via catalytic hydrogenation to yield the final product.[4][5] This process, while optimized for yield, can introduce specific impurities that present purification challenges.

Logical Flow: From Synthesis to Impurity Profile

The following diagram illustrates the synthetic pathway and the points at which common impurities are introduced. Understanding this flow is the first step in diagnosing purification issues.

Synthesis_Impurity_Pathway cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities SM Diethyl N-(p-aminobenzoyl) -L-glutamate (Starting Material) INT Benzylated & Methylated Intermediate SM->INT 1. Benzylation 2. Methylation IMP1 Unreacted Starting Material SM->IMP1 Incomplete Reaction PROD Crude DEAM-Glu INT->PROD 3. Debenzylation (Pd/C) IMP2 Incomplete Debenzylation (Protected Intermediate) INT->IMP2 Incomplete Reaction IMP3 Hydrolyzed Esters (Mono-/Di-acid) PROD->IMP3 Workup/Purification Side Reaction

Caption: Synthetic pathway of DEAM-Glu and common impurity sources.

Section 2: Troubleshooting Guide - Common Purification Issues

This section directly addresses specific problems you may encounter during the purification of DEAM-Glu in a question-and-answer format.

Q: My final product is contaminated with the starting material, diethyl N-(p-aminobenzoyl)-L-glutamate. How can I remove it?

A: This is a common issue resulting from an incomplete methylation step. The key to separation is the difference in polarity between the secondary amine in your product (DEAM-Glu) and the primary amine in the starting material.

  • Causality: The starting material, with its primary aromatic amine, is slightly more polar and has different hydrogen bonding capabilities than the N-methylated product. This difference is often sufficient for effective separation via chromatography.

  • Troubleshooting Action: Flash column chromatography is the most effective method.

    • Stationary Phase: Standard silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent system like Hexane:Ethyl Acetate (e.g., 70:30) and gradually increase the polarity by increasing the ethyl acetate concentration. For more polar systems, a dichloromethane:methanol gradient can be effective.[6]

    • Self-Validation: Monitor the separation using Thin Layer Chromatography (TLC), ideally with a mobile phase system like Methanol/Chloroform, to identify the optimal solvent ratio before running the column.[4] The product should have a slightly higher Rf value (be less polar) than the starting material.

Q: I'm seeing a persistent impurity related to the benzylation/debenzylation step. What is it and how do I resolve this?

A: This impurity is almost certainly the benzylated intermediate that was not fully deprotected during the catalytic hydrogenation step.[5]

  • Causality: Incomplete debenzylation can occur due to several factors: an inactive catalyst (Pd/C), insufficient hydrogen pressure, or short reaction time. This intermediate is significantly less polar than your final product due to the bulky, non-polar benzyl group.

  • Troubleshooting Actions:

    • Optimize the Reaction: Before resorting to purification, ensure the debenzylation reaction goes to completion. Use a fresh, high-quality Pd/C catalyst, ensure a proper hydrogen atmosphere (a balloon is often sufficient, but a Parr shaker is ideal), and extend the reaction time, monitoring by TLC until the intermediate spot disappears.

    • Chromatographic Purification: If optimization is not possible, this impurity is easily removed by silica gel chromatography. Due to its lower polarity, it will elute much earlier than your desired product. Use the same solvent systems described in the previous question; the separation between the benzylated intermediate and the final product is typically very large.

Q: My NMR/LC-MS analysis shows partial hydrolysis of the ethyl esters to the mono- or di-acid. How can I prevent this and purify the desired diester?

A: Ester hydrolysis is a frequent challenge, especially during aqueous workups or if the compound is exposed to acidic or basic conditions for extended periods.[1]

  • Causality: The diethyl ester groups are susceptible to hydrolysis. This can be catalyzed by residual acid or base from the reaction or occur during prolonged extractions or delays in purification. The resulting carboxylic acid(s) dramatically increases the compound's polarity.

  • Troubleshooting Actions:

    • Prevention during Workup:

      • Keep all aqueous workups brief and perform them at or below room temperature.[7]

      • Neutralize the reaction mixture carefully. Avoid strong acids or bases; use mild reagents like sodium bicarbonate for neutralization.

      • Dry the organic extracts thoroughly (e.g., with anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation to remove all water.

    • Purification: The polarity difference between the desired diethyl ester and the hydrolyzed acid impurities is very large, making separation straightforward.

      • Extraction: A simple liquid-liquid extraction can often remove the bulk of the acid. Dissolve the crude material in ethyl acetate and wash with a cold, dilute sodium bicarbonate solution. The more acidic impurities will move to the aqueous layer, while your desired product remains in the organic layer. Be cautious, as excessive base can promote further hydrolysis.

      • Chromatography: If extraction is insufficient, silica gel chromatography is highly effective. The acid impurities will either stick to the baseline of the silica gel or elute very late with a highly polar solvent like 10-20% methanol in dichloromethane.

Section 3: Purification Methodologies - FAQs

This section provides answers to common questions about selecting and performing specific purification techniques.

Q: What is the best general strategy for purifying crude DEAM-Glu?

A: A two-stage approach is often most effective for achieving high purity (>99%).

  • Bulk Purification via Recrystallization: If your crude material is >85% pure, recrystallization is an excellent first step to remove the majority of impurities and isolate a large amount of product efficiently.

  • Final Polishing via Chromatography: For material that fails to crystallize or requires higher purity for applications like pharmaceutical standard preparation, flash column chromatography is the definitive final step.[1]

The following workflow diagram outlines this decision-making process.

Purification_Workflow start Crude DEAM-Glu (Post-Workup) purity_check Assess Purity (TLC, ¹H NMR) start->purity_check recrystallize Bulk Purification: Recrystallization purity_check->recrystallize Purity > 85% chromatography Final Purification: Flash Chromatography purity_check->chromatography Purity < 85% or Oily Residue reassess Re-assess Purity recrystallize->reassess final_prod Pure DEAM-Glu (>99%) chromatography->final_prod reassess->chromatography Needs Further Purification reassess->final_prod Purity Goal Met

Caption: General purification strategy for this compound.

Q: Can you provide a reliable starting protocol for recrystallization?

A: Absolutely. Given the compound's melting point of 88-89 °C and moderate polarity, a mixed solvent system often yields the best results.[4][8]

Step-by-Step Recrystallization Protocol:

  • Solvent Selection: Start by identifying a solvent in which the compound is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol, or acetone) and a co-solvent in which it is poorly soluble even when hot (e.g., hexanes, heptane, or water). An ethanol/water or ethyl acetate/hexane system is a good starting point.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the material.

  • Induce Crystallization: While the solution is still warm, slowly add the co-solvent (e.g., water or hexanes) dropwise until the solution becomes faintly cloudy (the saturation point).

  • Cooling & Crystal Growth: Add one or two more drops of the primary solvent to redissolve the cloudiness, then allow the flask to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator (2-8°C) for several hours.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash them with a small amount of the cold co-solvent, and dry them under a vacuum.

Q: My purity is still low. What column chromatography conditions should I try?

A: For high-resolution purification, flash column chromatography over silica gel is the standard method. The choice of mobile phase is critical and depends on the impurities present.

Impurity TypeRecommended Mobile Phase System (Silica Gel)Elution OrderJustification
Non-polar by-products (e.g., benzylated intermediate)Gradient: 10% to 60% Ethyl Acetate in Hexanes1. By-product2. Product Maximizes separation from less polar species.
Polar starting material (diethyl N-(p-aminobenzoyl)-L-glutamate)Gradient: 20% to 80% Ethyl Acetate in Hexanes or Isocratic 2% Methanol in Dichloromethane1. Product 2. Starting MaterialEnsures the more polar starting material is retained longer on the column for effective separation.
Highly polar acids (from ester hydrolysis)Gradient: 0% to 10% Methanol in Dichloromethane1. Product 2. Acid Impurities (may remain on baseline)The large polarity difference provides excellent separation. The product elutes well before the highly retained acids.
Q: How do I definitively confirm the purity and identity of my final product?

A: A combination of orthogonal analytical techniques is required to ensure both identity and purity, which is crucial for a pharmaceutical intermediate.[1]

  • TLC: An indispensable tool for a quick purity check. A pure compound should appear as a single spot. Use a UV lamp for visualization.

  • ¹H NMR Spectroscopy: This confirms the chemical structure. Key characteristic peaks to look for include the ethyl ester groups (triplet and quartet around 1.1-1.3 ppm and 4.1-4.3 ppm, respectively) and the aromatic protons.[4] Integration of the peaks can also give an estimate of purity.

  • Reverse-Phase HPLC (RP-HPLC): This is the gold standard for quantitative purity assessment.[1] A typical method would use a C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA or formic acid). A pure sample will show a single major peak. Ultra-Performance Liquid Chromatography (UPLC) can provide even higher resolution for detailed impurity profiling.[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (336.4 g/mol ).[9]

References

  • Benchchem. (n.d.). This compound | 2378-95-2.
  • Smolecule. (n.d.). Buy this compound | 2378-95-2.
  • ChemicalBook. (n.d.). This compound | 2378-95-2.
  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].
  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester.
  • Google Patents. (1978). United States Patent (19).
  • Echemi. (n.d.). 1,5-Diethyl N-[4-(methylamino)benzoyl]-L-glutamate.
  • Echemi. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate.
  • Lookchem. (n.d.). Cas 2378-95-2,this compound.
  • PrepChem.com. (n.d.). Synthesis of Diethyl N-(4-ethynylbenzoyl)-L-glutamate.
  • Google Patents. (n.d.). EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.

Sources

identifying and characterizing impurities in Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in this critical pharmaceutical intermediate. Here, you will find practical, in-depth guidance rooted in established scientific principles to ensure the quality and integrity of your work.

Frequently Asked Questions (FAQs)

Here are some common questions and immediate answers to challenges you might face during your experiments.

Q1: What are the most probable impurities I might encounter in my sample of this compound?

A1: Impurities can originate from various stages of the synthesis and storage process. The most common impurities include:

  • Starting materials: Unreacted Diethyl N-(p-aminobenzoyl)-L-glutamate is a common impurity.[1][2]

  • By-products of synthesis: These can include isomers or related compounds formed during the methylation step.

  • Degradation products: Hydrolysis of the ester groups can lead to the corresponding mono- and di-acid forms.[3]

  • Residual solvents: Solvents used during synthesis and purification may be present in trace amounts.

Q2: My HPLC chromatogram shows unexpected peaks. What is the first step I should take?

A2: The first step is to ensure the integrity of your analytical method. Verify system suitability parameters such as peak shape, retention time, and resolution. If the system is performing as expected, the unexpected peaks likely represent impurities. The next logical step is to proceed with peak purity analysis using a Diode Array Detector (DAD) to see if the peak is spectrally homogeneous.[4]

Q3: How can I differentiate between the desired L-enantiomer and the potential D-enantiomer impurity?

A3: Enantiomeric purity is crucial for biological activity. Chiral HPLC is the most effective method to separate and quantify enantiomers. Utilize a chiral stationary phase, such as one based on cellulose or amylose derivatives, to achieve separation.

Q4: What is the best approach for the structural elucidation of an unknown impurity?

A4: A combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation.[4][5] HRMS provides an accurate mass and elemental composition, while 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) will help in piecing together the molecular structure.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter.

Issue 1: Poor Resolution in Reverse-Phase HPLC

Symptoms:

  • Co-eluting peaks.

  • Broad peak shapes for the main compound or impurities.

  • Inability to resolve closely related impurities.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Inappropriate Mobile Phase Composition The polarity of the mobile phase may not be optimal for separating compounds with similar structures.Systematically vary the organic modifier (e.g., acetonitrile, methanol) percentage. A shallow gradient can often improve the resolution of closely eluting peaks.
Incorrect pH of the Mobile Phase The ionization state of the analyte and impurities can significantly affect retention and peak shape.Adjust the pH of the aqueous portion of the mobile phase. For this compound, which has an amine group, a slightly acidic pH (e.g., using formic acid or trifluoroacetic acid) is often beneficial.
Suboptimal Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.Experiment with column temperatures between 25°C and 40°C.[4] Higher temperatures can sometimes improve peak shape and reduce run times, but may also decrease resolution for some compounds.
Column Overload Injecting too much sample can lead to peak fronting or tailing and a loss of resolution.Reduce the injection volume or the concentration of the sample.
Issue 2: Inconsistent Mass Spectrometry Data

Symptoms:

  • Poor ionization of the parent compound or impurities.

  • Fragmented parent ion in the full scan.

  • Non-reproducible fragmentation patterns in MS/MS.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Ionization Source Parameters The efficiency of ionization is highly dependent on parameters like capillary voltage, gas flow, and temperature.Optimize the electrospray ionization (ESI) source parameters. This compound should ionize well in positive ion mode due to the presence of the methylamino group.
In-source Fragmentation High cone voltage or source temperature can cause the molecule to fragment before it reaches the mass analyzer.Reduce the cone/fragmentor voltage and the source temperature to obtain a more prominent parent ion peak.
Matrix Effects Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte.Improve chromatographic separation to isolate the analyte from interfering matrix components. If necessary, employ sample preparation techniques like solid-phase extraction (SPE).

Experimental Protocols

Here are detailed protocols for the key analytical techniques used in the characterization of this compound and its impurities.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol outlines a general method for the separation and quantification of impurities.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

3. Chromatographic Conditions:

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    25 10 90
    30 10 90
    31 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.[4]

4. Sample Preparation:

  • Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: LC-MS/MS for Structural Elucidation

This protocol provides a starting point for identifying unknown impurities.

1. Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

2. Chromatographic Conditions:

  • Use the same column and mobile phases as in the HPLC-UV method, but with a scaled-down flow rate (e.g., 0.4 mL/min) and a smaller particle size column for better compatibility with MS.

3. Mass Spectrometry Parameters (Positive ESI Mode):

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Flow: 800 L/hr.

  • Desolvation Temperature: 350°C.

  • Collision Energy (for MS/MS): Ramp from 10 to 40 eV to generate a rich fragmentation spectrum.

Visualizing the Workflow

The following diagrams illustrate the logical flow of impurity identification and characterization.

Impurity_Identification_Workflow cluster_0 Initial Analysis cluster_1 Data Evaluation cluster_2 Structural Elucidation cluster_3 Final Steps A Sample Preparation B HPLC-UV Analysis A->B C Unexpected Peak Detected? B->C D Peak Purity Check (DAD) C->D Yes I Method Validation C->I No E LC-HRMS Analysis D->E F NMR Spectroscopy (1D/2D) E->F G Structure Proposed F->G H Synthesis of Impurity Standard G->H H->I

Caption: Workflow for impurity identification and characterization.

Troubleshooting_Logic A Analytical Issue Encountered (e.g., Poor Resolution, Inconsistent MS Data) B Verify System Suitability (Peak Shape, Retention Time, Resolution) A->B C System OK? B->C D Troubleshoot Instrument (e.g., Check for leaks, recalibrate) C->D No E Optimize Method Parameters C->E Yes F Mobile Phase Composition E->F G pH Adjustment E->G H Column Temperature E->H I Ion Source Parameters (MS) E->I

Caption: Logical flow for troubleshooting analytical issues.

References

  • Google Patents. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Available from: [Link]

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Available from: [Link]

  • PubChem. Diethyl 2-[[4-(methylamino)benzoyl]amino]pentanedioate. Available from: [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. Impurities Characterization in Pharmaceuticals: A Review. Available from: [Link]

  • ResearchGate. (PDF) Impurities Characterization in Pharmaceuticals: A Review. Available from: [Link]

  • ResolveMass Laboratories Inc. How Pharmaceutical Impurity Analysis Works. Available from: [Link]

  • PMC. Recent trends in the impurity profile of pharmaceuticals. Available from: [Link]

  • Creative Biolabs. Impurity Characterization & Management. Available from: [Link]

  • Google Patents. L-glutamic acid derivative and synthesis method and application thereof.
  • PubChem. Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. Available from: [Link]

Sources

Technical Support Center: Crystallization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the crystallization of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu). This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining high-purity crystalline material. As a compound of interest in medicinal chemistry, achieving optimal crystallinity is paramount for downstream applications and characterization.[1] This guide is structured to address common challenges encountered during the crystallization process, explaining the causality behind each experimental step to empower you with a robust problem-solving framework.

Section 1: Core Physicochemical Properties & Pre-Crystallization Checklist

A successful crystallization begins with a thorough understanding of the compound's properties and the purity of the starting material. DEAM-Glu is a solid at room temperature with a well-defined melting point, which is a strong indicator that it is amenable to crystallization.[2][3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 2378-95-2[2][3]
Molecular Formula C₁₇H₂₄N₂O₅[1][2][5]
Molecular Weight 336.38 g/mol [2][3][5]
Melting Point 88–89 °C[2][3][4][6]
Appearance Crystalline Solid[7]
Predicted Boiling Point 518.3 °C at 760 mmHg[2][3][4]
Solubility Profile Sparingly soluble in Methanol; Slightly soluble in DMSO and Aqueous Acid.[2][4]
Pre-Crystallization Checklist:
  • Assess Purity: The purer your starting material, the higher the likelihood of successful crystallization.[8] Common impurities may include the starting material for its synthesis, diethyl N-(p-aminobenzoyl)-L-glutamate, or residual reagents from benzylation and methylation steps.[1][2][9] Consider running a preliminary analysis (e.g., ¹H NMR, LC-MS) to assess purity.

  • Use Appropriate Glassware: Ensure all glassware is scrupulously clean to avoid unintentional nucleation sites.

  • Safety First: DEAM-Glu is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[1][3][5] Always handle the compound in a well-ventilated area (fume hood) and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Section 2: Troubleshooting Guide

This section addresses the most common crystallization failures in a direct question-and-answer format.

Q1: My compound is not crystallizing, even after the solution has cooled to room temperature or below. What should I do?

A1: This is a classic sign that your solution is not supersaturated, meaning the concentration of the compound is below its solubility limit at that temperature. There are several techniques to induce crystallization.

  • Causality: Crystallization occurs when the concentration of a solute in a solution exceeds its saturation point, creating a thermodynamically unstable state (supersaturation). The system then moves towards a lower energy state by precipitating the excess solute as a solid crystal. If the solution is not supersaturated, there is no driving force for crystallization.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface.[10] This creates microscopic imperfections on the glass surface that can act as nucleation sites, providing a template for the first crystals to form.

    • Introduce a Seed Crystal: If you have a previous batch of crystalline DEAM-Glu, add a single, tiny crystal to the solution.[10] A seed crystal provides a pre-formed template for other molecules to deposit onto, bypassing the initial, energy-intensive nucleation step.

    • Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent.[11] This increases the concentration of your compound. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent too quickly, as this can lead to rapid precipitation of impure material.

    • Cool to a Lower Temperature: If you have been cooling to room temperature, try placing the flask in an ice bath or a refrigerator. Lower temperatures decrease the solubility of the compound, which may be sufficient to induce crystallization.

Q2: My compound "oiled out" as a separate liquid phase instead of forming solid crystals. How can I fix this?

A2: Oiling out occurs when the supersaturated solution's temperature is above the melting point of the solute, or when the degree of supersaturation is too high. The compound comes out of solution as a liquid (the "oil") rather than a solid.

  • Causality: The solubility of a compound generally increases with temperature. If a solution is cooled, it may become supersaturated at a temperature where the compound's stable form is still a liquid (i.e., above its melting point of 88-89 °C) or a supercooled liquid. This is common for compounds with relatively low melting points or when using a solvent that is too effective.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small additional volume (10-20%) of the same solvent to reduce the overall concentration.[11] This lowers the saturation temperature, ensuring that when the solution does become supersaturated upon cooling, it is well below the compound's melting point.

    • Lower the Cooling Temperature Drastically: Once the oil is redissolved, try placing the flask directly into a dry ice/acetone bath. The rapid, deep cooling may shock the system into forming a solid, albeit likely an amorphous powder or very small microcrystals. This solid can then be isolated and used as the starting point for a more careful, slower recrystallization.

    • Change Solvents: The current solvent may be too "good." A good crystallization solvent should dissolve the compound when hot but have limited ability to dissolve it when cold.[12] Refer to the solvent screening protocol below.

Q3: Crystals formed, but they appeared very quickly as a fine powder and my post-crystallization purity check shows impurities. How can I improve crystal quality?

A3: Rapid precipitation traps impurities within the fast-growing crystal lattice. The goal is slow, methodical crystal growth, which allows for the selective incorporation of only the desired molecule into the lattice.[11]

  • Causality: Crystal formation is a process of molecular recognition. For a pure crystal to form, molecules of the compound must have sufficient time to orient themselves correctly and dock onto the growing lattice surface. When crystallization happens too fast, solvent and impurity molecules can become trapped in the rapidly forming solid. An ideal crystallization should see initial crystal formation over 5-10 minutes, with continued growth over 20-60 minutes.[11]

  • Troubleshooting Steps:

    • Slow Down the Cooling Rate: Instead of placing the flask on a cold benchtop or in an ice bath, allow it to cool to room temperature on an insulating surface (like a cork ring or folded paper towels).[11] For even slower cooling, you can place the flask inside a larger beaker filled with warm water and allow the entire assembly to cool.

    • Use More Solvent: Re-dissolve the solid by heating. Add a small amount of additional solvent so that you are using slightly more than the absolute minimum required for dissolution at boiling.[11] This slight decrease in supersaturation will slow the onset and rate of crystallization upon cooling.

    • Consider a Different Solvent System: A solvent system that provides slightly higher solubility at room temperature may slow down the crystallization process, leading to better quality crystals.

Q4: I'm getting a very low yield of crystalline material. What are the common causes?

A4: Low yield is typically caused by using too much solvent, incomplete precipitation, or physical loss of material during transfer and filtration steps.

  • Causality: Even at low temperatures, your compound will have some finite solubility in the mother liquor. Using an excessive amount of solvent means a larger absolute amount of your compound will remain dissolved and will not crystallize, thus lowering the recovery yield.[11]

  • Troubleshooting Steps:

    • Optimize Solvent Volume: The goal is to use the minimum amount of hot solvent required to fully dissolve your compound. If you used too much, you can carefully evaporate some of it.

    • Maximize Precipitation Time & Lower Temperature: Ensure you have allowed sufficient time for crystallization to complete. Cooling the flask in an ice bath for an additional 20-30 minutes after it has reached room temperature can often induce further precipitation of the dissolved material.

    • Minimize Transfer Losses: When filtering, wash the crystals with a minimal amount of ice-cold solvent. Using room-temperature or warm solvent will redissolve some of your product.

Section 3: Key Experimental Protocols & Workflows

Workflow 1: Troubleshooting Crystallization Failures

The following diagram outlines a logical decision-making process for troubleshooting common crystallization issues.

G start Attempt Crystallization outcome Evaluate Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oiled_out Compound Oiled Out outcome->oiled_out Liquid Globules impure_xtal Impure / Powdery Crystals outcome->impure_xtal Rapid Precipitation success High-Quality Crystals outcome->success Slow Growth action_scratch 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume no_xtal->action_scratch action_oil 1. Re-heat & Add Solvent 2. Change Solvent System 3. Cool Slowly oiled_out->action_oil action_impure 1. Slow Down Cooling Rate 2. Use More Solvent 3. Re-crystallize impure_xtal->action_impure

Caption: Decision tree for troubleshooting crystallization outcomes.

Protocol 1: Systematic Solvent Screening

This protocol helps identify a suitable single solvent or a binary solvent system.

Objective: To find a solvent that dissolves DEAM-Glu when hot but not when cold, or to find a miscible solvent pair (one "solvent" and one "anti-solvent").[10]

Procedure:

  • Place ~10-20 mg of DEAM-Glu into several small test tubes.

  • To each tube, add a potential solvent dropwise at room temperature (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, heptane).

  • Observation 1 (Room Temp):

    • If the compound dissolves immediately, the solvent is too good. It can potentially be used as the "solvent" in a binary pair.

    • If the compound is completely insoluble, it may be a good "anti-solvent" for a binary pair.

    • If the compound is sparingly soluble, it is a candidate for single-solvent crystallization.

  • For promising candidates from step 3 (sparingly soluble), heat the test tube in a water bath. Add more solvent dropwise until the solid just dissolves.

  • Observation 2 (Hot): Note the approximate volume of solvent required.

  • Allow the tube to cool slowly to room temperature, then place it in an ice bath.

  • Observation 3 (Cold):

    • Ideal Result: A large amount of crystalline solid forms. This is a good solvent.

    • Poor Result: Little or no solid forms. The compound is too soluble even when cold.

    • Poor Result: The compound oils out. The solvent may be too good or the concentration too high.

Protocol 2: Crystallization using a Solvent/Anti-Solvent System

This method is useful when no single solvent is ideal.

  • Dissolve the DEAM-Glu in the minimum amount of a "good" solvent (one in which it is highly soluble) at room temperature.

  • Slowly add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.

  • Gently heat the mixture until the solution becomes clear again.

  • Set the flask aside and allow it to cool slowly and undisturbed. Crystals should form as the solubility decreases.

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the key physical properties of this compound? The key properties are summarized in Table 1 above. It is a crystalline solid with a molecular weight of 336.38 g/mol and a distinct melting point of 88-89 °C.[2][3][4][5][6] Its solubility is limited in common protic solvents like methanol but higher in some polar aprotic solvents.[2][4]

FAQ 2: What are common impurities I should be aware of from its synthesis? The synthesis of DEAM-Glu often starts from diethyl N-(p-aminobenzoyl)-L-glutamate.[1][2] Therefore, unreacted starting material is a potential impurity. The synthesis may involve benzylation and methylation followed by a debenzylation step.[9] Incomplete reactions could leave benzylated intermediates or other side-products. These impurities can inhibit crystallization or become trapped in the crystal lattice.

FAQ 3: Are there any known polymorphic forms for this compound? Currently, there is no specific literature detailing polymorphic forms of this compound. However, the parent amino acid, L-glutamic acid, is known to exhibit polymorphism (α and β forms), where factors like temperature and supersaturation can influence which form crystallizes.[13] Researchers should be aware that polymorphism is a possibility for complex organic molecules like DEAM-Glu, and different crystallization conditions could potentially yield different crystalline forms with distinct physical properties.

FAQ 4: What are the primary safety considerations when handling this compound? According to aggregated GHS data, this compound is classified as an irritant and is considered harmful if swallowed, in contact with skin, or if inhaled.[1][3][5][6] It is essential to handle this chemical with appropriate engineering controls (e.g., a chemical fume hood) and personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Google Patents. (n.d.). US2683739A - Process for the crystallization of l-glutamic acid.
  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • RSC Publishing. (n.d.). l-Glutamic acid crystals of pure α form and uniform size distribution from continuous non-seeded reaction crystallization in slug flow. Retrieved from [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US3360554A - Process for crystallizing out l-glutamic acid.
  • University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Datapdf. (n.d.). Development of Amino Acid Crystallization Processes: L-Glutamic Acid. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Polymorphism in the Crystallization of L-Glutamic Acid. Retrieved from [Link]

  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

Sources

Technical Support Center: Optimizing HPLC Separation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate and Its Impurities

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu) and its related impurities. The guidance herein is structured to provide not just procedural steps, but the underlying scientific rationale to empower users to make informed decisions during method development, validation, and routine analysis.

Section 1: Frequently Asked Questions (FAQs) - Initial Method Setup & Common Issues

This section addresses common initial hurdles and questions that arise when establishing an HPLC method for DEAM-Glu.

Q1: What is a good starting point for an HPLC method for this compound?

A1: A robust starting point for a reversed-phase HPLC (RP-HPLC) method is crucial for efficient method development.[1] Given the structure of DEAM-Glu, which contains both a weakly basic methylamino group and the potential for acidic character from the glutamate moiety (though esterified), a C18 column is a versatile choice.

Rationale: The molecule possesses significant hydrophobic character from the benzoyl ring and diethyl esters, making it well-suited for retention on a C18 stationary phase. The presence of polar functional groups suggests that a gradient elution will be necessary to resolve the main component from both early-eluting polar impurities and late-eluting non-polar impurities.[2][3]

A recommended starting protocol is detailed in the table below.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended ConditionRationale & Key Considerations
Column C18, 150 mm x 4.6 mm, 3.5 µmProvides a good balance of efficiency and backpressure. A shorter column (e.g., 100 mm) can be used for faster screening.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving peak shape for the basic methylamino group by masking silanol interactions.[4] It also provides a low pH to ensure consistent protonation.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and low viscosity.
Gradient 10-90% B over 20 minutesA broad "scouting" gradient helps to visualize the entire impurity profile and determine the approximate elution strength required for the main peak and key impurities.[2]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides better reproducibility than ambient temperature.
Detection (UV) 280 nmThe benzoyl chromophore is expected to have a strong absorbance around this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA good starting point to avoid column overload.
Sample Diluent Mobile Phase A / Acetonitrile (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.

Q2: I am seeing significant peak tailing for the main DEAM-Glu peak. What is the likely cause and how can I fix it?

A2: Peak tailing for a basic compound like DEAM-Glu is a classic sign of secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica backbone of the column.

Causality & Troubleshooting Steps:

  • Silanol Interactions: The primary cause is often the interaction between the protonated methylamino group of your analyte and deprotonated (ionized) silanol groups on the silica surface. This leads to a secondary, stronger retention mechanism that causes the peak to tail.

  • Mobile Phase pH: Ensure your mobile phase pH is low enough (e.g., pH < 3) to keep the silanol groups protonated and non-ionized. The use of 0.1% TFA (pH ~2) is typically sufficient. If tailing persists, consider a different acidifier like formic acid, but be aware it may alter selectivity.

  • Column Choice: Not all C18 columns are the same. Consider using a column with high-purity silica and advanced end-capping technology. End-capping neutralizes most of the accessible silanol groups. If tailing is severe, a polar-embedded C18 column might offer a different selectivity and improved peak shape.

  • Column Overload: Injecting too much sample can saturate the stationary phase and lead to tailing. Try reducing the injection volume or the sample concentration.[5]

Section 2: In-Depth Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving more complex separation issues.

Problem 1: Poor Resolution Between DEAM-Glu and a Co-eluting Impurity

Scenario: A critical impurity is not baseline-resolved from the main analyte peak, making accurate quantification impossible.

Diagnostic Workflow:

Caption: Troubleshooting workflow for improving peak resolution.

Expert Rationale:

  • Gradient Slope: A shallower gradient increases the time the analyte spends in the "ideal" mobile phase composition for separation, thereby enhancing resolution between closely eluting peaks.[2]

  • Mobile Phase Selectivity: Acetonitrile and methanol interact differently with analytes and the stationary phase, altering the "selectivity" of the separation. This can change the relative retention times of co-eluting peaks. Similarly, pH is a powerful tool for changing the retention of ionizable compounds. Since DEAM-Glu has a basic nitrogen, and potential impurities could be acidic (e.g., hydrolysis of the esters to carboxylic acids), adjusting pH can dramatically alter their retention times relative to each other.[6]

  • Stationary Phase Chemistry: If mobile phase adjustments fail, the interaction mechanism itself needs to be changed. A Phenyl-Hexyl column offers pi-pi interactions with the aromatic ring, while a Cyano (CN) column provides dipole-dipole interactions, both offering a completely different separation mechanism than a C18 column.

Problem 2: Appearance of New or Unexpected Peaks During a Stability Study

Scenario: In a forced degradation study or during a long-term stability test, new peaks appear in the chromatogram.

Self-Validating Protocol: Forced Degradation Study

To proactively identify potential degradation products, a forced degradation study is essential. This validates the method's "stability-indicating" capability, as required by ICH guidelines.[1][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Table 2: Forced Degradation Protocol

ConditionProtocolPotential Impurities Generated
Acid Hydrolysis 0.1 M HCl at 60 °C for 4 hoursHydrolysis of the diethyl esters to the mono- or di-acid. Hydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH at 60 °C for 2 hoursFaster hydrolysis of the diethyl esters and amide bond compared to acid.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the methylamino group to an N-oxide or other related species.
Thermal Solid sample at 80 °C for 48 hoursGeneral decomposition, potential for decarboxylation or other rearrangements.
Photolytic Solution exposed to ICH-compliant light source (UV/Vis)Photodegradation of the aromatic ring or other chromophores.

Expert Rationale:

  • Specificity: By generating these degradation products, you can ensure your HPLC method can separate them from the main peak and from each other. This is a core requirement for a validated stability-indicating method according to ICH Q2(R1).[9][10]

  • Pathway Identification: The conditions under which specific impurities form provide critical information about the molecule's chemical stability, guiding formulation and packaging decisions.[11][12] For example, if significant hydrolysis is observed, a formulation with low water content and moisture-protective packaging would be necessary.

Troubleshooting New Peaks:

Caption: Logic diagram for identifying the source of new peaks.

Section 3: Method Validation & System Suitability

Q3: What are the key parameters to include in a system suitability test (SST) for this method?

A3: System suitability testing is a non-negotiable part of any validated analytical procedure. It confirms that the chromatographic system is performing adequately before injecting any samples.[13] For a method separating a main component from its impurities, the following parameters are critical.

Table 3: System Suitability Test Parameters

ParameterAcceptance CriterionWhy It's Important
Tailing Factor (Asymmetry) T ≤ 2.0Ensures peak shape is adequate for accurate integration.[14]
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A significant drop indicates column degradation.
Resolution (Rs) Rs ≥ 2.0 (between main peak and closest impurity)Confirms that critical peak pairs are well-separated for accurate quantification.
Retention Time %RSD ≤ 1.0% (for ≥5 replicate injections)Demonstrates the stability and precision of the pump and system.
Peak Area %RSD ≤ 1.0% (for ≥5 replicate injections)Demonstrates the precision of the injector and detector.

Expert Rationale: These parameters, when met, provide a high degree of assurance that the analytical system is fit for its intended purpose on the day of analysis, a fundamental principle of method validation outlined in ICH Q2(R1).[9][15]

References

  • ResearchGate. (n.d.). Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. Retrieved from [Link]

  • Agilent. (2009, May 1). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • PMC. (n.d.). Chromatographic analysis of the acidic and basic species of recombinant monoclonal antibodies. Retrieved from [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid.
  • ACS Publications. (2015, June 11). Enantiomerically Pure Dibenzyl Esters of l-Aspartic and l-Glutamic Acid. Retrieved from [Link]

  • FDA. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzoyl-L-glutamic acid. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Isolation of Pharmaceutical Impurities and Degradants Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]

  • Chromatography Forum. (2015, April 18). HPLC - Method development for impurities in drug product. Retrieved from [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Optimization of gradient elution conditions in multicomponent preparative liquid chromatography. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). glutamic acid and its Impurities. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • PMC. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Retrieved from [Link]

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Technical Support Center: Stability and Degradation of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DEGLU-20260120

Version: 1.0

Introduction

This technical guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DE-4-MABG). As a key intermediate in the synthesis of antifolate drugs, understanding its stability and degradation pathways in solution is critical for ensuring the integrity of experimental results, the quality of synthetic products, and the reliability of analytical methods. This document is structured to provide both foundational knowledge and practical solutions to common challenges encountered during the handling and analysis of DE-4-MABG in solution.

The chemical structure of DE-4-MABG contains several functional groups susceptible to degradation, primarily the two ethyl ester linkages, the central amide bond, and the N-methylated aromatic amine. The predominant degradation pathways are expected to be hydrolysis of the ester groups, with potential for amide hydrolysis under more forcing conditions, and oxidative or photodegradation of the methylamino benzoyl moiety.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for DE-4-MABG in aqueous solutions?

A1: Based on its chemical structure, the two most probable degradation pathways in aqueous solution are the hydrolysis of the two ethyl ester groups. This can be catalyzed by either acid or base.[1][2] Under neutral conditions, hydrolysis is generally slow but can be accelerated by increased temperature. Alkaline conditions, in particular, will lead to rapid and irreversible hydrolysis to form the corresponding mono- and di-carboxylate salts.[1] A secondary, though less likely, pathway under harsh acidic or basic conditions is the hydrolysis of the central amide bond.[2][3]

Q2: How does pH affect the stability of DE-4-MABG?

A2: The stability of DE-4-MABG is highly pH-dependent. The ester groups are most stable in a slightly acidic pH range (typically pH 4-6). In strongly acidic (pH < 3) or alkaline (pH > 8) solutions, the rate of ester hydrolysis increases significantly.[1] The N-methylamino group may also be more susceptible to oxidation at higher pH values. For optimal stability in solution, it is recommended to prepare solutions in a buffered system within the pH 4-6 range and use them shortly after preparation.

Q3: Is DE-4-MABG sensitive to light?

A3: Yes, compounds containing an N-alkylaniline moiety can be susceptible to photodegradation.[4] Exposure to UV or even ambient light over extended periods can potentially lead to N-demethylation or other oxidative reactions involving the aromatic ring.[4][5] Therefore, it is crucial to protect solutions of DE-4-MABG from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or prolonged experiments.

Q4: What are the recommended storage conditions for DE-4-MABG, both as a solid and in solution?

A4: As a solid, DE-4-MABG should be stored in a tightly sealed container in a cool, dark, and dry place. When in solution, for short-term storage (up to 24 hours), it is advisable to store at 2-8°C in a tightly capped amber vial. For long-term storage, aliquots of the solution should be flash-frozen and stored at -20°C or -80°C to minimize hydrolysis and other degradation pathways. Avoid repeated freeze-thaw cycles.

Q5: What are the expected degradation products of DE-4-MABG?

A5: The primary degradation products will likely result from the stepwise hydrolysis of the two ester groups. The potential degradation products are summarized in the table below.

Degradation Product Name Abbreviation Formation Pathway
N-[4-(methylamino)benzoyl]-L-glutamic acid 5-ethyl esterDE-4-MABG-monoacid (alpha)Hydrolysis of the alpha-ester
N-[4-(methylamino)benzoyl]-L-glutamic acid 1-ethyl esterDE-4-MABG-monoacid (gamma)Hydrolysis of the gamma-ester
N-[4-(methylamino)benzoyl]-L-glutamic acidDE-4-MABG-diacidComplete hydrolysis of both esters
Diethyl L-glutamate and 4-(methylamino)benzoic acidHydrolysis of the amide bond
Diethyl N-[4-aminobenzoyl]-L-glutamateN-demethylation (oxidative/photolytic)

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in HPLC Analysis

Question: I am analyzing my sample of DE-4-MABG using reverse-phase HPLC and I see one or two extra peaks eluting earlier than my main compound. What could be the cause?

Answer: The appearance of earlier-eluting peaks on a reverse-phase HPLC column is typically indicative of the formation of more polar compounds. In the case of DE-4-MABG, this is highly suggestive of ester hydrolysis. The conversion of an ethyl ester group to a carboxylic acid significantly increases the polarity of the molecule, leading to a shorter retention time.

Causality Explained: The stationary phases in reverse-phase HPLC are nonpolar. Molecules are separated based on their hydrophobicity, with more nonpolar compounds having longer retention times. Carboxylic acids are more polar than their corresponding esters, thus they interact less with the stationary phase and elute earlier.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Experimental Protocol: Confirmation of Hydrolysis Products by LC-MS

  • Sample Preparation: Prepare a solution of DE-4-MABG at a concentration of approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water. If you have a sample that shows the unknown peaks, use that directly. To intentionally generate the hydrolysis products as standards, you can gently heat a solution of DE-4-MABG in a buffer at pH 9 for a short period (e.g., 30 minutes at 50°C).

  • LC-MS Analysis:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B and gradually increase to elute compounds of increasing hydrophobicity.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Scan for the expected m/z values.

  • Data Analysis:

    • DE-4-MABG: [M+H]⁺ = 337.17

    • Mono-acid degradants: [M+H]⁺ = 309.14

    • Di-acid degradant: [M+H]⁺ = 281.11

    • Confirm the identity of the early eluting peaks by matching their mass-to-charge ratios with the expected values.

Issue 2: Loss of Compound and Discoloration of Solution over Time

Question: I prepared a stock solution of DE-4-MABG in DMSO and stored it in a clear vial on my lab bench. After a few days, the solution has turned slightly yellow, and when I re-analyzed it, the concentration of the parent compound was lower than expected, with several small, unidentified peaks. What is happening?

Answer: The yellowing of the solution and the loss of the parent compound suggest an oxidative or photodegradative process. The N-methylamino benzoyl moiety is susceptible to both oxidation by atmospheric oxygen and degradation upon exposure to light.[4]

Causality Explained: Aromatic amines can be oxidized to form colored quinone-imine type structures. Light can provide the energy to initiate radical reactions, leading to N-demethylation or cleavage of the molecule, resulting in a complex mixture of degradation products.[4][5]

Predicted Degradation Pathways of DE-4-MABG:

G cluster_hydrolysis Hydrolysis (pH, Temp) cluster_photo_oxidation Photodegradation / Oxidation parent This compound mono_acid Mono-acid Intermediates parent->mono_acid H₂O / H⁺ or OH⁻ demethylated N-demethylated Product parent->demethylated O₂, hv cleaved Cleavage Products parent->cleaved hv di_acid N-[4-(methylamino)benzoyl]-L-glutamic acid mono_acid->di_acid

Caption: Predicted degradation pathways for DE-4-MABG.

Preventative Measures and Investigation:

  • Protect from Light: Always store solutions of DE-4-MABG in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments.

  • Inert Atmosphere: For long-term storage or in sensitive applications, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution and storing the vial under an inert atmosphere.

  • Use High-Purity Solvents: Ensure that solvents like DMSO are of high purity and are not old, as they can contain peroxides that can initiate oxidation.

  • Forced Degradation Study: To confirm if your compound is susceptible to oxidation or photodegradation, you can perform a forced degradation study.

Experimental Protocol: Forced Degradation Study

  • Prepare Samples: Prepare several identical solutions of DE-4-MABG (e.g., 0.5 mg/mL in 50:50 acetonitrile:water).

  • Stress Conditions:

    • Control: Store one sample at 2-8°C in the dark.

    • Photolytic Stress: Expose one sample to a photostability chamber with a controlled light source (e.g., ICH Q1B option 2).

    • Oxidative Stress: To another sample, add a small amount of 3% hydrogen peroxide solution.

    • Acidic/Basic Stress: Adjust the pH of other samples to ~2 with HCl and ~10 with NaOH.

  • Analysis: Analyze all samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare the chromatograms to the control. This will help identify the degradation products formed under each specific stress condition.

By following these guidelines and troubleshooting steps, researchers can minimize the degradation of this compound in solution, leading to more accurate and reproducible experimental outcomes.

References

  • Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]

  • Snape, T. J., & Astles, A. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Khan, M. F., & Luthra, P. M. (2021). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. Retrieved from [Link]

  • Ioele, G., De Luca, M., Tavano, L., & Ragno, G. (2014). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceuticals. Retrieved from [Link]

  • Augner, D., et al. (2014). Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. The Journal of Organic Chemistry. Retrieved from [Link]

  • Nitoi, I., et al. (2015). Photodegradation kinetics of aniline, 4-ethylaniline, and 4-chloroaniline in aqueous suspension of polycrystalline titanium dioxide. ResearchGate. Retrieved from [Link]

Sources

managing hygroscopic nature of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate during handling

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-DEAMGLU-HYGRO-001

Version: 1.0

Introduction

This technical support guide is intended for researchers, scientists, and drug development professionals working with Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. While specific data on the hygroscopicity of this compound is not extensively published, its chemical structure suggests a potential to attract and retain moisture from the environment. The hygroscopic nature of an active pharmaceutical ingredient (API) can significantly impact its stability, handling, and the quality of the final product.[1][2] Uncontrolled moisture uptake can lead to physical changes like clumping and caking, as well as chemical degradation, ultimately affecting the potency and shelf-life of the drug substance.[3][4]

This guide provides a comprehensive framework for managing the potential hygroscopic nature of this compound during handling and experimentation. By implementing these best practices, you can ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for this compound?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding atmosphere.[5] For a pharmaceutical compound like this compound, this can be problematic as the absorbed water can act as a plasticizer, leading to physical changes in the powder, or participate in chemical reactions, such as hydrolysis, that degrade the API.[1][3] This can compromise the quality, safety, and efficacy of the drug product.

Q2: How can I determine if my batch of this compound is hygroscopic?

A2: A definitive way to assess hygroscopicity is through Dynamic Vapor Sorption (DVS) analysis.[6] This technique measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH). The European Pharmacopeia provides a classification system for hygroscopicity based on the percentage of weight gain at 25°C and 80% RH over 24 hours.[7]

Q3: What are the immediate visual signs of moisture uptake in my this compound powder?

A3: Visual cues of moisture absorption include:

  • Caking or clumping: The powder loses its free-flowing nature and forms aggregates.

  • Change in appearance: The material might appear wet, darker, or change in texture.

  • Adhesion to container walls: The powder may stick to the sides of the storage vessel.

Q4: Can I use this compound that has been exposed to humidity?

A4: It is strongly discouraged. Moisture uptake can lead to a decrease in potency and the formation of degradation products.[3][8] If exposure is suspected, it is crucial to re-analyze the material for water content and purity before use.

Q5: What is the ideal storage condition for this compound?

A5: Store the compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant like silica gel or calcium chloride.[5][9][10] For long-term storage, a controlled low-humidity environment (e.g., a dry box or glove box) is recommended. The typical storage conditions for pharmaceuticals at room temperature should be between 15°C and 25°C with relative humidity levels around 50%.[4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Difficulty in weighing an accurate amount of powder; balance reading is unstable and continuously increasing. The powder is rapidly absorbing moisture from the air.1. Weigh the powder in a low-humidity environment, such as a glove box or a balance enclosure with desiccant. 2. Work quickly to minimize exposure time.[10] 3. Use a weighing boat to prevent spillage.[11]
The powder has formed hard cakes or lumps. Prolonged exposure to high humidity during storage or handling.1. If the caking is minor, it may be possible to gently break up the aggregates with a spatula in a low-humidity environment. 2. However, it is highly recommended to discard the material as its homogeneity and potency may be compromised.
Inconsistent results in dissolution or formulation studies. The water content of the API is variable between batches or even within the same batch due to moisture absorption.1. Always equilibrate the compound in a controlled, low-humidity environment before use. 2. Perform regular water content analysis (e.g., Karl Fischer titration) on the starting material.[8]
Observed degradation of the compound in the final formulation. Moisture present in the API or excipients is catalyzing degradation reactions.1. Ensure all starting materials, including excipients, are thoroughly dried and stored under appropriate conditions.[12] 2. Consider formulation strategies to protect the API from moisture, such as using film coatings or encapsulation.[13][14]

Experimental Protocols

Protocol 1: Recommended Weighing Procedure for this compound

Objective: To accurately weigh this compound while minimizing moisture uptake.

Materials:

  • This compound

  • Analytical balance within a fume hood or a balance enclosure

  • Weighing paper or boat

  • Spatula

  • Desiccator with active desiccant

Procedure:

  • Preparation: Ensure the analytical balance is calibrated and the weighing area is clean and free of drafts.[15]

  • Equilibration: Allow the sealed container of this compound to equilibrate to the ambient temperature of the weighing area before opening to prevent condensation. If refrigerated, this may take some time.[8]

  • Tare: Place the weighing paper or boat on the balance and tare the weight.

  • Dispensing: Quickly open the container and transfer the desired amount of powder to the weighing vessel using a clean, dry spatula. Keep the stock container closed as much as possible.[11]

  • Measurement: Record the weight once the balance reading stabilizes.[15]

  • Storage: Immediately and tightly reseal the stock container and return it to the desiccator.

Protocol 2: Determination of Water Content by Karl Fischer Titration

Objective: To quantify the amount of water in a sample of this compound.

Materials:

  • Karl Fischer titrator

  • Appropriate Karl Fischer reagents (e.g., hydranal)

  • This compound sample

  • Anhydrous methanol or other suitable solvent

Procedure:

  • System Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the system is free of ambient moisture.

  • Solvent Blank: Titrate a known volume of the anhydrous solvent to determine the background water content.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and quickly transfer it to the titration vessel.

  • Titration: Start the titration and allow the reaction to go to completion.

  • Calculation: The instrument's software will calculate the water content in the sample, typically expressed as a percentage (w/w).

  • Data Analysis: Compare the water content to the acceptable limits for your experiment or formulation.

Visual Guides

Workflow for Handling this compound

G cluster_storage Storage cluster_handling Handling cluster_analysis Analysis & Use Storage Store in tightly sealed container in a desiccator Equilibrate Equilibrate container to room temperature Storage->Equilibrate Retrieve for use Weigh Weigh quickly in a low-humidity environment Equilibrate->Weigh KF_Titration Perform Karl Fischer titration (if necessary) Weigh->KF_Titration Moisture content critical? Use Proceed with experiment or formulation Weigh->Use Moisture content not critical KF_Titration->Use

Caption: Decision workflow for handling this compound.

Logical Relationship of Moisture Impact

G Hygroscopicity Hygroscopic Nature of API Moisture_Uptake Moisture Uptake Hygroscopicity->Moisture_Uptake Physical_Changes Physical Changes (Caking, Clumping) Moisture_Uptake->Physical_Changes Chemical_Degradation Chemical Degradation (Hydrolysis) Moisture_Uptake->Chemical_Degradation Poor_Flowability Poor Flowability & Processing Physical_Changes->Poor_Flowability Reduced_Potency Reduced Potency Chemical_Degradation->Reduced_Potency Inaccurate_Dosing Inaccurate Dosing Reduced_Potency->Inaccurate_Dosing

Caption: Impact of hygroscopicity on API quality and performance.

References

  • Pharmaguideline. Effect of Humidity Level on Tablet Stability. 2018. Available from: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • Visalakshi, B., et al. Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences and Research. 2016; 8(8): 822-827.
  • Lim, Z. Y., et al. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. 2022; 14(3): 548.
  • Google Patents. System and method for processing hygroscopic materials. US20090212140A1. 2009.
  • PharmaInfo. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • Vesta Nutra. 3 Ways to Handle Hygroscopic Material Challenges. 2019. Available from: [Link]

  • Qualicaps. An innovative drug delivery form for hygroscopic pharmaceutical drugs. 2019. Available from: [Link]

  • ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake? 2019. Available from: [Link]

  • University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Available from: [Link]

  • European Medicines Agency. Guideline on declaration of storage conditions. 2003. Available from: [Link]

  • PubMed. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. 2023. Available from: [Link]

  • ARL Bio Pharma. Water Content of APIs and Its Impact on Potency Results. Available from: [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab? Available from: [Link]

  • Chromatography Forum. How to weigh a higroscopic substance. 2008. Available from: [Link]

  • MadgeTech. The Effects of Humidity on Pharmaceuticals. 2018. Available from: [Link]

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Available from: [Link]

  • NPL Publications. Measurement Good Practice Guide No. 70 Weighing in the Pharmaceutical Industry. Available from: [Link]

  • PubChemLite. This compound (C17H24N2O5). Available from: [Link]

  • Reddit. Tips on weighing hygroscopic substance on a microbalance. 2021. Available from: [Link]

  • MDPI. Stability of Pharmaceutical Co-Crystals at Humid Conditions Can Be Predicted. 2021. Available from: [Link]

  • ResearchGate. Relative Humidity Cycling: Implications on the Stability of Moisture-Sensitive Drugs in Solid Pharmaceutical Products. Available from: [Link]

  • U.S. Solid. How to Correctly Use an Analytical Balance to Weigh a Powder? 2024. Available from: [Link]

  • ResearchGate. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Available from: [Link]

  • ChemSrc. Diethyl (4-(methylamino)benzoyl)-L-glutamate. Available from: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory and during pilot-plant production.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3] While the bench-scale synthesis may appear straightforward, scaling up production presents a unique set of challenges that can impact yield, purity, and overall process efficiency. This guide offers practical solutions and the underlying scientific principles to empower you to overcome these hurdles.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Reaction Initiation and Progression

Question 1: My reaction is sluggish or fails to initiate. What are the likely causes and how can I resolve this?

Answer: A slow or non-starting reaction is a common issue in the scale-up of the amide coupling between 4-(methylamino)benzoic acid and diethyl L-glutamate. Several factors can contribute to this:

  • Inadequate Activation of Carboxylic Acid: The condensation of a carboxylic acid and an amine to form an amide bond requires the activation of the carboxylic acid.[4][5] Inadequate activation is a primary reason for slow reaction rates.

    • Troubleshooting:

      • Choice of Coupling Reagent: Ensure you are using an appropriate and high-quality coupling reagent. Reagents like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) are commonly used.[4] For more challenging couplings, consider using more potent reagents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4][6]

      • Reagent Stoichiometry: On a larger scale, minor inaccuracies in weighing can lead to significant stoichiometric imbalances. Double-check the molar equivalents of your coupling agent. An excess of the coupling reagent may be necessary to drive the reaction to completion.[6]

      • Reaction Temperature: While many coupling reactions are performed at room temperature, gentle heating may be required to overcome the activation energy barrier, especially at a larger scale where heat transfer can be less efficient.

  • Poor Solubility of Reactants: As the reaction volume increases, ensuring all reactants are fully dissolved becomes critical.

    • Troubleshooting:

      • Solvent Selection: Re-evaluate your solvent system. A single solvent may not be sufficient. Consider using a co-solvent system to enhance the solubility of both the carboxylic acid and the amine.

      • Agitation: Inadequate mixing can lead to localized concentration gradients and slow reaction rates. Ensure your reactor is equipped with an appropriate agitator that provides sufficient mixing for the entire reaction volume.

  • Presence of Impurities: Impurities in starting materials can interfere with the reaction.

    • Troubleshooting:

      • Starting Material Quality: Use high-purity starting materials.[7][8][9] Impurities in the 4-(methylamino)benzoic acid or diethyl L-glutamate can consume the coupling reagent or inhibit the reaction.

      • Water Content: The presence of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Use anhydrous solvents and ensure your starting materials are dry.

Impurity Profile and Side Reactions

Question 2: I am observing significant impurity formation in my crude product. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts is a major concern during scale-up. Understanding the potential side reactions is key to mitigating them.

  • Dimerization of the Activated Carboxylic Acid: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride, which is less reactive towards the amine.

    • Troubleshooting:

      • Controlled Addition: Instead of adding all the coupling reagent at once, consider a slow, portion-wise, or continuous addition. This keeps the concentration of the activated intermediate low, minimizing the chance of dimerization.

  • Racemization: For chiral molecules like L-glutamate, there is a risk of racemization at the alpha-carbon during the activation and coupling steps.

    • Troubleshooting:

      • Use of Additives: The addition of racemization-suppressing agents like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® is highly recommended.[10][11] These additives react with the activated intermediate to form a less reactive but more stable ester, which then reacts with the amine with minimal racemization.

      • Base Selection: The choice of base can also influence racemization. Use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA).[11]

  • Over-methylation or Benzylation: If the synthesis involves a methylation or benzylation step to introduce the methylamino group, there is a risk of di-methylation or reaction at other nucleophilic sites.[1]

    • Troubleshooting:

      • Protecting Groups: If necessary, employ protecting groups for other reactive functionalities to ensure selective methylation.

      • Stoichiometry Control: Precise control over the stoichiometry of the methylating agent is crucial.

Work-up and Purification Challenges

Question 3: My product is difficult to isolate and purify at a larger scale. What are some effective strategies for work-up and purification?

Answer: Isolation and purification can become bottlenecks during scale-up.

  • Emulsion Formation during Extraction: Aqueous work-ups on a large scale can often lead to stable emulsions, making phase separation difficult.

    • Troubleshooting:

      • Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help break emulsions by increasing the ionic strength of the aqueous phase.

      • Filtration through Celite: Passing the emulsified mixture through a pad of diatomaceous earth (Celite) can help to break up the emulsion.

  • Crystallization and Polymorphism: Obtaining a crystalline product with consistent morphology and purity can be challenging. L-glutamic acid and its derivatives are known to exhibit polymorphism, where the compound can exist in different crystal forms with varying physical properties.[12][13]

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough solvent screening to identify a suitable crystallization solvent or solvent system. Key properties to consider are the solubility of the product at different temperatures and the insolubility of impurities.

      • Controlled Cooling: Implement a controlled cooling profile during crystallization. Rapid cooling can lead to the formation of small, impure crystals.

      • Seeding: The use of seed crystals of the desired polymorph can help to control the crystallization process and ensure the formation of the stable crystal form.[12]

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes of the starting materials, Diethyl L-glutamate and 4-(methylamino)benzoic acid?

A1: The quality of your raw materials is paramount for a successful and reproducible synthesis.[7][8][9] For Diethyl L-glutamate, the key attributes are high enantiomeric purity (L-isomer) and low water content. For 4-(methylamino)benzoic acid, purity is the primary concern, with particular attention to the absence of di-methylated or unmethylated impurities.

Q2: How can I effectively monitor the progress of the reaction on a larger scale?

A2: Real-time reaction monitoring is crucial for process control. While Thin Layer Chromatography (TLC) is useful for qualitative analysis, quantitative techniques are preferred for scale-up. High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the disappearance of starting materials and the formation of the product and impurities.[14] Process Analytical Technology (PAT) tools like in-situ NMR or IR spectroscopy can also provide real-time data on reaction kinetics and conversion.[15]

Q3: What are the safety considerations when scaling up this synthesis?

A3: Safety is a top priority. Be aware of the hazards associated with the reagents and solvents used. For example, carbodiimides like DCC are potent allergens. Ensure proper personal protective equipment (PPE) is used.[16] Large-scale reactions can have significant exotherms; therefore, a well-controlled reactor with efficient cooling is essential to prevent runaway reactions.

Visualizing the Workflow

To aid in understanding the process and potential challenges, the following diagrams illustrate the synthetic pathway and a troubleshooting decision tree.

Synthetic Pathway

Synthetic_Pathway 4-(methylamino)benzoic_acid 4-(methylamino)benzoic acid Reaction Amide Coupling 4-(methylamino)benzoic_acid->Reaction Diethyl_L-glutamate Diethyl L-glutamate Diethyl_L-glutamate->Reaction Coupling_Reagent Coupling Reagent (e.g., DCC, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product This compound Reaction->Product

Caption: General scheme for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting_Tree cluster_start cluster_problem cluster_causes_slow cluster_solutions_slow cluster_causes_impurity cluster_solutions_impurity cluster_causes_isolation cluster_solutions_isolation Start Reaction Issue? Slow_Reaction Slow/No Reaction Start->Slow_Reaction High_Impurity High Impurity Start->High_Impurity Isolation_Problem Isolation/Purification Issues Start->Isolation_Problem Activation Inadequate Activation? Slow_Reaction->Activation Solubility Poor Solubility? Slow_Reaction->Solubility Purity_SM Starting Material Purity? Slow_Reaction->Purity_SM Dimerization Dimerization? High_Impurity->Dimerization Racemization Racemization? High_Impurity->Racemization Emulsion Emulsion Formation? Isolation_Problem->Emulsion Crystallization Crystallization Difficulty? Isolation_Problem->Crystallization Change_Coupling Change Coupling Agent/ Adjust Stoichiometry Activation->Change_Coupling Change_Solvent Use Co-solvent/ Improve Agitation Solubility->Change_Solvent Check_Purity Verify Starting Material Purity Purity_SM->Check_Purity Slow_Addition Slow Reagent Addition Dimerization->Slow_Addition Add_Suppressor Use Racemization Suppressor (HOBt) Racemization->Add_Suppressor Brine_Wash Brine Wash/ Celite Filtration Emulsion->Brine_Wash Solvent_Screen Solvent Screening/ Controlled Cooling/Seeding Crystallization->Solvent_Screen

Sources

avoiding side reactions during the methylation step in the synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center: Methylation Synthesis >

Welcome to the technical support center for methylation reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with selectivity and efficiency in their methylation syntheses. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the knowledge to troubleshoot and optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs) - Core Principles & Common Issues

This section addresses the most common questions and challenges encountered during methylation.

Q1: My reaction is producing a mixture of N-methylated and O-methylated products. How can I control this selectivity?

Answer: This is a classic chemoselectivity problem governed by the Hard and Soft Acids and Bases (HSAB) principle.[1][2][3][4][5] In essence, hard acids prefer to react with hard bases, and soft acids with soft bases.[1][4]

  • The Nucleophiles (Bases): In a molecule with both an amine (-NH) and a hydroxyl (-OH) group, the nitrogen atom is a "soft" nucleophile (base) because it is larger and more polarizable. The oxygen atom is a "hard" nucleophile (base) because it is smaller, more electronegative, and less polarizable.[1][5]

  • The Electrophile (Acid): The "hardness" or "softness" of your methylating agent (the electrophile or Lewis acid) is key.

    • Soft Methylating Agents like methyl iodide (MeI) favor N-methylation . The carbon-iodine bond is highly polarizable, making the methyl carbon a soft electrophile that preferentially reacts with the soft nitrogen nucleophile.[1][6]

    • Hard Methylating Agents like dimethyl sulfate ((CH₃)₂SO₄) or methyl triflate (MeOTf) favor O-methylation . These reagents have less polarizable bonds, making the methyl carbon a "harder" electrophile that reacts preferentially with the hard oxygen nucleophile.[6][7]

Troubleshooting Strategy:

  • To Favor O-Methylation: Use a "hard" methylating agent like dimethyl sulfate.[6] Run the reaction in a polar, aprotic solvent (e.g., acetonitrile) which can help to solvate the harder phenolate anion, making it more available for reaction.

  • To Favor N-Methylation: Use a "soft" methylating agent like methyl iodide.[6]

  • Solvent & Base Choice: The choice of base and solvent can also influence the outcome. Deprotonating the hydroxyl group with a strong base (like NaH) to form a hard alkoxide/phenolate anion can enhance its reactivity towards hard electrophiles.

Q2: I'm trying to mono-methylate a primary amine, but I'm getting significant amounts of the di-methylated product and even the quaternary ammonium salt. How do I stop this over-methylation?

Answer: Over-methylation is a common issue because the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to a faster second methylation.[8]

Troubleshooting Strategies:

  • Control Stoichiometry: The simplest approach is to use only one equivalent of the methylating agent. However, this often leads to an incomplete reaction with a mixture of starting material, mono- and di-methylated products.

  • Use a Bulky Methylating Agent: While less common for methylation, using a sterically hindered agent can sometimes disfavor the second addition to the more crowded secondary amine.

  • Reductive Amination: A highly effective and controllable method for mono-N-methylation is the Eschweiler-Clarke reaction .[9][10] This reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. It is inherently self-limiting because the reaction conditions are not suitable for forming the quaternary salt.

  • Use a Milder Methylating Agent: Reagents like dimethyl carbonate (DMC) are considered greener and less reactive alternatives, which can sometimes provide better control over mono-methylation under the right catalytic conditions.

Q3: My starting material seems to be degrading under the reaction conditions. What could be causing this?

Answer: Degradation often points to overly harsh reaction conditions or incompatibility with the chosen reagents.

Troubleshooting Strategies:

  • Lower the Temperature: Many methylation reactions are exothermic. Running the reaction at a lower temperature (e.g., 0 °C or even -78 °C) can slow down both the desired reaction and undesired degradation pathways.

  • Check Your Base: Strong bases can cause unintended side reactions. If your molecule has other sensitive functional groups (e.g., esters, which can be hydrolyzed or cleaved), consider using a milder, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or hydroxides.

  • Reagent Purity: Ensure your solvent and reagents are pure and anhydrous (if the reaction is moisture-sensitive). Water can hydrolyze some methylating agents, like dimethyl sulfate, to form corrosive acids (sulfuric acid and methanol), which can degrade sensitive substrates.[11][12]

  • Consider a Milder Reagent: If you are using a highly reactive ("hard") methylating agent like methyl triflate or dimethyl sulfate, consider switching to a "softer" and less reactive agent like methyl iodide.[6]

Q4: I'm observing epimerization at a stereocenter adjacent to an acidic proton. Is the methylation causing this?

Answer: Yes, this is a significant risk if the stereocenter is adjacent to a site that can be deprotonated by the base used in the reaction.[13][14]

Mechanism of Epimerization: The base used to deprotonate your primary nucleophile (e.g., a phenol or amine) can also abstract an acidic proton at a nearby stereocenter, forming a planar enolate or carbanion intermediate. This intermediate loses its stereochemical information. When it is subsequently re-protonated (e.g., during workup), it can do so from either face, leading to a mixture of epimers (racemization).

Troubleshooting Strategies:

  • Use a Weaker Base: Employ the mildest base possible that can still effectively deprotonate your target nucleophile but is not strong enough to abstract the proton at the stereocenter. Stoichiometric amounts of a weak base like K₂CO₃ are often preferred over excess strong bases like NaH or LDA.

  • Low Temperature: Perform the reaction at the lowest possible temperature to disfavor the proton abstraction that leads to epimerization.

  • Change Reaction Order: Consider if it's possible to perform the methylation at a different stage of the synthesis, before the sensitive stereocenter is installed or after it has been protected.

Part 2: Reagent Selection, Safety, and Protocols

Choosing the right tool for the job is critical. This section provides a comparative overview of common methylating agents and essential safety protocols.

Reagent Selection Guide

The choice of methylating agent is a balance of reactivity, selectivity, cost, and safety.[6]

ReagentFormulaTypical Use & CharacteristicsCommon Side ReactionsSafety Concerns
Methyl Iodide (MeI) CH₃IGeneral-purpose, "soft" electrophile. Good for N- and S-methylation.[6]Over-methylation of amines.Toxic, suspected carcinogen, volatile.[6] Handle in a fume hood.
Dimethyl Sulfate (DMS) (CH₃)₂SO₄Potent, "hard" electrophile. Good for O-methylation of phenols and carboxylic acids.[6][15] Lower cost for industrial use.[6]Can methylate DNA, potential for degradation of sensitive substrates.[16]Extremely Toxic & Carcinogenic .[16][17] Readily absorbed through skin. Symptoms can be delayed by 6-24 hours.[11][12][16] Extreme caution required.
Diazomethane CH₂N₂Highly reactive, methylates carboxylic acids without a base. Generally clean reactions.[18]Extremely Explosive and Toxic .[18][19][20][21] Can explode from contact with sharp glass edges or heat.[18][20]HIGHLY HAZARDOUS .[18][19][22] Should only be used by experienced personnel with specialized glassware and blast shields.[19] A safer alternative is Trimethylsilyldiazomethane (TMS-diazomethane).[18]
Methyl Triflate (MeOTf) CF₃SO₃CH₃Extremely powerful "hard" methylating agent, used when others fail.[23]Can react with many functional groups.Highly toxic and corrosive. Handle with extreme care.
Dimethyl Carbonate (DMC) (CH₃)₂CO₃"Green" methylating agent. Less toxic and requires higher temperatures or catalysis.[15]Slower reaction rates.Relatively low toxicity compared to other agents.
Mandatory Safety Protocol: Handling Dimethyl Sulfate (DMS)

Due to its high toxicity and delayed effects, working with DMS requires stringent safety measures.[16][17]

  • Engineering Controls: Always work within a certified chemical fume hood with the sash at the lowest possible working height.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear double gloves. An outer layer of butyl rubber or Viton and an inner layer of nitrile. Change gloves immediately upon any suspected contact.

    • Eye Protection: Chemical splash goggles and a full-face shield are mandatory.

    • Lab Coat: Use a chemically resistant lab coat or apron over a standard lab coat.

  • Quenching Protocol: Prepare a quenching solution before starting the experiment. A concentrated solution of ammonia or sodium hydroxide can be used to neutralize residual DMS on glassware, but be aware the reaction can be violent with larger quantities.[16]

  • Emergency Preparedness: Ensure an eyewash and safety shower are immediately accessible. All personnel in the lab must be aware of the hazards and the symptoms of DMS exposure, which can be delayed for several hours.[11][12]

Part 3: Visual Workflows & Diagrams

Visual aids can simplify complex decision-making processes in the lab.

Diagram 1: Decision Workflow for Controlling N- vs. O-Methylation

G cluster_start cluster_goal cluster_process start Start: Substrate has both -OH and -NH groups decision Apply HSAB Principle: Match Reagent 'Hardness' to Nucleophile 'Hardness' start->decision goal_O Desired Product: O-Methylation goal_N Desired Product: N-Methylation reagent_hard Choose 'Hard' Methylating Agent (e.g., Dimethyl Sulfate, MeOTf) decision->reagent_hard Goal: O-Methylation (Hard Nucleophile) reagent_soft Choose 'Soft' Methylating Agent (e.g., Methyl Iodide) decision->reagent_soft Goal: N-Methylation (Soft Nucleophile) condition_O Consider Conditions: - Strong, non-nucleophilic base  (e.g., NaH) to form hard anion - Polar aprotic solvent reagent_hard->condition_O condition_N Consider Conditions: - Milder base (e.g., K₂CO₃) - Less polar solvent reagent_soft->condition_N condition_O->goal_O condition_N->goal_N

Caption: HSAB decision tree for selective methylation.

Diagram 2: Preventing Over-methylation of Primary Amines

G start Problem: Over-methylation of R-NH₂ sol1 Strategy 1: Stoichiometric Control start->sol1 Is a simple approach sol2 Strategy 2: Alternative Reagents start->sol2 Is a greener approach sol3 Strategy 3: Reductive Amination start->sol3 Is a highly selective approach sub1 Method: Use 1.0 eq. MeI Outcome: Often yields mixture of SM, mono-, and di-alkylated product. Low selectivity. sol1->sub1 sub2 Method: Use milder agent like Dimethyl Carbonate (DMC) Outcome: Can improve selectivity but may require harsher conditions (heat, catalyst). sol2->sub2 sub3 Method: Eschweiler-Clarke (CH₂O, HCOOH) Outcome: Excellent for selective mono-N-methylation. Self-limiting, prevents quaternization. sol3->sub3

Caption: Troubleshooting strategies for over-methylation.

References

  • Jockmann, P., et al. (2025). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. ACS Catalysis. [Link]

  • Conventional procedures for O-methylation and -demethylation. (2022). ResearchGate. [Link]

  • Diazomethane. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Standard Operating Procedure for the Safe Use of Diazomethane. (2018). University of Connecticut. [Link]

  • Dimethyl sulfate. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Dimethyl Sulfate. (n.d.). U.S. Environmental Protection Agency. Retrieved January 20, 2026, from [Link]

  • Tundo, P., & Selva, M. (2002). Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]

  • Diazomethane. (n.d.). University of Illinois Division of Research Safety. Retrieved January 20, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Diazomethane. (n.d.). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Dimethyl Sulfate. (n.d.). New Jersey Department of Health. Retrieved January 20, 2026, from [Link]

  • HSAB theory. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Hard-Soft Acid-Base Theory Definition. (n.d.). Fiveable. Retrieved January 20, 2026, from [Link]

  • Foley, D., & O'Duill, M. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews. [Link]

  • Chemical Emergency Medical Guidelines: Dimethyl sulfate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]

  • Chemical Emergency Medical Guidelines: Dimethyl sulfate. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved January 20, 2026, from [Link]

  • Jockmann, P., et al. (2025). How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. PubMed. [Link]

  • Hard-Soft Acid-Base Theory. (n.d.). University of Massachusetts Lowell. Retrieved January 20, 2026, from [Link]

  • How to Tell an N from an O: Controlling the Chemoselectivity of Methyltransferases. (2025). ResearchGate. [Link]

  • Mindbodygreen. (2025). Methylation: What It Is, Why You Should Care About It + What To Do If It Isn't Working. Mindbodygreen. [Link]

  • Are there any side products which can form during common reactions which are incredibly deadly? (2025). Reddit. [Link]

  • Advances in the Synthesis of Methylated Products Through Direct Approaches: A Guide for Selecting Methylation Reagents. (2025). ResearchGate. [Link]

  • Methylation troubleshooting. (n.d.). Protocol Online. Retrieved January 20, 2026, from [Link]

  • Methylation. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Hard and Soft Acid and Base Theory. (2022). Chemistry LibreTexts. [Link]

  • A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. (2024). PubMed. [Link]

  • HSAB Principle-Applications-Pearson's Hard Soft Acid Base Concept. (n.d.). AdiChemistry. Retrieved January 20, 2026, from [Link]

  • Biological Basis for Threshold Responses to Methylating Agents. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Understanding Methylation: 5 Things to Know About Testing and Treatment. (n.d.). Amen Clinics. Retrieved January 20, 2026, from [Link]

  • Electrophilic Methylation. (n.d.). BYJU'S. Retrieved January 20, 2026, from [Link]

  • Selective O-methylating conditions? (2023). Reddit. [Link]

  • N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. (2013). PubMed. [Link]

  • Proposed mechanism of base catalyzed epimerization. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Epimerisation in Peptide Synthesis. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • The effects of diamines and polyamines on enzymic methylation of nucleic acid. (n.d.). PubMed. [Link]

  • DNA METHYLATION MECHANISMS. (2023). YouTube. [Link]

  • Polyamines: the pivotal amines in influencing the tumor microenvironment. (2024). PubMed Central. [Link]

  • Methylation. (2020). L.S. College, Muzaffarpur. [Link]

  • Polyamine analogues targeting epigenetic gene regulation. (n.d.). PubMed Central. [Link]

  • Effects of promoter methylation on increased expression of polyamine biosynthetic genes in suicide. (n.d.). PubMed Central. [Link]

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Technical Support Center: Method Development for Quantitative NMR (qNMR) Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quantitative Nuclear Magnetic Resonance (qNMR) method development. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the power of qNMR for the precise purity assessment of chemical compounds. As a primary analytical method, qNMR offers the unique advantage of direct proportionality between signal intensity and the number of nuclei, allowing for accurate quantification without the need for compound-specific calibration standards.[1][2]

This resource is structured to provide both quick-reference FAQs and in-depth troubleshooting guides to address the practical challenges encountered during qNMR experiments. The information herein is grounded in established scientific principles and best practices to ensure the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the planning and execution of qNMR experiments.

Q1: How do I select an appropriate internal standard for my qNMR purity assay?

A1: The choice of an internal standard is a critical step that directly impacts the accuracy of your results.[3] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known and preferably certified.[4]

  • Signal Separation: Its NMR signals should be well-resolved and not overlap with any signals from the analyte or impurities.[1][4]

  • Chemical Inertness: The standard must not react with the analyte, solvent, or any impurities present in the sample.[1][4]

  • Simple Spectrum: A simple spectrum, ideally with sharp singlet peaks, is preferred for straightforward and accurate integration.[4][5]

  • Good Solubility: It must be readily soluble in the same deuterated solvent as the analyte to ensure a homogeneous solution.[1][5]

  • Similar Relaxation Properties: While not always feasible, a standard with T1 relaxation times similar to the analyte can simplify experimental setup.[1]

Causality: The internal standard serves as the quantitative anchor for the entire experiment.[3] Any inaccuracies in its known purity or inconsistencies in its behavior will directly translate into errors in the calculated purity of your analyte.

Q2: What are the most critical experimental parameters to optimize for accurate quantification?

A2: Several acquisition parameters must be carefully optimized to ensure that the NMR experiment is truly quantitative. The most critical are:

  • Relaxation Delay (d1): This is arguably the most crucial parameter. It must be set to at least 5-7 times the longest spin-lattice relaxation time (T1) of all signals of interest (both analyte and standard).[5][6][7] This ensures complete relaxation of the nuclei between pulses, which is essential for a linear signal response.[5] An inversion recovery experiment can be used to measure T1 values.[5][7]

  • Pulse Angle (Flip Angle): A 90° pulse is generally recommended to maximize the signal-to-noise ratio (S/N).[6][7] However, if the receiver gain is too high, a smaller flip angle (e.g., 30°) can be used to avoid signal clipping.

  • Acquisition Time (aq): The acquisition time should be long enough to allow the Free Induction Decay (FID) to decay completely, preventing truncation that can lead to spectral artifacts.[6]

  • Signal-to-Noise Ratio (S/N): For integration errors of less than 1%, a signal-to-noise ratio of at least 250:1 is recommended.[5][6] This can be achieved by increasing the number of scans.

Q3: Why is manual data processing often recommended over automated routines?

A3: While automated processing has advanced significantly, manual processing is still recommended for high-precision qNMR to ensure optimal accuracy.[6][7]

  • Phase Correction: Incorrect phasing can significantly distort the baseline and, consequently, the integral values.[6][7] Manual adjustment allows for fine-tuning to achieve a perfectly flat baseline across the signals of interest.

  • Baseline Correction: Automated baseline correction algorithms may not always be suitable for all spectra, especially those with broad signals or artifacts. Manual correction provides greater control to ensure the baseline is accurately defined.[6]

  • Integration: Manual integration allows for precise definition of the integration limits. It is crucial to be consistent, for instance, in either including or excluding ¹³C satellites for both the analyte and standard signals.[6][7] To capture over 99% of the signal intensity, the integration range should extend over a frequency range equivalent to at least 64 times the full width at half height (FWHH) of the peak.[6]

Q4: Do I need to validate my qNMR method?

A4: Yes, for use in regulated environments such as pharmaceutical quality control, qNMR methods must be validated to demonstrate their suitability for the intended purpose.[8][9] The validation should be conducted in accordance with guidelines such as ICH Q2(R1).[8][9][10] Key validation characteristics include:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.[9][11]

  • Linearity: Demonstrating a linear relationship between the signal intensity and the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes repeatability and intermediate precision.

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

The United States Pharmacopeia (USP) is also updating its chapters on NMR, including <761>, to incorporate modern practices and expand on qNMR applications, emphasizing a life cycle approach to analytical procedure validation.[12][13][14][15][16]

Troubleshooting Guides

This section provides step-by-step guidance for resolving specific issues you may encounter during your qNMR experiments.

Issue 1: Poor Baseline and Phasing
  • Symptoms: Distorted peak shapes, inaccurate integrals, and a rolling or uneven baseline.[4]

  • Possible Causes:

    • Incorrect phasing parameters.[4]

    • Acoustic ringing.

    • Broad signals from macromolecules or solid impurities.[4]

    • Delayed FID acquisition.

  • Troubleshooting Workflow:

start Poor Baseline Detected manual_phase Perform Manual Phase Correction (Zero- and First-Order) start->manual_phase check_baseline Is Baseline Flat? manual_phase->check_baseline baseline_correct Apply Polynomial Baseline Correction check_baseline->baseline_correct No end_good Proceed with Integration check_baseline->end_good Yes check_params Review Acquisition Parameters (e.g., acquisition delay) baseline_correct->check_params resample Re-prepare Sample (Filter/Centrifuge if needed) check_params->resample end_bad Consult Instrument Specialist resample->end_bad

Caption: Troubleshooting workflow for poor baseline and phasing.

  • Step-by-Step Protocol:

    • Manual Phasing: Carefully perform manual phase correction for both zero-order and first-order phasing until the baseline around the peaks of interest is as flat as possible.[4]

    • Baseline Correction: If manual phasing is insufficient, apply a suitable baseline correction algorithm. A polynomial fit is often effective.[4]

    • Check Acquisition Parameters: Ensure that the acquisition delay is set correctly and that there are no issues with the initial points of the FID.

    • Sample Preparation: If the issue persists, it may be due to undissolved material. Re-preparing the sample, potentially including filtering or centrifugation, may be necessary.[17]

Issue 2: Inaccurate or Non-Reproducible Integration
  • Symptoms: High variability in purity results across replicate measurements.

  • Possible Causes:

    • Insufficient relaxation delay (d1).[4]

    • Low signal-to-noise ratio (S/N).[4]

    • Inconsistent integration regions.

    • Signal overlap.[4]

  • Troubleshooting Workflow:

start Inaccurate Integration check_d1 Verify Relaxation Delay (d1 ≥ 5 x T1_longest) start->check_d1 d1_ok Is d1 sufficient? check_d1->d1_ok increase_d1 Increase d1 and Re-acquire d1_ok->increase_d1 No check_sn Check S/N Ratio (Target S/N ≥ 250:1) d1_ok->check_sn Yes increase_d1->start sn_ok Is S/N sufficient? check_sn->sn_ok increase_scans Increase Number of Scans sn_ok->increase_scans No check_integration Standardize Integration Regions sn_ok->check_integration Yes increase_scans->start check_overlap Assess Signal Overlap check_integration->check_overlap overlap_ok No Overlap? check_overlap->overlap_ok deconvolute Use Deconvolution or Select Different Peaks overlap_ok->deconvolute No end_good Integration is Reliable overlap_ok->end_good Yes deconvolute->end_good

Caption: Troubleshooting workflow for inaccurate integration.

  • Step-by-Step Protocol:

    • Optimize Relaxation Delay: The most common cause of integration error is an insufficient relaxation delay.[4] Ensure d1 is set to at least 5 times (preferably 7 times) the longest T1 value of any signal being quantified.[6][7]

    • Improve S/N: If the S/N ratio is below 250:1, increase the number of scans to improve precision.[5][6]

    • Standardize Integration: Define and apply consistent integration regions for all spectra being compared. Document these regions as part of your method.[4]

    • Address Signal Overlap: If peaks of interest overlap, try to select different, non-overlapping signals for quantification.[4] If this is not possible, deconvolution techniques may be used to separate the overlapping signals.

Issue 3: Clipped FID and Distorted Peaks
  • Symptoms: The top of the FID appears flattened, and the resulting spectrum shows broad, distorted peaks.

  • Possible Causes:

    • The receiver gain is set too high for the sample concentration.

  • Troubleshooting Workflow:

start Clipped FID Detected reduce_gain Reduce Receiver Gain start->reduce_gain reacquire Re-acquire Spectrum reduce_gain->reacquire check_clipping Is FID Still Clipped? reacquire->check_clipping reacquire->check_clipping reduce_pulse Reduce Pulse Angle (e.g., to 30°) check_clipping->reduce_pulse Yes dilute_sample Dilute Sample check_clipping->dilute_sample Yes end_good FID is Correct check_clipping->end_good No reduce_pulse->reacquire dilute_sample->reacquire

Caption: Troubleshooting workflow for clipped FID.

  • Step-by-Step Protocol:

    • Reduce Receiver Gain: Lower the receiver gain setting and re-acquire the spectrum. This is the most direct solution.[17]

    • Reduce Pulse Angle: Using a smaller flip angle (e.g., 30° instead of 90°) will reduce the overall signal intensity, which can prevent receiver overload.

    • Dilute the Sample: If the sample is highly concentrated, diluting it to an appropriate concentration will resolve the issue.

Data Summary Tables

Table 1: Key Acquisition Parameters for ¹H qNMR
ParameterRecommended Value/SettingRationale for Quantitative Accuracy
Relaxation Delay (d1) ≥ 5 x T1 (longest)Ensures complete relaxation of all nuclei for a linear response.[5]
Pulse Angle 90°Maximizes signal intensity for better S/N.[7]
Signal-to-Noise (S/N) ≥ 250:1Minimizes integration error to <1%.[5][6]
Acquisition Time (aq) Sufficient for FID to decay to baselinePrevents FID truncation and associated spectral artifacts.[6]
Digital Resolution At least 4 data points across the peakEnsures accurate representation of the peak shape for reliable integration.[5]
Spinning OffAvoids spinning sidebands that can complicate the spectrum and integration.[7]
Table 2: Purity Calculation Formula

The purity of the analyte is calculated using the following equation:[6]

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std

VariableDescription
I_analyte Integral of the analyte signal
I_std Integral of the internal standard signal
N_analyte Number of protons giving rise to the analyte signal
N_std Number of protons giving rise to the standard signal
M_analyte Molar mass of the analyte
M_std Molar mass of the internal standard
m_analyte Mass of the analyte
m_std Mass of the internal standard
Purity_std Purity of the internal standard (as a percentage)

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Spectroscopy. University of Cambridge. (2017). [Link]

  • Stimuli Article (qNMR). US Pharmacopeia (USP). [Link]

  • Purity by Absolute qNMR Instructions. University of Illinois Chicago. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. (2025). [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC - NIH. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Resolve Mass Spectrometry. (2025). [Link]

  • General Chapters: <761> NUCLEAR MAGNETIC RESONANCE. uspbpep.com. [Link]

  • Development and Validation of 1 H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers. (2024). [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]

  • qNMR: A powerful tool for purity determination. RSSL. [Link]

  • Solving Challenges of Automated 1D and 2D Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy Using CRAFT. Technology Networks. (2022). [Link]

  • Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. ECA Academy. (2022). [Link]

  • Validation of a generic quantitative (1)H NMR method for natural products analysis. National Institutes of Health. (2013). [Link]

  • Beyond Structural Elucidation - Introduction to qNMR Part III - Relaxation Delays. Nanalysis. (2019). [Link]

  • Method development in quantitative NMR towards metrologically traceable organic certified reference materials used as 31P qNMR standards. ResearchGate. (2025). [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. (2021). [Link]

  • Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. SciSpace. [Link]

  • Common problems and artifacts encountered in solution-state NMR experiments. CDN. [Link]

  • Usp-Nf 761 Nuclear Magnetic Resonance Spectros. Scribd. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • What is qNMR and why is it important?. Mestrelab Resources. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Semantic Scholar. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a crucial building block in the synthesis of various biologically active molecules, including antifolates, presents a synthetic challenge that has been approached through several methodologies. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing the necessary data for informed decision-making in a research and development setting.

Introduction to this compound

This compound (Molecular Formula: C₁₇H₂₄N₂O₅, Molecular Weight: 336.39 g/mol ) is a derivative of L-glutamic acid.[1][2] Its structure incorporates a p-aminobenzoic acid (PABA) analogue component, making it a valuable precursor for the synthesis of folate antagonists, which are a class of drugs that interfere with the metabolism of folic acid and are widely used in cancer chemotherapy. The efficiency of the synthesis of this intermediate can significantly impact the overall cost and timeline of drug development projects. This guide will compare a modern, high-yield, two-step approach with a more classical, direct acylation method.

Route 1: High-Yield Two-Step Synthesis via N-Alkylation and Deprotection

This contemporary route has been reported to achieve a high overall yield of 88% in a relatively short reaction time of 6 hours.[3] It commences with the readily available Diethyl N-(p-aminobenzoyl)-L-glutamate and proceeds through a protective N-alkylation followed by a deprotection step.

Scientific Rationale

The core of this strategy lies in the temporary protection of the secondary amine that is formed. Direct methylation of the primary aromatic amine of the starting material can be challenging to control and may lead to a mixture of un-, mono-, and di-methylated products. By first introducing a benzyl group, a more sterically hindered and less reactive tertiary amine is formed, which can then be selectively methylated. The benzyl group can subsequently be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection method. This two-step, one-pot approach for the initial benzylation and methylation streamlines the process, minimizing purification steps and maximizing yield.

Experimental Protocol: Route 1

Step 1: One-Pot Benzylation and Methylation of Diethyl N-(p-aminobenzoyl)-L-glutamate

A detailed experimental protocol for this step, as described in the literature, is as follows:

  • To a solution of Diethyl N-(p-aminobenzoyl)-L-glutamate in a suitable aprotic solvent such as Dimethylformamide (DMF), a base (e.g., Sodium Hydride) is added to deprotonate the amino group.

  • Benzyl bromide is then added to the reaction mixture to introduce the benzyl protecting group.

  • Following the completion of the benzylation, a methylating agent, such as methyl iodide, is introduced into the same reaction vessel.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched, and the intermediate product, Diethyl N-benzyl-N-[4-(methylamino)benzoyl]-L-glutamate, is extracted and purified.

Step 2: Debenzylation via Catalytic Hydrogenation

  • The purified intermediate from Step 1 is dissolved in a suitable solvent, typically ethanol or methanol.

  • A catalytic amount of Palladium on carbon (10% Pd/C) is added to the solution.

  • The reaction mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously.

  • The progress of the debenzylation is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Workflow Diagram: Route 1

Caption: High-yield two-step synthesis of the target compound.

Route 2: Direct Acylation via Schotten-Baumann Conditions

A more traditional approach to forming the amide bond is through a direct acylation reaction, often performed under Schotten-Baumann conditions.[4][5][6] This method involves the reaction of an amine with an acyl chloride in the presence of a base.

Scientific Rationale

This route is conceptually more direct, forming the target amide bond in a single step. The synthesis would begin with the preparation of 4-(methylamino)benzoyl chloride from 4-(methylamino)benzoic acid. This activated carboxylic acid derivative is then reacted with Diethyl L-glutamate hydrochloride. The Schotten-Baumann conditions, typically a biphasic system of an organic solvent and aqueous base, are employed to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[4][5] While straightforward, this method can be susceptible to side reactions, such as hydrolysis of the acyl chloride, and may require careful control of reaction conditions to achieve a good yield.

Plausible Experimental Protocol: Route 2

Step 1: Preparation of 4-(methylamino)benzoyl chloride

  • 4-(methylamino)benzoic acid is suspended in an inert solvent like dichloromethane or toluene.

  • A chlorinating agent, such as thionyl chloride or oxalyl chloride, is added, often with a catalytic amount of DMF.

  • The mixture is heated to reflux until the reaction is complete (cessation of gas evolution).

  • The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-(methylamino)benzoyl chloride, which is often used immediately in the next step.

Step 2: Coupling with Diethyl L-glutamate hydrochloride

  • Diethyl L-glutamate hydrochloride is dissolved or suspended in a biphasic solvent system, for example, dichloromethane and water.

  • A base, such as sodium hydroxide or potassium carbonate, is added to the aqueous layer.

  • The freshly prepared 4-(methylamino)benzoyl chloride, dissolved in the organic solvent, is added dropwise to the vigorously stirred biphasic mixture.

  • The reaction is typically carried out at a low temperature (0-5 °C) to minimize hydrolysis of the acyl chloride.

  • After the addition is complete, the mixture is allowed to warm to room temperature and stirred until the reaction is complete as monitored by TLC.

  • The organic layer is separated, washed, dried, and concentrated to give the crude product, which is then purified by chromatography or crystallization.

Workflow Diagram: Route 2

Caption: Direct acylation synthesis via Schotten-Baumann reaction.

Comparative Analysis

ParameterRoute 1: N-Alkylation & DeprotectionRoute 2: Direct Acylation
Overall Yield 88%[3]Typically moderate, data for this specific reaction is not readily available but is generally lower than protected routes.
Number of Steps 2 (from Diethyl N-(p-aminobenzoyl)-L-glutamate)2 (from 4-(methylamino)benzoic acid and Diethyl L-glutamate)
Reaction Time ~6 hours[3]Variable, but can be longer due to the need for careful, slow addition at low temperatures.
Key Reagents Benzyl bromide, Methyl iodide, Pd/C, H₂Thionyl chloride/Oxalyl chloride, Diethyl L-glutamate HCl, Base
Process Control The one-pot nature of the first step simplifies the procedure. Catalytic hydrogenation is a clean and well-controlled reaction.Requires careful control of temperature and addition rate to prevent hydrolysis of the acyl chloride. The acyl chloride intermediate can be moisture-sensitive.
Purification May require one major purification after the first step and simple filtration after the second.The final product often requires purification by column chromatography to remove byproducts.
Scalability Generally considered highly scalable and efficient.Can be more challenging to scale up due to the handling of a reactive acyl chloride and the management of a biphasic reaction.

Product Characterization

The identity and purity of the synthesized this compound are confirmed through standard analytical techniques.

  • Physical Properties: The compound is a solid with a melting point of 88-89 °C.[1][7]

  • ¹H NMR Spectroscopy: The proton NMR spectrum would show characteristic signals for the ethyl ester groups (triplets and quartets), the glutamate backbone protons, the aromatic protons of the benzoyl ring, and a singlet for the methylamino group.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight of 336.39 g/mol .

Conclusion

Based on the available literature, Route 1, the two-step synthesis involving N-alkylation and deprotection, is the superior method for the preparation of this compound. [3] Its key advantages are a significantly higher reported overall yield, a shorter reaction time, and a more streamlined workflow that is amenable to scale-up. The clever use of a protective group strategy circumvents the challenges of direct methylation and leads to a cleaner reaction profile.

While Route 2, the direct acylation approach, is more convergent in principle, it is likely to be lower yielding and present more challenges in terms of process control and purification. The moisture sensitivity of the acyl chloride intermediate and the potential for side reactions under Schotten-Baumann conditions are significant drawbacks.

For researchers and drug development professionals, the choice of synthetic route is critical. The high efficiency and robustness of the two-step N-alkylation and deprotection strategy make it the recommended and more reliable path for obtaining this compound.

References

  • Current time information in CN. (2026).
  • Tian, C., et al. (2008). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Beijing da xue xue bao. Yi xue ban = Journal of Peking University. Health sciences, 40(4), 443–445.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • GSRS. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. Retrieved from [Link]

  • Zhu, H., et al. (2013). Unintentional injuries among Chinese children with different types and severity of disability. Annals of Epidemiology, 24(1), 23–28.
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  • Google Patents. (n.d.). United States Patent (19).
  • Pan, H., et al. (2015). Structure and Levels of Meaning in Life and Its Relationship With Mental Health in Chinese Students Aged 10 to 25. Journal of Humanistic Psychology.
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  • Wang, T., et al. (2021). Genome-wide DNA methylation analysis of pulmonary function in middle and old-aged Chinese monozygotic twins.
  • Wu, J., et al. (2020). Intermittent Water Supply Management, Household Adaptation, and Drinking Water Quality: A Comparative Study in Two Chinese Provinces.

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A Technical Guide to the Synthesis of N-Substituted Glutamate Esters: A Comparative Analysis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Versatility of N-Substituted Glutamate Esters

N-substituted glutamate esters are a pivotal class of molecules in the landscape of synthetic organic chemistry, finding extensive applications as key intermediates in the pharmaceutical industry and as versatile building blocks in the synthesis of complex molecular architectures. Their inherent chirality, coupled with the dual reactive sites of the amino and ester functionalities, provides a rich platform for a myriad of chemical transformations. Among these, Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu) has garnered significant attention, primarily for its role as a crucial precursor in the synthesis of the potent anticancer drug, Methotrexate.[1]

This guide presents a comprehensive technical comparison of the synthesis of DEAM-Glu with other N-substituted glutamate esters, focusing on the practical aspects of reaction efficiency, yield, and the underlying chemical principles that govern these transformations. By providing detailed experimental protocols and comparative data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Comparative Synthesis of N-Aroyl-L-glutamate Diethyl Esters

The most common and industrially relevant method for the synthesis of N-aroyl-L-glutamate diethyl esters is the N-acylation of diethyl L-glutamate with a corresponding aroyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a robust and versatile method for amide bond formation.[2][3] The choice of the aroyl chloride, particularly the substituents on the aromatic ring, can significantly impact the reaction's efficiency and overall yield.

To illustrate these effects, we will compare the optimized synthesis of this compound with the synthesis of other N-aroyl-L-glutamate diethyl esters bearing different para-substituents on the benzoyl ring.

The Gold Standard: Synthesis of this compound

An efficient and high-yielding synthesis of this compound has been reported, proceeding via a two-step, one-pot process starting from diethyl N-(p-aminobenzoyl)-L-glutamate. This method involves a benzylation step to protect the amino group, followed by methylation, and subsequent debenzylation to afford the final product in an impressive 88% overall yield.[1][4] This high yield underscores the optimization of this specific protocol for large-scale production.

The Impact of Aroyl Substituents on N-Acylation Yields: A Comparative Overview

The electronic nature of the substituent on the benzoyl chloride plays a critical role in the N-acylation reaction. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amino group of diethyl L-glutamate, generally leading to higher yields. Conversely, electron-donating groups can decrease the reactivity of the acyl chloride.

The following table provides a comparative summary of the expected yields for the N-acylation of diethyl L-glutamate with various para-substituted benzoyl chlorides under standardized Schotten-Baumann conditions. The yields for the substituted benzoyl chlorides are extrapolated from data on the N-benzoylation of aniline, providing a strong relative comparison of their reactivity.[5]

N-SubstituentAcylating AgentElectronic Effect of SubstituentExpected Yield (%)
4-(Methylamino)benzoyl 4-(Methylamino)benzoyl chloride Electron-donating 88 (Optimized Protocol) [4]
4-Nitrobenzoyl4-Nitrobenzoyl chlorideElectron-withdrawing~95
4-Chlorobenzoyl4-Chlorobenzoyl chlorideElectron-withdrawing (inductive)~92
BenzoylBenzoyl chlorideNeutral85-90
4-Methoxybenzoyl4-Methoxybenzoyl chlorideElectron-donating~85

Analysis of Comparative Data:

  • This compound: The reported 88% yield is a result of a highly optimized, multi-step process, which circumvents the direct use of a potentially less stable 4-(methylamino)benzoyl chloride. This highlights a key principle in process chemistry: a slightly longer, but more controlled and optimized route can lead to significantly higher overall yields compared to a more direct but less efficient reaction.

  • Electron-Withdrawing Groups: As predicted by electronic effects, the use of 4-nitrobenzoyl chloride and 4-chlorobenzoyl chloride is expected to result in very high yields due to the enhanced electrophilicity of the carbonyl carbon.[5] These reactions are typically fast and efficient.

  • Electron-Donating Groups: The 4-methoxybenzoyl group, being electron-donating, slightly deactivates the acyl chloride, which may lead to a marginally lower yield compared to the unsubstituted benzoyl chloride under identical, non-optimized conditions. The methylamino group in DEAM-Glu's precursor is also electron-donating, which further emphasizes the success of its optimized synthesis protocol.

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound[4]

This protocol is a two-step, one-pot reaction starting from diethyl N-(p-aminobenzoyl)-L-glutamate.

Step 1: Benzylation and Methylation

  • To a solution of diethyl N-(p-aminobenzoyl)-L-glutamate in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃) and benzyl chloride.

  • Stir the mixture at room temperature until the benzylation is complete (monitored by TLC).

  • To the same reaction mixture, add a methylating agent (e.g., dimethyl sulfate or methyl iodide).

  • Stir the reaction at room temperature until methylation is complete (monitored by TLC).

Step 2: Debenzylation

  • After completion of the methylation, the reaction mixture is subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.

  • The reaction is monitored by TLC until the debenzylation is complete.

  • Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization or column chromatography to yield this compound.

Protocol 2: General Schotten-Baumann Synthesis of N-Aroyl-L-glutamate Diethyl Esters[2][3]

This protocol provides a general method for the synthesis of N-aroyl-L-glutamate diethyl esters, which can be adapted for various substituted benzoyl chlorides.

  • Dissolve diethyl L-glutamate hydrochloride in a biphasic solvent system, typically composed of an organic solvent (e.g., dichloromethane or diethyl ether) and an aqueous solution of a base (e.g., 10% NaOH or K₂CO₃).

  • Cool the mixture in an ice bath.

  • Slowly add the desired aroyl chloride (e.g., 4-nitrobenzoyl chloride, 4-chlorobenzoyl chloride, or 4-methoxybenzoyl chloride) to the stirred biphasic mixture.

  • Allow the reaction to stir vigorously at room temperature for several hours until completion (monitored by TLC).

  • Separate the organic layer, wash it with dilute acid (e.g., 1M HCl) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Visualizing the Synthetic Workflow

To better illustrate the synthetic pathways, the following diagrams created using Graphviz (DOT language) depict the key transformations.

Synthesis_Workflow cluster_deam_glu Optimized Synthesis of DEAM-Glu cluster_general General Schotten-Baumann Synthesis A Diethyl N-(p-aminobenzoyl)-L-glutamate B Benzylation & Methylation (One-Pot) A->B C N-benzyl-N-methyl intermediate B->C D Debenzylation (H₂, Pd/C) C->D E This compound (Yield: 88%) D->E F Diethyl L-glutamate H Schotten-Baumann Reaction F->H G Aroyl Chloride (e.g., 4-NO₂, 4-Cl, 4-OMe) G->H I N-Aroyl-L-glutamate Diethyl Ester H->I

Caption: Comparative synthetic workflows for N-substituted glutamate esters.

Causality Behind Experimental Choices and Mechanistic Insights

The choice of synthetic route is often dictated by a balance between reaction efficiency, cost of reagents, and ease of purification.

  • The Schotten-Baumann Reaction: This method is widely employed due to its operational simplicity and the use of readily available starting materials. The biphasic nature of the reaction is crucial. The aqueous base neutralizes the HCl byproduct generated during the acylation, preventing the protonation of the amine nucleophile and thus driving the reaction to completion. The organic phase solubilizes the starting materials and the product, facilitating the reaction and subsequent workup.

  • Optimized Protocol for DEAM-Glu: The multi-step, one-pot synthesis of DEAM-Glu is a testament to process optimization. Direct N-acylation with 4-(methylamino)benzoyl chloride might be challenging due to the potential for self-reaction or instability of the acyl chloride. The protection-methylation-deprotection sequence provides a more controlled pathway, ultimately leading to a higher and more reproducible yield, which is critical for pharmaceutical manufacturing.

The following diagram illustrates the general mechanism of the Schotten-Baumann reaction.

Schotten_Baumann_Mechanism Diethyl_L_Glutamate Diethyl L-glutamate (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Diethyl_L_Glutamate->Tetrahedral_Intermediate Nucleophilic Attack Aroyl_Chloride Aroyl Chloride (Electrophile) Aroyl_Chloride->Tetrahedral_Intermediate Product N-Aroyl-L-glutamate Diethyl Ester Tetrahedral_Intermediate->Product Collapse & Cl⁻ elimination HCl HCl (byproduct) Base Base (e.g., OH⁻) in aqueous phase H2O_Cl H₂O + Cl⁻ Base->H2O_Cl Neutralization

Caption: General mechanism of the Schotten-Baumann N-acylation.

Conclusion and Future Perspectives

This guide has provided a detailed comparison of the synthesis of this compound with other N-substituted glutamate esters. While the optimized, multi-step synthesis of DEAM-Glu stands out for its high yield, the general Schotten-Baumann acylation offers a versatile and efficient method for accessing a wide range of N-aroyl glutamate esters. The choice of the N-aroyl substituent significantly influences the reaction yield, with electron-withdrawing groups generally favoring the reaction.

For researchers and professionals in drug development, understanding these synthetic nuances is crucial for the efficient and cost-effective production of key intermediates. Future research in this area may focus on developing even more efficient catalytic methods for N-acylation that avoid the use of stoichiometric amounts of base and potentially hazardous acyl chlorides, further enhancing the green credentials and industrial applicability of these important synthetic transformations.

References

  • Google Patents. (n.d.). CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid.
  • Request PDF. (n.d.). [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate]. Retrieved from [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction. Retrieved from [Link]

  • Schotten-Baumann Reaction. (n.d.). Retrieved from [Link]

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A Comparative Analysis of Clinically Relevant Antifolates Derived from Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the landscape of cancer chemotherapy is in constant evolution. Within this landscape, antifolates—compounds that interfere with folic acid metabolism—remain a cornerstone of various therapeutic regimens.[1][2] This guide provides a deep, comparative analysis of key antifolates structurally related to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, focusing on Methotrexate, Pemetrexed, and Pralatrexate. Our objective is to dissect their mechanisms, comparative efficacy, and the experimental methodologies crucial for their evaluation, thereby empowering researchers to make informed decisions in their own investigations.

The Central Role of Folate Metabolism in Cancer Therapy

Folic acid is a critical vitamin for the synthesis of nucleotides, the building blocks of DNA and RNA.[3] Rapidly proliferating cells, a hallmark of cancer, have a high demand for these precursors. Antifolates exploit this dependency by inhibiting key enzymes in the folate metabolic pathway, leading to a depletion of essential molecules for DNA synthesis and repair, ultimately triggering cell death.[1][4][5] The primary target for many classical antifolates is Dihydrofolate Reductase (DHFR).[5][6]

Mechanism of Action: A Tale of Three Inhibitors

While Methotrexate, Pemetrexed, and Pralatrexate are all classified as antifolates, their mechanisms of action exhibit crucial distinctions that influence their clinical utility and resistance profiles.

Methotrexate (MTX) , a foundational antifolate, primarily acts by competitively inhibiting DHFR, the enzyme responsible for converting dihydrofolate to the active tetrahydrofolate.[5][7] This blockade disrupts the synthesis of purines and thymidylates, essential for DNA and RNA production.[7][8]

Pemetrexed , a multi-targeted antifolate, inhibits not only DHFR but also thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT), enzymes crucial for pyrimidine and purine synthesis, respectively.[9][10][11] This broader inhibitory profile may contribute to its efficacy in a wider range of solid tumors.[9]

Pralatrexate is a potent DHFR inhibitor designed for enhanced cellular uptake and retention.[12][13][14] It exhibits a higher affinity for the reduced folate carrier (RFC-1), a primary transporter of folates into cells, and is more efficiently polyglutamylated within the cell.[13][14] Polyglutamylation traps the drug intracellularly, increasing its concentration and prolonging its inhibitory effect on DHFR.[3][14]

The following diagram illustrates the key enzymatic targets of these antifolates within the folate metabolism pathway.

Antifolate Mechanism of Action cluster_0 Folate Metabolism Pathway cluster_1 Antifolate Inhibitors Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR Purine Synthesis Purine Synthesis Tetrahydrofolate (THF)->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis Tetrahydrofolate (THF)->Thymidylate Synthesis Methotrexate Methotrexate Methotrexate->Dihydrofolate (DHF) Inhibits DHFR Pemetrexed Pemetrexed Pemetrexed->Dihydrofolate (DHF) Inhibits DHFR Pemetrexed->Purine Synthesis Inhibits GARFT Pemetrexed->Thymidylate Synthesis Inhibits TS Pralatrexate Pralatrexate Pralatrexate->Dihydrofolate (DHF) Inhibits DHFR

Caption: Enzymatic targets of Methotrexate, Pemetrexed, and Pralatrexate.

Comparative Performance: A Data-Driven Overview

The distinct biochemical properties of these antifolates translate into significant differences in their potency and efficacy. Preclinical studies have consistently demonstrated the superior in vitro activity of Pralatrexate compared to Methotrexate and Pemetrexed in various cancer cell lines.[15][16]

AntifolatePrimary Target(s)Key Differentiating FeatureReported IC50 Range (nM) for DHFR Inhibition
Methotrexate DHFRThe classical antifolate, extensively studied.[5][7]0.02 - 4.2[17]
Pemetrexed DHFR, TS, GARFTMulti-targeted inhibitor with broad antitumor activity.[9][10]1.8 - 7.2[17]
Pralatrexate DHFRHigh affinity for RFC-1 and enhanced polyglutamylation.[13][14]0.5 - 3.7[17]

Note: IC50 values can vary depending on experimental conditions.

Experimental Protocols for Comparative Assessment

To ensure the trustworthiness and reproducibility of comparative studies, standardized and well-validated experimental protocols are paramount. Here, we outline a detailed methodology for an in vitro DHFR enzyme inhibition assay and a cell-based viability assay.

In Vitro DHFR Enzyme Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Methotrexate, Pemetrexed, and Pralatrexate against purified human DHFR enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF). An inhibitor will reduce the rate of this reaction.[17][18]

Materials:

  • Purified human DHFR enzyme

  • NADPH

  • Dihydrofolate (DHF)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM KCl, 1 mM DTT)

  • Test compounds (Methotrexate, Pemetrexed, Pralatrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds. Prepare working solutions of NADPH and DHF in the assay buffer.

  • Assay Setup: In a 96-well plate, add the assay buffer. Add varying concentrations of the test compounds to the sample wells. Add the solvent control (e.g., DMSO) to the control wells. Add the DHFR enzyme to all wells except the blank.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate mixture (NADPH and DHF) to all wells to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at a constant temperature.

  • Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Cell-Based Viability Assay

Objective: To assess the cytotoxic effects of the antifolates on a relevant cancer cell line (e.g., a non-small cell lung cancer line like NCI-H460).

Principle: Cellular viability is measured using a colorimetric assay, such as the MTT or SRB assay, which quantifies the number of living cells. A decrease in signal indicates reduced cell viability due to the cytotoxic effects of the drug.

Materials:

  • Cancer cell line (e.g., NCI-H460)

  • Complete cell culture medium

  • Test compounds (Methotrexate, Pemetrexed, Pralatrexate)

  • 96-well cell culture plates

  • MTT or SRB reagent

  • Solubilization solution (for MTT) or Tris base (for SRB)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of each antifolate. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Assessment: Add the MTT or SRB reagent and follow the specific protocol for the chosen assay.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 value for each compound.

The following diagram outlines the general workflow for the comparative assessment of these antifolates.

Experimental Workflow cluster_0 In Vitro Analysis cluster_1 Cell-Based Analysis cluster_2 Comparative Analysis DHFR_Assay DHFR Enzyme Inhibition Assay IC50_Enzyme Determine Enzymatic IC50 DHFR_Assay->IC50_Enzyme Data_Comparison Compare IC50 Values and Efficacy IC50_Enzyme->Data_Comparison Cell_Culture Cancer Cell Line Culture Drug_Treatment Treat with Antifolates Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (MTT/SRB) Drug_Treatment->Viability_Assay IC50_Cell Determine Cellular IC50 Viability_Assay->IC50_Cell IC50_Cell->Data_Comparison

Caption: Workflow for in vitro and cell-based comparative analysis.

Overcoming Resistance: A Critical Consideration

A significant challenge in antifolate therapy is the development of drug resistance.[19][20] Common mechanisms include:

  • Impaired drug transport: Reduced expression or mutations in the reduced folate carrier (RFC) can decrease drug uptake.[19][21]

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS) leads to lower intracellular drug retention.[19][20][22]

  • Target enzyme alterations: Amplification of the DHFR gene or mutations that decrease the drug's binding affinity can confer resistance.[19][21]

The rational design of newer antifolates like Pralatrexate, with its higher affinity for RFC and enhanced polyglutamylation, represents a strategy to overcome some of these resistance mechanisms.[14][19]

Conclusion and Future Directions

The comparative analysis of antifolates derived from this compound reveals a clear evolution in drug design, from the classical DHFR inhibitor Methotrexate to the multi-targeted Pemetrexed and the high-affinity, efficiently retained Pralatrexate. Understanding their distinct mechanisms of action, relative potencies, and potential resistance pathways is crucial for their effective application in cancer therapy. Future research will likely focus on the development of novel antifolates that can circumvent existing resistance mechanisms and offer improved therapeutic indices. The experimental frameworks provided in this guide offer a robust starting point for the preclinical evaluation of such next-generation compounds.

References

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A Researcher's Guide to Navigating Cross-Reactivity in Drug Development: A Comparative Analysis Focused on Diethyl N-[4-(methylamino)benzoyl]-L-glutamate Derivatives and Their Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and therapeutic drug monitoring, specificity is paramount. The ability of an assay to distinguish between a target analyte and structurally similar molecules, or its lack thereof, can have profound implications for clinical decision-making and patient safety. This guide provides an in-depth technical comparison of methodologies for assessing cross-reactivity, with a particular focus on derivatives of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in the synthesis of the widely used antifolate drug, Methotrexate (MTX). While direct cross-reactivity studies on this specific intermediate are not extensively published, the wealth of data on methotrexate and its metabolites serves as an exemplary and highly relevant case study for understanding and evaluating cross-reactivity.

The structural similarity between a parent drug and its metabolites or related synthetic precursors underscores the critical need for rigorous cross-reactivity evaluation. Immunoassays, prized for their speed and ease of use, are particularly susceptible to interference from structurally related compounds. This can lead to erroneously elevated measurements of the target drug, potentially resulting in improper dose adjustments and unnecessary toxicity concerns.[1][2][3][4]

This guide will dissect the common immunoassays and chromatographic methods used to assess cross-reactivity, providing researchers, scientists, and drug development professionals with the foundational knowledge to design, execute, and interpret these crucial studies.

The Central Role of Structure: The Methotrexate Analogy

This compound is a foundational building block in the synthesis of Methotrexate.[5][6][7] Its core structure, featuring a 4-(methylamino)benzoyl group linked to a glutamate moiety, is a significant component of the final methotrexate molecule. Consequently, antibodies generated against methotrexate, or potentially against its precursors, may exhibit binding to this and other structurally related derivatives.

The clinical challenges arising from the cross-reactivity of methotrexate immunoassays with its metabolites, primarily 7-hydroxymethotrexate (7-OH-MTX) and 4-deoxy-4-amino-N10-methylpteroic acid (DAMPA), provide a powerful illustration of this principle.[2][3][8] DAMPA, in particular, is a metabolite formed when patients are treated with glucarpidase to rapidly lower toxic methotrexate levels. Significant cross-reactivity of immunoassays with DAMPA can falsely suggest high, persistent levels of methotrexate, leading to incorrect clinical management.[2][3]

Understanding the Key Players in Methotrexate Cross-Reactivity
CompoundRoleSignificance in Cross-Reactivity Studies
Methotrexate (MTX) Parent DrugThe target analyte for therapeutic drug monitoring.
7-hydroxymethotrexate (7-OH-MTX) Major MetabolitePresent in patient samples and a potential cross-reactant in immunoassays.[8][9]
4-deoxy-4-amino-N10-methylpteroic acid (DAMPA) Metabolite (post-glucarpidase)A significant interferent in many methotrexate immunoassays, leading to falsely elevated results.[2][3][10]
Folic Acid / Leucovorin Rescue Agent / VitaminStructurally similar to methotrexate and can interfere with some assays at high concentrations.[4]
Triamterene / Trimethoprim Other DrugsTheir pteridine ring structure is similar to that of methotrexate, causing cross-reactivity in some immunoassays.[10][11]

Comparative Analysis of Cross-Reactivity Assessment Methods

The choice of analytical methodology is a critical determinant of the specificity and reliability of drug concentration measurements. Here, we compare the primary techniques used for this purpose.

Immunoassays: The First Line of Analysis

Immunoassays are widely used for therapeutic drug monitoring due to their speed and automation capabilities.[2] However, their reliance on antibody-antigen recognition makes them prone to cross-reactivity.

  • Enzyme-Multiplied Immunoassay Technique (EMIT): A homogeneous immunoassay where the drug in the sample competes with a drug-enzyme conjugate for antibody binding sites. Binding of the antibody to the enzyme-drug conjugate inhibits enzyme activity. The enzyme's activity is directly proportional to the drug concentration in the sample.

  • Fluorescence Polarization Immunoassay (FPIA): This technique involves a fluorescently labeled drug competing with the unlabeled drug in the sample for antibody binding sites. The polarization of the emitted fluorescent light is measured. Small, rapidly rotating fluorescently labeled drug molecules have low polarization, while larger antibody-bound complexes have high polarization.

  • Chemiluminescent Microparticle Immunoassay (CMIA): This method utilizes magnetic microparticles coated with antibodies. The drug in the sample and an acridinium-labeled drug conjugate compete for binding to these antibodies. After separation, a trigger solution is added, and the resulting chemiluminescent signal is inversely proportional to the amount of drug in the sample.

Performance Comparison of Methotrexate Immunoassays
Assay TypeCross-Reactivity with 7-OH-MTXCross-Reactivity with DAMPAKey AdvantagesKey Limitations
ARK Diagnostics Methotrexate Assay (EMIT-like) Very low (<0.07%)[10]Substantial (64.3% to 100%)[10]Liquid stable, good sensitivity.[10]Significant interference from DAMPA.[2][10]
Abbott TDx FPIA Variable, can be significant.Significant.[3]Widely available historically.Prone to interference from multiple metabolites.[3]
Abbott Architect CMIA Low.Significant.[3]Automated, high-throughput.Still shows significant DAMPA cross-reactivity.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is considered the gold standard for therapeutic drug monitoring due to its high specificity and sensitivity.[2][3] It physically separates the parent drug from its metabolites and other interfering substances before detection by mass spectrometry.

Advantages:

  • High Specificity: Can distinguish between compounds with very similar structures based on their mass-to-charge ratio and fragmentation patterns.

  • High Sensitivity: Capable of detecting very low concentrations of the analyte.

  • Multiplexing: Can measure multiple analytes (e.g., parent drug and metabolites) in a single run.

Disadvantages:

  • Higher Cost and Complexity: Requires more expensive equipment and highly skilled operators.

  • Lower Throughput: Generally slower than immunoassays.

The significant discrepancy observed between immunoassay and LC-MS/MS results in patients treated with glucarpidase highlights the clinical importance of understanding and mitigating cross-reactivity.[4]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the scientific integrity of cross-reactivity studies, well-defined and validated protocols are essential. Below are step-by-step methodologies for key experiments.

Protocol 1: Cross-Reactivity Assessment by Competitive Immunoassay (General Protocol)

This protocol outlines the general steps for determining the cross-reactivity of a panel of related compounds in a competitive immunoassay format.

Objective: To quantify the percentage of cross-reactivity of structurally similar compounds with the target analyte.

Materials:

  • Microplate reader (for ELISA) or specific immunoassay analyzer (for FPIA, CMIA).

  • Coated microplates or specific reaction vessels.

  • Target analyte standard solutions.

  • Potential cross-reactant standard solutions.

  • Antibody specific to the target analyte.

  • Enzyme- or fluorophore-labeled analyte conjugate.

  • Wash buffers and substrate solutions.

Methodology:

  • Preparation of Standard Curves:

    • Prepare a serial dilution of the target analyte to create a standard curve (e.g., 0, 0.1, 1, 10, 100, 1000 ng/mL).

    • Prepare serial dilutions of each potential cross-reactant over a broad concentration range.

  • Assay Procedure:

    • Add a fixed amount of the specific antibody and the labeled analyte conjugate to each well/reaction vessel.

    • Add the standard solutions of the target analyte or the potential cross-reactants.

    • Incubate to allow for competitive binding.

    • For heterogeneous assays (like ELISA), wash the wells to remove unbound reagents.

    • Add the substrate (for enzyme-based assays) and measure the signal (e.g., absorbance, fluorescence, chemiluminescence).

  • Data Analysis:

    • Plot the standard curve for the target analyte (signal vs. concentration).

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • For each cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Protocol 2: Specificity Assessment by LC-MS/MS

Objective: To confirm the identity and quantity of the target analyte and differentiate it from potential cross-reactants in a complex matrix.

Materials:

  • Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).

  • Appropriate chromatography column.

  • Mobile phases (e.g., acetonitrile, water with formic acid).

  • Target analyte and cross-reactant analytical standards.

  • Internal standard.

  • Sample matrix (e.g., plasma, serum).

Methodology:

  • Sample Preparation:

    • Spike the sample matrix with known concentrations of the target analyte and potential cross-reactants.

    • Add the internal standard.

    • Perform protein precipitation (e.g., with acetonitrile or methanol) or solid-phase extraction to remove interfering substances.

    • Centrifuge and collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Develop a chromatographic method that achieves baseline separation of the target analyte from the potential cross-reactants.

    • Optimize the mass spectrometer parameters (e.g., precursor and product ion transitions, collision energy) for each compound to ensure specific detection.

  • Data Analysis:

    • Integrate the peak areas for the target analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Quantify the target analyte in the samples.

    • Confirm the absence of signal from cross-reactants at the retention time and mass transition of the target analyte, and vice versa.

Visualizing Experimental Workflows and Concepts

Diagrams are invaluable for illustrating complex scientific processes. Below are Graphviz representations of the described workflows.

Competitive_Immunoassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Analyte_Std Target Analyte Standards Mixing Mix Antibody, Labeled Analyte, and Standards/Sample Analyte_Std->Mixing CrossReact_Std Cross-Reactant Standards CrossReact_Std->Mixing Antibody Specific Antibody Antibody->Mixing Labeled_Analyte Labeled Analyte Labeled_Analyte->Mixing Incubation Incubate for Competitive Binding Mixing->Incubation Wash Wash Step (for heterogeneous assays) Incubation->Wash Signal_Gen Signal Generation (e.g., add substrate) Wash->Signal_Gen Read_Signal Read Signal (Absorbance, Fluorescence, etc.) Signal_Gen->Read_Signal Calc_IC50 Calculate IC50 Values Read_Signal->Calc_IC50 Calc_CR Calculate % Cross-Reactivity Calc_IC50->Calc_CR

Caption: Workflow for assessing cross-reactivity using a competitive immunoassay.

LCMSMS_Workflow Start Start with Sample (e.g., Plasma) Spike Spike with Analyte, Cross-Reactants, & Internal Std Start->Spike Extraction Protein Precipitation or Solid-Phase Extraction Spike->Extraction Inject Inject into LC System Extraction->Inject Separation Chromatographic Separation (LC Column) Inject->Separation Ionization Ionization (e.g., ESI) Separation->Ionization Mass_Analysis1 Mass Analysis 1 (Select Precursor Ion) Ionization->Mass_Analysis1 Fragmentation Fragmentation (Collision Cell) Mass_Analysis1->Fragmentation Mass_Analysis2 Mass Analysis 2 (Select Product Ion) Fragmentation->Mass_Analysis2 Detection Detection Mass_Analysis2->Detection Quant Quantification and Specificity Confirmation Detection->Quant

Caption: Step-by-step workflow for specificity assessment using LC-MS/MS.

Conclusion and Future Directions

The evaluation of cross-reactivity is a non-negotiable aspect of developing and utilizing assays for drug monitoring and development, particularly for compounds with structurally similar derivatives like Diethyl N-[4-(methylamino)benzoyl)-L-glutamate. The extensive research into methotrexate immunoassays provides a clear and compelling case for the potential pitfalls of overlooking cross-reactivity and the necessity of employing a highly specific confirmation method like LC-MS/MS, especially in complex clinical scenarios.[1][2][4]

For researchers working with novel derivatives of Diethyl N-[4-(methylamino)benzoyl)-L-glutamate, the lessons learned from methotrexate are invaluable. It is imperative to:

  • Anticipate Potential Cross-Reactants: Identify all structurally similar compounds, including metabolites, precursors, and degradants.

  • Employ Orthogonal Methods: Use both immunoassays for rapid screening and LC-MS/MS for definitive, specific quantification.

  • Thoroughly Validate Assays: Conduct rigorous cross-reactivity testing as a core component of assay validation.

By adhering to these principles and utilizing the comparative methodologies outlined in this guide, scientists can ensure the accuracy and reliability of their data, leading to safer and more effective therapeutic strategies.

References
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A Senior Application Scientist's Guide to Evaluating the Purity of Commercially Available Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is paramount. This guide provides a comprehensive framework for evaluating the purity of commercially available Diethyl N-[4-(methylamino)benzoyl]-L-glutamate (DEAM-Glu), a key intermediate in the synthesis of the antifolate drug Methotrexate. We will delve into the rationale behind experimental choices, provide detailed protocols for robust analytical techniques, and compare DEAM-Glu with intermediates used in the synthesis of other notable antifolate drugs.

Introduction to this compound (DEAM-Glu)

This compound is a synthetic compound that serves as a crucial building block in the synthesis of Methotrexate, a widely used chemotherapeutic agent.[1][2] The structural integrity and purity of DEAM-Glu directly impact the quality, yield, and impurity profile of the final active pharmaceutical ingredient (API). Sourcing high-purity DEAM-Glu is therefore a critical step in ensuring the safety and efficacy of the resulting drug product.

The structure of DEAM-Glu features an L-glutamate backbone with its amino group acylated by a 4-(methylamino)benzoyl moiety and its carboxyl groups esterified with ethanol.[1][2] This specific stereochemistry and functional group arrangement are essential for its subsequent reactions in the synthesis of Methotrexate.

Potential Impurities in Commercial DEAM-Glu

Understanding the potential impurities is the first step in developing a robust analytical strategy for purity assessment. Based on its common synthetic routes, the following impurities may be present in commercial batches of DEAM-Glu:

  • Starting Material: Diethyl N-(p-aminobenzoyl)-L-glutamate is the immediate precursor in many synthetic pathways and can be carried over if the methylation reaction is incomplete.[1][3][4]

  • Over-methylated Species: The formation of Diethyl N-[4-(dimethylamino)benzoyl]-L-glutamate is a potential byproduct if the methylation process is not well-controlled.

  • Hydrolysis Products: Partial or complete hydrolysis of the diethyl ester groups can lead to the corresponding mono-ethyl ester or the free diacid, N-[4-(methylamino)benzoyl]-L-glutamic acid.[5]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps, such as dimethylformamide (DMF), acetonitrile, or palladium from catalytic debenzylation, may be present in trace amounts.[1][4]

  • Enantiomeric Impurity: The presence of the D-enantiomer, Diethyl N-[4-(methylamino)benzoyl]-D-glutamate, is a critical impurity to consider, as the stereochemistry of the final drug is crucial for its biological activity.

Analytical Methodologies for Purity Evaluation

A multi-pronged approach employing orthogonal analytical techniques is essential for a comprehensive evaluation of DEAM-Glu purity. High-Performance Liquid Chromatography (HPLC) for separation and quantification of organic impurities, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, are the cornerstones of this evaluation.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

Reverse-phase HPLC is the workhorse technique for separating and quantifying the impurities in DEAM-Glu. The method's ability to separate compounds with varying polarities makes it ideal for this purpose.

Causality Behind Experimental Choices:

  • Reverse-Phase Column (C18): A C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the relatively non-polar DEAM-Glu and its potential impurities based on their differential partitioning between the stationary phase and the mobile phase.

  • Gradient Elution: A gradient elution, typically with water and acetonitrile, is employed to ensure the elution of a wide range of impurities with varying polarities, from the more polar starting materials to less polar byproducts.

  • Acidified Mobile Phase: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves two purposes: it protonates the acidic and basic functional groups on the analyte and impurities, leading to sharper peaks and improved chromatographic resolution, and it enhances the performance of the mass spectrometer if used as a detector.

  • UV Detection: The benzoyl chromophore in DEAM-Glu and its related impurities allows for sensitive detection using a UV detector, typically in the range of 254-280 nm. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment.

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solution (Known Concentration) injection Inject Samples prep_standard->injection prep_sample Prepare Sample Solution (Commercial DEAM-Glu) prep_sample->injection hplc_system HPLC System (C18 Column, Gradient Elution) detection UV/PDA Detection hplc_system->detection injection->hplc_system chromatogram Obtain Chromatograms detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (% Area Normalization) integration->calculation qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_sample Accurately Weigh DEAM-Glu Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_standard Accurately Weigh Internal Standard weigh_standard->dissolve acquire_spectrum Acquire 1H NMR Spectrum dissolve->acquire_spectrum nmr_spectrometer NMR Spectrometer (Optimized Parameters) acquire_spectrum->nmr_spectrometer process_spectrum Process Spectrum (Phasing, Baseline Correction) acquire_spectrum->process_spectrum integrate_peaks Integrate Selected Peaks process_spectrum->integrate_peaks calculate_purity Calculate Absolute Purity integrate_peaks->calculate_purity Antifolate_Synthesis cluster_mtx Methotrexate Synthesis cluster_pem Pemetrexed Synthesis cluster_ral Raltitrexed Synthesis deam_glu DEAM-Glu mtx Methotrexate deam_glu->mtx Coupling pteridine Pteridine Derivative pteridine->mtx pem_intermediate Pyrrolo[2,3-d]pyrimidine Carboxylic Acid pem Pemetrexed pem_intermediate->pem Peptide Coupling diethyl_glutamate Diethyl L-glutamate diethyl_glutamate->pem ral_intermediate Thiophene Carboxylic Acid ral Raltitrexed ral_intermediate->ral Peptide Coupling diethyl_glutamate_ral Diethyl L-glutamate diethyl_glutamate_ral->ral

Sources

A Comparative Spectroscopic Guide to Diethyl N-[4-(methylamino)benzoyl]-L-glutamate and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. In the synthesis of complex molecules, rigorous characterization at each step is paramount to ensure the integrity of the final product. This guide provides a comprehensive comparative spectroscopic analysis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a key intermediate in pharmaceutical synthesis[1], against its constituent precursors: 4-(methylamino)benzoic acid and L-glutamic acid diethyl ester.

Through a detailed examination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), we will elucidate the key spectral transformations that confirm the successful formation of the target molecule. This guide is structured to not only present the data but also to explain the underlying principles and experimental choices, empowering you to apply these techniques effectively in your own research.

Introduction: The Chemical Transformation

The synthesis of this compound involves the formation of an amide bond between the carboxylic acid group of 4-(methylamino)benzoic acid and the amino group of L-glutamic acid diethyl ester. This transformation results in significant changes to the electronic and vibrational environments of the constituent atoms, which are readily observable through various spectroscopic techniques.

Below are the structures of the molecules under investigation:

Molecular Structures

Molecular_Structures cluster_precursor1 4-(methylamino)benzoic acid cluster_precursor2 L-glutamic acid diethyl ester cluster_product This compound p1 HOOC-C₆H₄-NHCH₃ p2 H₂N-CH(COOCH₂CH₃)-CH₂CH₂COOCH₂CH₃ product CH₃NH-C₆H₄-CO-NH-CH(COOCH₂CH₃)-CH₂CH₂COOCH₂CH₃

Caption: Chemical structures of the precursors and the final product.

Comparative Spectroscopic Analysis

This section provides a detailed comparison of the spectroscopic data for the final product and its precursors. The data presented is a compilation from various sources and is intended to highlight the key differences that arise from the chemical transformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expertise & Experience: Why NMR is Crucial

In this synthesis, ¹H NMR is instrumental in tracking the disappearance of the carboxylic acid proton from 4-(methylamino)benzoic acid and the appearance of the amide proton in the final product. It also allows for the clear identification of the ethyl ester groups and the aromatic protons. ¹³C NMR complements this by showing the shift in the carbonyl carbon signals, confirming the formation of the amide bond.

Comparative ¹H NMR Data

Compound Key Proton Signals (δ, ppm) Solvent Interpretation
4-(methylamino)benzoic acid ~12.0 (s, 1H, -COOH), ~7.7 (d, 2H, Ar-H), ~6.5 (d, 2H, Ar-H), ~2.7 (s, 3H, -NHCH₃)DMSO-d₆Presence of a carboxylic acid proton and characteristic aromatic signals.[2]
L-glutamic acid diethyl ester ~4.1 (q, 4H, -OCH₂CH₃), ~3.5 (t, 1H, -CH(NH₂)-), ~2.4 (t, 2H, -CH₂-), ~2.0 (m, 2H, -CH₂-), ~1.2 (t, 6H, -OCH₂CH₃)CDCl₃Characteristic signals for the two ethyl ester groups and the glutamate backbone.
This compound ~7.8 (d, 2H, Ar-H), ~7.3 (d, 1H, -NH-), ~6.6 (d, 2H, Ar-H), ~4.8 (m, 1H, -CH(NH)-), ~4.2 (q, 4H, -OCH₂CH₃), ~2.9 (s, 3H, -NHCH₃), ~2.5 (m, 2H, -CH₂-), ~2.2 (m, 2H, -CH₂-), ~1.2 (t, 6H, -OCH₂CH₃)CDCl₃Disappearance of the -COOH proton and appearance of a new amide proton. Aromatic and ethyl ester signals are retained.[3]

Comparative ¹³C NMR Data

Compound Key Carbon Signals (δ, ppm) Solvent Interpretation
4-(methylamino)benzoic acid ~168.0 (-COOH), ~153.5 (Ar-C), ~131.7 (Ar-CH), ~117.3 (Ar-C), ~113.0 (Ar-CH)DMSO-d₆Presence of a carboxylic acid carbonyl and aromatic carbons.[4]
L-glutamic acid diethyl ester ~173.0 (-COOCH₂CH₃), ~172.0 (-COOCH₂CH₃), ~61.0 (-OCH₂CH₃), ~53.0 (-CH(NH₂)-), ~30.0 (-CH₂-), ~28.0 (-CH₂-), ~14.0 (-OCH₂CH₃)CDCl₃Two distinct ester carbonyl signals and aliphatic carbons of the glutamate backbone.[5]
This compound ~172.5 (-COOCH₂CH₃), ~171.8 (-COOCH₂CH₃), ~166.5 (-CONH-), ~152.0 (Ar-C), ~129.0 (Ar-CH), ~120.0 (Ar-C), ~111.0 (Ar-CH), ~61.5 (-OCH₂CH₃), ~53.0 (-CH(NH)-), ~30.0 (-NHCH₃), ~30.0 (-CH₂-), ~28.0 (-CH₂-), ~14.0 (-OCH₂CH₃)CDCl₃Appearance of a new amide carbonyl signal and retention of the two ester carbonyls.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels. It is an excellent technique for identifying the presence or absence of specific functional groups.

Expertise & Experience: Tracking Functional Group Transformations

The key transformations to observe with FT-IR are the disappearance of the broad O-H stretch of the carboxylic acid in 4-(methylamino)benzoic acid and the appearance of the N-H stretch and amide I and II bands in the final product. The C=O stretching frequencies also provide valuable information to distinguish between the carboxylic acid, ester, and amide functionalities.

Comparative FT-IR Data (cm⁻¹)

Compound Key Absorptions (cm⁻¹) Interpretation
4-(methylamino)benzoic acid 3300-2500 (broad, O-H stretch), ~3370 (N-H stretch), ~1670 (C=O stretch, carboxylic acid), ~1610, 1520 (aromatic C=C stretch)Characteristic broad O-H of a carboxylic acid and a sharp N-H stretch.
L-glutamic acid diethyl ester ~3380, 3300 (N-H stretch, primary amine), ~2980 (C-H stretch), ~1735 (C=O stretch, ester)Presence of a primary amine (two bands) and a strong ester carbonyl absorption.[6]
This compound ~3350 (N-H stretch, secondary amine/amide), ~2980 (C-H stretch), ~1735 (C=O stretch, ester), ~1630 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1600, 1520 (aromatic C=C stretch)Disappearance of the broad O-H. Appearance of the amide I and II bands, confirming amide bond formation. The ester C=O stretch is retained.
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Expertise & Experience: Confirming Molecular Weight and Connectivity

The primary role of MS in this analysis is to confirm the molecular weight of the final product, which should correspond to the sum of the precursors minus the mass of a water molecule. Fragmentation analysis can further corroborate the structure by identifying characteristic fragments of the benzoyl and glutamate moieties.

Comparative Mass Spectrometry Data

Compound Molecular Formula Molecular Weight ( g/mol ) Key m/z values Interpretation
4-(methylamino)benzoic acid C₈H₉NO₂151.16151 ([M]⁺), 134, 106Molecular ion peak confirms the molecular weight.[2]
L-glutamic acid diethyl ester C₉H₁₇NO₄203.23204 ([M+H]⁺), 158, 130Protonated molecular ion is observed.
This compound C₁₇H₂₄N₂O₅336.38337 ([M+H]⁺), 336 ([M]⁺), 135Molecular ion peaks confirm the successful formation of the product. The fragment at m/z 135 corresponds to the [CH₃NHC₆H₄CO]⁺ ion.[3][7]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of the compounds discussed. Adherence to these procedures ensures the acquisition of high-quality, reproducible data.

NMR Sample Preparation

Trustworthiness: A Self-Validating System

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol minimizes common sources of error such as poor shimming and sample contamination.

  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose an appropriate deuterated solvent in which the sample is fully soluble (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, standard 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Workflow

NMR_Workflow A Weigh Sample B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire Spectrum C->D E Process Data (FT, Phasing, Baseline Correction) D->E F Analyze Spectrum E->F

Caption: A streamlined workflow for NMR sample preparation and analysis.

FT-IR Sample Preparation (ATR Method)

The Attenuated Total Reflectance (ATR) method is a simple and rapid technique for obtaining FT-IR spectra of solid and liquid samples with minimal sample preparation.

  • Crystal Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample onto the center of the ATR crystal.

  • Pressure Application: For solid samples, apply firm and even pressure using the ATR pressure clamp to ensure good contact with the crystal.

  • Spectrum Acquisition: Acquire the sample spectrum.

  • Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry Sample Preparation (ESI)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules.

  • Sample Solution Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent system (e.g., acetonitrile/water with 0.1% formic acid).

  • Syringe Loading: Load the sample solution into a syringe.

  • Infusion: Infuse the sample into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in the appropriate ionization mode (positive or negative).

Conclusion

The spectroscopic techniques of NMR, FT-IR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its precursors. By carefully analyzing the changes in the spectra, researchers can confidently verify the formation of the desired product and ensure its purity. The key indicators of a successful reaction are the appearance of the amide functionality in the NMR and FT-IR spectra and the confirmation of the correct molecular weight by mass spectrometry. This guide serves as a foundational reference for the spectroscopic analysis of this important pharmaceutical intermediate, promoting scientific integrity and robust experimental design.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75413, L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (DMSO-d6). Retrieved from [Link]

  • WebBook, N. I. S. T. (n.d.). Benzoic acid, 4-(methylamino)-. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Glutamic acid diethyl ester hydrochloride. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methylamino)benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

  • GS-RS. (n.d.). DIETHYL N-(4-(METHYLAMINO)BENZOYL)-DL-GLUTAMATE. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a synthetic compound whose core structure is emblematic of the clinically vital antifolate class of drugs. While extensive biological data on this specific diethyl ester is not widely published, its molecular architecture—comprising a p-aminobenzoyl ring and an L-glutamate tail—serves as a foundational scaffold in renowned chemotherapeutic agents. By dissecting its structure in relation to well-characterized drugs like Methotrexate and Pemetrexed, we can infer its likely biological activities, understand its potential as a synthetic precursor, and design robust experimental frameworks for its evaluation.

The Folate Metabolic Pathway: A Cornerstone of Anticancer Strategy

Folate, a B-vitamin, is indispensable for cellular proliferation. Its reduced form, tetrahydrofolate (THF), acts as a crucial one-carbon donor in the de novo synthesis of purines (adenine, guanine) and thymidylate, the essential building blocks of DNA and RNA.[1] The enzyme dihydrofolate reductase (DHFR) is central to this pathway, regenerating THF from dihydrofolate (DHF).[2] Because cancer cells exhibit uncontrolled proliferation, they have a heightened demand for these nucleotides, making the folate pathway a prime target for chemotherapy.[3]

Antifolates are structural analogs of folic acid that competitively inhibit key enzymes in this pathway, leading to the depletion of essential precursors for DNA synthesis and ultimately inducing cell death.[1]

Folate_Pathway cluster_synthesis De Novo Nucleotide Synthesis cluster_folate_cycle Folate Cycle cluster_inhibitors Antifolate Inhibition Points Purines Purine Synthesis (Adenine, Guanine) TS Thymidylate Synthase (TS) dTMP dTMP (Thymidine for DNA) TS->dTMP dUMP dUMP dUMP->TS DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHFR->THF THF->Purines Formyl-THF Derivatives (One-Carbon Donation) MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine DHF Dihydrofolate (DHF) DHF->DHFR MethyleneTHF->TS Cofactor MethyleneTHF->DHF One-Carbon Donation MTX Methotrexate MTX->DHFR Potent Inhibition PEM Pemetrexed PEM->TS Primary Target PEM->DHFR Weaker Inhibition

Caption: The mammalian folate pathway, highlighting key enzymes and inhibition points for classical antifolates.

A Structural Dissection: Benchmarking Against Clinical Antifolates

The biological potential of this compound can be best understood by comparing its structure to established antifolates.

FeatureThis compoundMethotrexate (DHFR Inhibitor)Pemetrexed (Multi-Targeted Antifolate)
"Warhead" Simple N-methylaminobenzoyl groupPteridine ring systemPyrrolo[2,3-d]pyrimidine core
Core p-aminobenzoylp-methylaminobenzoylThienoyl
"Tail" L-Glutamate diethyl ester L-Glutamate (diacid)L-Glutamate (diacid)

Key Structural Insights:

  • P-aminobenzoyl-L-glutamate (PABA-Glu) Scaffold : This core component mimics a natural substrate within the folate pathway. The L-stereochemistry of the glutamate is essential for recognition and interaction with target enzymes.[4]

  • N-Methylamino Group : The methyl group on the para-amino position of the benzoyl ring is a critical feature for binding to dihydrofolate reductase (DHFR).[4] This suggests that the primary intracellular target of this compound, after hydrolysis, is likely DHFR.

  • Diethyl Ester Modification : The presence of two ethyl esters renders the molecule more lipophilic compared to its diacid counterparts like Methotrexate. This has two major implications:

    • Cellular Entry : It may facilitate entry into cells via passive diffusion across the lipid bilayer, potentially bypassing reliance on the reduced-folate carrier (RFC) system, which is a common mechanism of resistance to classical antifolates.[2][5]

    • Intracellular Activation : The esters must be cleaved by intracellular esterases to yield the biologically active diacid form. This diacid is the substrate for the next crucial step: polyglutamation.

Intracellular Activation: The Critical Role of Polyglutamation

Upon entering a cell and undergoing hydrolysis, antifolates containing a glutamate tail are substrates for the enzyme folylpolyglutamate synthetase (FPGS). FPGS sequentially adds several glutamate residues to the γ-carboxyl group of the drug.[5] This process is paramount for two reasons:

  • Cellular Retention : The addition of negatively charged glutamate moieties traps the drug inside the cell, substantially increasing its intracellular concentration and duration of action.[5]

  • Enhanced Potency : For many antifolates, the polyglutamated forms are more potent inhibitors of their target enzymes (DHFR and/or TS) than the parent monoglutamate drug.[6][7]

Intracellular_Activation cluster_cell Tumor Cell compound_ext Diethyl Ester Compound (Extracellular) compound_int Diethyl Ester Compound (Intracellular) compound_ext->compound_int Passive Diffusion (Lipophilic) diacid Diacid Form (Active Substrate) compound_int->diacid Esterase Hydrolysis polyglutamate Polyglutamated Drug (Trapped & Highly Active) diacid->polyglutamate FPGS (Folylpolyglutamate Synthetase) DHFR DHFR polyglutamate->DHFR Enhanced Inhibition TS TS polyglutamate->TS Enhanced Inhibition

Caption: Intracellular activation pathway for esterified antifolate prodrugs.

Comparative Biological Activity and Quantitative Data

While direct inhibitory data for this compound is scarce, we can compare the known activities of its structural relatives to establish a benchmark for future studies.

CompoundPrimary Target(s)Ki (inhibition constant)Cellular IC50
Methotrexate DHFR~3.4 pM (human DHFR)Nanomolar range (cell line dependent)[4]
Pemetrexed TS, DHFR, GARFT~1.3 nM (TS), ~7.2 nM (DHFR)Nanomolar range (cell line dependent)
Raltitrexed TS~62 nM (TS, monoglutamate)~1.0 nM (TS, polyglutamate)[4]Nanomolar range (cell line dependent)
This compound Predicted: DHFRData Not AvailableData Not Available

Data compiled from various sources. Values can vary based on assay conditions.

The N-methylaminobenzoyl moiety strongly suggests DHFR as a target.[4] However, lacking the extended pteridine ring of Methotrexate, its binding affinity is expected to be significantly lower. Its true potential may lie in its role as a synthetic intermediate, where a more complex, high-affinity "warhead" can be attached.[4]

Recommended Experimental Protocols for Evaluation

To empirically determine the biological activity of this compound and its hydrolyzed diacid form, the following validated experimental workflows are recommended.

Protocol 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay quantifies DHFR activity by monitoring the decrease in absorbance as NADPH is oxidized to NADP+ during the reduction of DHF to THF.

  • Objective : To determine the IC50 value of the compound against DHFR.

  • Principle : The reaction DHF + NADPH + H+ → THF + NADP+ is monitored at 340 nm, the absorbance maximum of NADPH.

  • Step-by-Step Methodology :

    • Reagent Preparation : Prepare assay buffer (e.g., 50 mM potassium phosphate, pH 7.5), recombinant human DHFR enzyme, NADPH solution, and DHF solution. Prepare serial dilutions of the test compound (and Methotrexate as a positive control) in DMSO.

    • Reaction Mixture : In a 96-well UV-transparent plate, add assay buffer, NADPH, and DHFR enzyme to each well.

    • Inhibitor Addition : Add the test compound dilutions or control vehicle (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

    • Initiate Reaction : Add DHF to each well to start the reaction.

    • Kinetic Measurement : Immediately place the plate in a spectrophotometer pre-set to 340 nm and 25°C. Measure the absorbance every 15 seconds for 10 minutes.

    • Data Analysis : Calculate the initial reaction velocity (V) for each concentration by determining the slope of the linear portion of the absorbance curve. Normalize the data to the control (V₀). Plot percent inhibition [(V₀ - V) / V₀] * 100 against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

  • Objective : To determine the GI50 (concentration causing 50% growth inhibition) of the compound in cancer cell lines.

  • Principle : Viable cells with active metabolism reduce the yellow tetrazolium salt (MTT) to a purple formazan product, which can be quantified by absorbance.

  • Step-by-Step Methodology :

    • Cell Seeding : Seed cancer cells (e.g., A549 lung carcinoma, PC-3 prostate cancer) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment : Treat the cells with serial dilutions of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., Methotrexate).

    • Incubation : Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

    • MTT Addition : Add MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.

    • Solubilization : Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

    • Absorbance Reading : Measure the absorbance of each well at 570 nm using a plate reader.

    • Data Analysis : Normalize the absorbance values to the vehicle control. Plot cell viability (%) against the logarithm of compound concentration and fit to a dose-response curve to calculate the GI50.

Conclusion and Future Directions

This compound, while not a characterized therapeutic agent itself, represents a molecule of significant academic and preclinical interest. Its structure embodies the core principles of antifolate design. Based on our comparative analysis, its biological activity is likely predicated on intracellular hydrolysis to the diacid form, followed by weak inhibition of DHFR.

Its primary value lies in its role as a versatile synthetic intermediate.[4][8] Future research should focus on:

  • Empirical Validation : Conducting the enzymatic and cellular assays described above to establish a definitive biological activity profile for both the ester and its corresponding diacid.

  • Structure-Activity Relationship (SAR) Studies : Using the compound as a scaffold to synthesize novel antifolates by attaching various heterocyclic systems in place of the simple benzoyl group to enhance target affinity and selectivity.

  • Metabolic Studies : Investigating its rate of intracellular hydrolysis and its efficiency as a substrate for FPGS, which are critical determinants of overall efficacy.

By systematically exploring these avenues, the scientific community can leverage the foundational structure of this compound to develop the next generation of targeted and effective antifolate therapies.

References

  • Benchchem. This compound | 2378-95-2.

  • MDPI. Identification of Some Glutamic Acid Derivatives with Biological Potential by Computational Methods.

  • Goldman, I. D. (2010). The Antifolates. In: Cancer Chemotherapy and Biotherapy: Principles and Practice.
  • CancerNetwork. New Antifolates in Clinical Development.

  • MDPI. Glutamic acid is a non-essential amino acid involved in multiple metabolic pathways.

  • Der Pharma Chemica. Glutamic acid analogues used as potent anticancer: A review.

  • Mishra, R., et al. (2013). Glutamic acid as anticancer agent: An overview. Journal of Advanced Pharmaceutical Technology & Research.

  • Scudiero, D. A. (2002). Novel antifolate drugs.
  • Joerger, M. (2010). Cancer chemotherapy: targeting folic acid synthesis. OncoTargets and Therapy.

  • Jones, T. R., et al. (1992). Syntheses and thymidylate synthase inhibitory activity of the poly-gamma-glutamyl conjugates of N-[5-[N-(3,4-dihydro-2-methyl-4-oxoquinazolin-6-ylmethyl)-N-methylamino ]-2-thenoyl]-L-glutamic acid (ICI D1694) and other quinazoline antifolates. Journal of Medicinal Chemistry.

  • L-Glutamic Acid: Anticancer Activity and Applications as Conjugates with Anticancer Drug. Creative Peptides.

  • PubChem. L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester.

  • Request PDF. [Synthesis of diethyl N-[p-(methylamino)benzoyl]-L-glutamate].

  • Nzila, A., et al. (2008). Effect of folate derivatives on the activity of antifolate drugs used against malaria and cancer. Parasitology Research.

  • Taylor, E. C., et al. (1985). Folate analogues. 26. Syntheses and antifolate activity of 10-substituted derivatives of 5,8-dideazafolic acid and of the poly-gamma-glutamyl metabolites of N10-propargyl-5,8-dideazafolic acid (PDDF). Journal of Medicinal Chemistry.

Sources

Navigating Methotrexate Synthesis: A Comparative Guide to Precursor Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical manufacturing, the synthesis of critical drugs like Methotrexate (MTX) is a subject of continuous innovation. As a cornerstone therapy in oncology and autoimmune diseases, the efficiency, cost-effectiveness, and environmental impact of its production are paramount. This guide provides an in-depth, objective comparison of the classical synthesis of Methotrexate with modern, alternative routes, supported by available experimental data. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for professionals in the field.

The Classical Approach: The Piper-Montgomery Synthesis and Its Evolution

The traditional and most referenced method for synthesizing Methotrexate is the multi-step Piper-Montgomery process. This route has been the bedrock of MTX production for decades and serves as a crucial baseline for evaluating alternative methods.

Core Precursors and Reaction Pathway

The classical synthesis of Methotrexate involves the condensation of two key precursors: a pteridine derivative and a p-methylaminobenzoyl-L-glutamate side chain. The foundational starting material for the pteridine core is 2,4,5,6-tetraaminopyrimidine sulfite .[1]

The general synthetic strategy involves the formation of the pteridine ring system, followed by its coupling with the glutamate-containing side chain. An improved iteration of the Piper-Montgomery process has been developed to enhance the overall yield and purity of the final product.[1] This improved process can increase the overall yield from approximately 25% to a more favorable 40-50%.[1]

Experimental Protocol: An Improved Piper-Montgomery Process

The following protocol is a synopsis of an improved multi-step synthesis based on the Piper-Montgomery methodology.

Step 1: Formation of 2,4-diamino-6-hydroxymethylpteridine

  • Reactants: 2,4,5,6-tetraaminopyrimidine hydrochloride (derived from the sulfite) and dihydroxyacetone.[1]

  • Conditions: The reaction is conducted in an aqueous solution with strict pH control at 5.5 ± 0.2.[1] This precise pH management is critical to preferentially form the desired 6-hydroxymethylpteridine isomer.[1]

Step 2: Bromination of the Pteridine Intermediate

  • Reactant: 2,4-diamino-6-hydroxymethylpteridine.

  • Reagent: Triphenyldibromophosphorane.

  • Transformation: The 6-hydroxymethyl group is converted to a 6-bromomethyl group, a key intermediate for the subsequent coupling reaction.[1] This step also forms protective phosphazine groups on the amino groups of the pteridine ring, which minimizes side reactions.[1]

Step 3: Synthesis of Ethyl N-(p-methylaminobenzoyl)-L-glutamate

  • Starting Material: Ethyl N-(p-trifluoromethylaminobenzoyl)-L-glutamate.

  • Reagent: Alkali metal hydroxide (e.g., KOH) in a lower alkanol (e.g., ethanol).

  • Conditions: The reaction is performed at or below ambient temperature, with slow addition of the base to maintain a pH below 9, to remove the trifluoroacetyl protecting group.[1]

Step 4: Coupling and Hydrolysis to Methotrexate

  • Reactants: 2,4-bis(triphenylphosphazine)-6-bromomethylpteridine and ethyl N-(p-methylaminobenzoyl)-L-glutamate.

  • Solvent: Dimethylacetamide (DMAC).

  • Conditions: The reaction mixture is heated, and after the coupling is complete, the ester groups are hydrolyzed to yield Methotrexate.

  • Yield: The combination of these improvements results in an overall yield of approximately 40-50%.[1]

Alternative Synthetic Routes: In Pursuit of Efficiency and Simplicity

The quest for more streamlined and efficient production of Methotrexate has led to the development of several alternative synthetic strategies. These methods often focus on reducing the number of steps, using different starting materials, and improving the overall yield and purity.

The One-Pot Synthesis Approach

A notable alternative is a "one-pot" synthesis method, which significantly simplifies the procedure by combining multiple reaction steps into a single continuous process.

  • Precursors: This method utilizes 2,4,5,6-tetraaminopyrimidine sulfate, p-methylaminobenzoyl-L-glutamic acid, and 1,1,3-tribromoacetone.[2]

  • Process: The reactants are combined in a single reaction vessel, and the reaction is allowed to proceed to completion. This approach obviates the need for isolation and purification of intermediates, which can lead to time and cost savings.

  • Efficiency: This one-pot synthesis has been reported to produce Methotrexate with a purity of greater than 98% and a yield of approximately 17.8%.[2] While the yield is lower than the improved Piper-Montgomery process, the operational simplicity and high purity of the product make it an attractive alternative.

Synthesis from an Alternative Pteridine Precursor

Another alternative route begins with different starting materials to construct the pteridine ring.

  • Precursors: This process starts with 1,1-dichloroacetone and 2,4,5,6-tetraaminopyrimidine .

  • Reaction Sequence:

    • 1,1-dichloroacetone is reacted with 2,4,5,6-tetraaminopyrimidine in the presence of sodium bisulfite at a controlled pH (3.5-5) and temperature (10-100°C) to form 2,4-diamino-6-methylpteridine.

    • The resulting pteridine is then brominated to yield 2,4-diamino-6-bromomethyl pteridine.

    • Finally, this intermediate is condensed with p-(N-methyl)-aminobenzoyl-L-glutamic acid to produce Methotrexate.

Green Chemistry in Methotrexate Synthesis: A Microwave-Assisted Approach

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact and improve efficiency. Microwave-assisted synthesis is a prime example of a green chemistry technique that can dramatically shorten reaction times and often improve yields.

Rationale for Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating of the reaction mixture, which can lead to a significant acceleration of reaction rates.[3] This technique often allows for reactions to be carried out in shorter times, with higher yields, and sometimes under solvent-free conditions, all of which are key tenets of green chemistry.

Experimental Protocol: Microwave-Assisted Synthesis of Methotrexate Diethyl Ester

The following is a protocol for the microwave-assisted synthesis of the diethyl ester of Methotrexate, a direct precursor to the final drug.

  • Reactants: 2,4-Diamino-6-chloromethylpteridine and diethyl p-(methylamino)benzoyl-L-glutamate.

  • Solvent: A suitable polar solvent capable of absorbing microwave energy.

  • Procedure:

    • The reactants are mixed in a microwave-safe reaction vessel.

    • The mixture is irradiated with microwaves at a controlled temperature of 60°C for a remarkably short duration of 20 minutes.

  • Subsequent Hydrolysis: The resulting diethyl ester of Methotrexate is then hydrolyzed using a base (e.g., sodium hydroxide) in a mixture of ethanol and water to yield Methotrexate.

  • Efficiency: This microwave-assisted method is reported to significantly reduce the reaction time from days to just 20 minutes and is stated to improve yield and purity, although a specific final yield for methotrexate is not provided in the initial documentation.[4]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the different synthetic routes for Methotrexate.

FeatureImproved Piper-Montgomery ProcessOne-Pot SynthesisAlternative Pteridine Precursor RouteMicrowave-Assisted Synthesis
Key Precursors 2,4,5,6-Tetraaminopyrimidine sulfite, Dihydroxyacetone, Ethyl N-(p-trifluoromethylaminobenzoyl)-L-glutamate2,4,5,6-Tetraaminopyrimidine sulfate, p-Methylaminobenzoyl-L-glutamic acid, 1,1,3-Tribromoacetone1,1-Dichloroacetone, 2,4,5,6-Tetraaminopyrimidine2,4-Diamino-6-chloromethylpteridine, Diethyl p-(methylamino)benzoyl-L-glutamate
Overall Yield ~40-50%[1]~17.8%[2]Not explicitly statedImproved yield (specific value not provided)[4]
Product Purity High>98%[2]Not explicitly statedImproved purity[4]
Number of Steps Multi-stepOne-potMulti-stepTwo steps (coupling and hydrolysis)
Reaction Time Long (multiple steps)Shorter (single operation)ModerateVery short (coupling step is 20 minutes)[4]
Process Complexity HighLowModerateLow to moderate
Green Chemistry LowModerateLowHigh

Visualizing the Synthetic Pathways

To further elucidate the differences between these synthetic approaches, the following diagrams illustrate the core transformations.

Classical_Synthesis A 2,4,5,6-Tetraaminopyrimidine Sulfite C 2,4-Diamino-6-hydroxymethylpteridine A->C B Dihydroxyacetone B->C D 2,4-bis(triphenylphosphazine) -6-bromomethylpteridine C->D F Methotrexate D->F E Ethyl N-(p-methylaminobenzoyl) -L-glutamate E->F

Caption: Classical Piper-Montgomery Synthesis Pathway.

One_Pot_Synthesis cluster_0 One-Pot Reaction A 2,4,5,6-Tetraaminopyrimidine Sulfate D Methotrexate A->D B p-Methylaminobenzoyl -L-glutamic acid B->D C 1,1,3-Tribromoacetone C->D

Caption: One-Pot Synthesis Approach.

Microwave_Synthesis A 2,4-Diamino-6-chloromethylpteridine C Methotrexate Diethyl Ester A->C Microwave (20 min) B Diethyl p-(methylamino)benzoyl -L-glutamate B->C D Methotrexate C->D Hydrolysis

Sources

A Comparative Guide to the Synthetic Pathways of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical manufacturing, the synthesis of key intermediates is a critical determinant of the final product's cost, purity, and environmental impact. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate is a pivotal intermediate in the synthesis of several active pharmaceutical ingredients (APIs), most notably the antifolate chemotherapy agent, Pemetrexed. The efficiency of its production directly influences the accessibility and affordability of such life-saving medications.

This guide provides a comprehensive cost-benefit analysis of the predominant synthetic pathways for this compound. We will delve into the mechanistic underpinnings of each route, offering a side-by-side comparison of their respective yields, costs, and operational complexities. The insights presented herein are intended to equip researchers, chemists, and process development professionals with the necessary data to make informed decisions in the selection of an optimal synthetic strategy.

Understanding the Core Chemistry: The Amide Bond Formation

The synthesis of this compound fundamentally revolves around the formation of an amide bond between the carboxyl group of 4-(methylamino)benzoic acid and the amino group of L-glutamic acid diethyl ester. The primary challenge lies in selectively activating the carboxylic acid to facilitate this coupling reaction efficiently and with high purity, minimizing side reactions. The choice of coupling agent and reaction conditions is therefore paramount and forms the basis of the different synthetic strategies.

Pathway 1: The Thionyl Chloride (SOCl₂) Route

A classic and robust method for the synthesis of amides involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride (SOCl₂). This acyl chloride then readily reacts with the amine to form the desired amide.

Experimental Protocol: Thionyl Chloride Pathway
  • Activation of Carboxylic Acid: 4-(methylamino)benzoic acid is suspended in an inert aprotic solvent, such as toluene or dichloromethane (DCM).

  • Thionyl chloride (1.1 to 1.5 equivalents) is added dropwise to the suspension at a controlled temperature, typically 0-5 °C. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • The reaction mixture is then heated to reflux (typically 40-80 °C, depending on the solvent) for 2-4 hours until the evolution of HCl and SO₂ gas ceases, indicating the formation of 4-(methylamino)benzoyl chloride.

  • Amide Formation: In a separate vessel, L-glutamic acid diethyl ester hydrochloride is dissolved in a suitable solvent (e.g., DCM) and neutralized with a base, such as triethylamine (TEA) or sodium bicarbonate, to liberate the free amine.

  • The freshly prepared 4-(methylamino)benzoyl chloride solution is then added dropwise to the L-glutamic acid diethyl ester solution at a low temperature (0-10 °C).

  • The reaction is stirred for several hours at room temperature.

  • Work-up and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl) to remove excess amine and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/heptane.

Visualizing the Thionyl Chloride Pathway

A 4-(methylamino)benzoic acid B SOCl₂ (Toluene, DMF cat.) A->B C 4-(methylamino)benzoyl chloride B->C Activation E Base (e.g., TEA) (DCM) C->E D L-glutamic acid diethyl ester D->E F Diethyl N-[4-(methylamino)benzoyl] -L-glutamate E->F Coupling

Caption: Workflow for the Thionyl Chloride Pathway.

Pathway 2: The Carbodiimide Coupling Route (EDC/DCC)

Carbodiimide-mediated coupling reactions are a cornerstone of modern amide synthesis, particularly in peptide chemistry, due to their mild reaction conditions. Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or N,N′-Dicyclohexylcarbodiimide (DCC) are commonly employed.

Experimental Protocol: Carbodiimide Coupling Pathway
  • Reaction Setup: 4-(methylamino)benzoic acid, L-glutamic acid diethyl ester, and a coupling additive such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are dissolved in an anhydrous aprotic solvent like DCM, DMF, or acetonitrile. The additive is crucial for suppressing side reactions and improving the reaction rate and yield.

  • Coupling Agent Addition: EDC hydrochloride (1.1 to 1.5 equivalents) is added to the mixture in one portion at room temperature. If using DCC, it is typically added as a solution in the reaction solvent.

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • For EDC: The reaction mixture is diluted with the solvent and washed sequentially with a mild acid (e.g., 5% citric acid solution), a mild base (e.g., 5% NaHCO₃ solution), and brine. The organic layer is dried, filtered, and concentrated.

    • For DCC: A major byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. The filtrate is then subjected to a similar aqueous work-up as with EDC.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to achieve high purity.

Visualizing the Carbodiimide Coupling Pathway

A 4-(methylamino)benzoic acid + L-glutamic acid diethyl ester B EDC/HOBt (DCM or DMF) A->B C Diethyl N-[4-(methylamino)benzoyl] -L-glutamate B->C Mild Coupling D Soluble Urea Byproduct B->D Byproduct

Caption: Workflow for the Carbodiimide Coupling Pathway.

Comparative Analysis

FeaturePathway 1: Thionyl ChloridePathway 2: Carbodiimide (EDC)
Reagent Cost Low (SOCl₂ is inexpensive)High (EDC and HOBt are costly)
Reaction Conditions Harsher (reflux, generation of corrosive gases)Mild (room temperature)
Reaction Time Shorter (typically 4-8 hours)Longer (typically 12-24 hours)
Byproducts Gaseous (HCl, SO₂) and easily removableWater-soluble urea byproduct
Purification Often achievable by recrystallizationOften requires column chromatography
Yield Generally high (85-95%)Good to high (80-90%)
Safety & Handling SOCl₂ is highly corrosive and toxic; requires a well-ventilated fume hoodEDC is a sensitizer; reagents are generally less hazardous
Substrate Scope Less suitable for sensitive functional groupsBroader compatibility with sensitive molecules

Cost-Benefit Discussion

Pathway 1: The Thionyl Chloride Route

  • Primary Benefit: Cost-Effectiveness. The low cost of thionyl chloride and common solvents makes this pathway highly attractive for large-scale industrial production. The high yields and relatively straightforward purification by recrystallization further enhance its economic viability.

  • Major Drawback: Safety and Environmental Concerns. The use of highly corrosive and toxic thionyl chloride necessitates specialized equipment and handling procedures. The evolution of acidic gases (HCl and SO₂) requires scrubbing systems, adding to the capital and operational costs. This pathway is also less "green" due to the harsh reagents and potential for generating chlorinated waste.

Pathway 2: The Carbodiimide Coupling Route

  • Primary Benefit: Mildness and Versatility. The reaction proceeds under gentle, room-temperature conditions, making it compatible with more complex and sensitive substrates that might be degraded by the harsh conditions of the thionyl chloride method. This is a significant advantage in multi-step syntheses where protecting groups might be employed.

  • Major Drawback: High Reagent Cost and Purification Challenges. The high cost of EDC and coupling additives like HOBt is a major barrier to its use in large-scale manufacturing unless the value of the final product justifies the expense. Furthermore, while the urea byproduct from DCC can be filtered off, the water-soluble byproduct from EDC can sometimes complicate purification, often necessitating column chromatography, which is expensive and time-consuming to scale up.

Conclusion and Recommendations

The choice between these two synthetic pathways is a classic example of the trade-offs encountered in process chemistry.

  • For the large-scale, cost-driven production of this compound as a commodity intermediate, the Thionyl Chloride Pathway is generally superior due to its low raw material costs, high yields, and simpler purification methods. However, significant investment in safety and environmental controls is non-negotiable.

  • For research and development, small-scale synthesis, or when dealing with sensitive substrates , the Carbodiimide Coupling Pathway offers a milder and often more reliable alternative. Its higher cost is justified by the preservation of molecular integrity and the often simpler experimental setup for laboratory-scale work.

Ultimately, the optimal pathway will depend on the specific context of the synthesis, including the scale of production, the available budget, the technical capabilities of the facility, and the purity requirements of the final product. A thorough process hazard analysis and cost modeling should be conducted before selecting a route for commercial-scale synthesis.

References

Due to the nature of the query, specific, publicly available, peer-reviewed articles detailing a direct cost-benefit analysis of these exact pathways for this specific intermediate are not readily found. The information presented is synthesized from established principles of organic chemistry and process development, widely documented in chemical literature and patents related to amide bond formation and the synthesis of Pemetrexed. The following are representative sources for the described chemical transformations.

  • Amide Bond Formation: Strategic Applications in Synthesis. Chemical Reviews, [Link]

  • Pemetrexed Synthesis: Process for preparing pemetrexed and intermediates thereof.
  • Carbodiimide Chemistry: Carbodiimide mediated peptide synthesis. Peptide Science, [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, are paramount to protecting laboratory personnel and the environment. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to empower your laboratory with the knowledge to manage this chemical waste stream confidently and responsibly.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. This compound is a multifaceted organic molecule with a specific toxicological profile that dictates its handling and disposal requirements.

GHS Hazard Classification: [1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These classifications underscore the necessity of stringent safety measures to prevent accidental exposure during handling and disposal.

Physicochemical Properties Relevant to Disposal
PropertyValueImplication for Disposal
Molecular Formula C₁₇H₂₄N₂O₅The presence of nitrogen is a key consideration for thermal decomposition, as it can lead to the formation of nitrogen oxides (NOx).
Physical State SolidAs a solid, the risk of inhalation of dust particles is a primary concern.
Melting Point 88-89 °CStable at standard laboratory temperatures.
Solubility Sparingly soluble in methanol, slightly soluble in DMSO and aqueous acid.Limited solubility in water suggests that aqueous dilution is not a suitable disposal method.

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for their employees to protect them from workplace hazards.[2]

Essential PPE for Handling this compound Waste:
  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against dust particles.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to prevent skin contact.

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.

The selection of PPE should always be guided by a risk assessment of the specific procedures being undertaken.

Step-by-Step Disposal Protocol

The recommended and most environmentally responsible method for the disposal of this compound is through a licensed chemical waste disposal service, with the ultimate disposition being high-temperature incineration.

Step 1: Waste Segregation and Collection
  • Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated PPE, and weighing papers, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Incompatibility: Avoid mixing this waste with other chemical waste streams unless compatibility has been confirmed. Aromatic amines and esters can react with strong oxidizing agents, strong acids, and strong bases.

Step 2: On-Site Accumulation and Storage

Adherence to the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) is critical for the compliant storage of hazardous waste.

  • Accumulation Point: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be under the direct control of laboratory personnel.

  • Container Integrity: Ensure the container is kept closed at all times except when adding waste.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.

Step 3: Arranging for Professional Disposal
  • Engage a Licensed Waste Vendor: Your institution's Environmental Health and Safety (EHS) department will have established procedures for the pickup and disposal of chemical waste by a licensed and reputable hazardous waste management company.

  • Documentation: Ensure all necessary waste manifests and documentation are completed accurately, as required by your institution and local regulations.

The Rationale for Incineration

High-temperature incineration is the preferred disposal method for this compound for several key reasons:

  • Complete Destruction: Incineration at temperatures typically exceeding 850°C ensures the complete thermal decomposition of the organic molecule, preventing its release into the environment.

  • Management of Hazardous Byproducts: Professional incineration facilities are equipped with advanced flue gas scrubbing technology. This is crucial for a nitrogen-containing compound like this compound, as it neutralizes potentially harmful nitrogen oxides (NOx) that can form during combustion. Incomplete combustion of aromatic amines can also lead to the formation of other hazardous products, making controlled, high-temperature incineration essential.[3]

Emergency Procedures: Spill Response

In the event of a spill, a swift and informed response is critical to minimizing exposure and environmental contamination. These procedures are in line with guidelines for handling solid hazardous chemical spills in a laboratory setting.[4][5]

Spill Cleanup Protocol for this compound:
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate the immediate area and restrict access.

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Section 2.

  • Contain the Spill: Gently cover the solid spill with an absorbent material, such as vermiculite or sand, to prevent the dust from becoming airborne.

  • Collect the Spilled Material: Carefully sweep the spilled material and absorbent into a designated hazardous waste container. Use non-sparking tools if there is any fire hazard in the vicinity.

  • Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. Place all cleaning materials into the hazardous waste container.

  • Label and Dispose: Seal and label the waste container as described in the disposal protocol.

  • Report the Incident: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.

Regulatory Framework: A Foundation of Safety

The procedures outlined in this guide are designed to comply with the primary regulations governing laboratory safety and hazardous waste in the United States.

  • OSHA 29 CFR 1910.1450 - "Occupational exposure to hazardous chemicals in laboratories": This standard, often referred to as the Laboratory Standard, mandates the development of a Chemical Hygiene Plan (CHP). Your laboratory's CHP is a critical resource that outlines specific procedures for working safely with hazardous chemicals.

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): RCRA provides a comprehensive "cradle-to-grave" framework for the management of hazardous waste, from its generation to its final disposal.

By adhering to the principles of these regulations and the specific guidance provided herein, you contribute to a robust culture of safety and environmental stewardship within your research endeavors.

Disposal Decision Workflow

Caption: Disposal workflow for this compound.

References

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1973). Combustion Products From The Incineration Of Plastics. Retrieved from [Link]

  • PubChem. (n.d.). L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Diethyl N-[4-(methylamino)benzoyl]-L-glutamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, a derivative of L-glutamic acid, is one such compound that requires meticulous safety protocols to ensure the well-being of laboratory personnel.[1] This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the rationale and implementation of personal protective equipment (PPE), operational procedures, and disposal plans.

Hazard Analysis: Understanding the Risks

Before any handling of this compound, a thorough understanding of its hazard profile is paramount. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as acutely toxic and an irritant.[2][3]

Key Hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[3] This classification underscores the importance of preventing all routes of exposure.

  • Skin and Eye Irritation: The compound can cause skin irritation and serious eye irritation.[4][5]

  • Respiratory Irritation: May cause respiratory irritation.[4][5]

  • Sensitization: There is a potential for allergic skin reactions.[4]

These hazards necessitate a multi-faceted approach to safety, where engineering controls, administrative controls, and personal protective equipment are synergistically employed.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the primary means of exposure reduction, PPE is essential for safeguarding against residual risks and in the event of a spill or other emergency. The selection of appropriate PPE is not a matter of simple box-ticking but a scientifically informed decision-making process.

Eye and Face Protection: Shielding Against Splashes and Aerosols

Given the risk of serious eye irritation, robust eye and face protection is non-negotiable.

  • Recommendation: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.

  • Rationale: Standard safety glasses may not provide adequate protection from splashes or fine dust. Goggles create a seal around the eyes, offering superior protection. A face shield provides an additional barrier for the entire face.

Skin Protection: A Barrier Against Dermal Absorption

With the classification of harmful in contact with skin, comprehensive skin protection is critical.[2]

  • Gloves:

    • Recommendation: Handle with chemical-resistant, impervious gloves. Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for any signs of degradation or puncture before use.[2]

    • Rationale: The dermal route is a significant potential pathway for exposure. Chemical-resistant gloves prevent direct contact with the compound. It is crucial to follow proper glove removal techniques to avoid contaminating the skin.

  • Laboratory Coat and Protective Clothing:

    • Recommendation: A fully buttoned laboratory coat should be worn at all times. For tasks with a higher potential for contamination, consider impervious or fire/flame-resistant clothing.[2]

    • Rationale: A lab coat protects personal clothing and underlying skin from contamination. In the case of a significant spill, specialized protective clothing may be necessary to prevent saturation and prolonged skin contact.

Respiratory Protection: Preventing Inhalation Hazards

The risk of respiratory irritation and harm if inhaled necessitates careful management of airborne particles and aerosols.[4]

  • Recommendation: All handling of this compound that may generate dust or aerosols should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6] If a risk assessment indicates that engineering controls are insufficient, a NIOSH-approved respirator may be required.

  • Rationale: Inhalation is a direct route for systemic exposure. A fume hood effectively captures and removes airborne contaminants from the breathing zone of the user.

The following table summarizes the recommended PPE for handling this compound:

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with side-shieldsMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be used for splash hazards.[2]
Hands Chemical-resistant glovesNitrile gloves are a suitable option. Inspect before use and dispose of properly.[2]
Skin/Body Laboratory CoatShould be fully buttoned. Consider impervious clothing for higher-risk tasks.[2]
Respiratory Engineering Controls (Fume Hood)A respirator may be necessary based on a risk assessment if engineering controls are insufficient.[6]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is crucial for minimizing the risk of exposure during the handling and storage of this compound.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[6]

Standard Operating Procedure for Handling
  • Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. Confirm that the fume hood is functioning correctly.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory area.[2]

  • Handling: Avoid direct contact with the substance. Prevent the formation of dust and aerosols.[6]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[2]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]

The logical flow of safe handling can be visualized as follows:

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate first-aid measures are critical.

Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.
Eye Contact Rinse with pure water for at least 15 minutes. Seek immediate medical attention.
Ingestion Rinse mouth with water. Seek medical help.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Procedure: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][6] Do not dispose of down the drain or in regular trash.

The decision-making process for disposal can be outlined as follows:

Disposal_Plan Start Chemical Waste Generated Segregate Segregate Waste (Chemical, Contaminated PPE) Start->Segregate Label Label Waste Container (Contents, Hazards) Segregate->Label Store Store in Designated Hazardous Waste Area Label->Store Dispose Arrange for Licensed Waste Disposal Store->Dispose End Disposal Complete Dispose->End

Caption: A flowchart outlining the proper disposal plan for chemical waste.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring both personal well-being and the integrity of their research.

References

  • Diethyl N-[4-(methylamino)benzoyl]-D-glutamate. PubChem. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 2378-95-2 Name: this compound. XiXisys. [Link]

  • cas 2378-95-2,this compound. lookchem. [Link]

  • CAS No : 2378-95-2 | Product Name : Diethyl (4-(methylamino)benzoyl)-L-glutamate. Pharmaffiliates. [Link]

  • L-Glutamic acid, N-(4-(methylamino)benzoyl)-, 1,5-diethyl ester. PubChem. [Link]

Sources

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.